Boc-Tyr-OMe
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427077 | |
| Record name | Boc-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4326-36-7 | |
| Record name | Boc-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Boc-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-α-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe), a critical building block in peptide synthesis and drug discovery. This document details its structural and spectroscopic characteristics, alongside established experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of L-tyrosine, and a methyl ester at the carboxylic acid terminus. This dual protection renders it a stable and versatile reagent for the controlled incorporation of tyrosine residues into peptide chains.[2]
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₅ | [3] |
| Molecular Weight | 295.33 g/mol | [3] |
| Melting Point | 100-107.5 °C | [4] |
| Optical Rotation [α]D | +48.0° to +52.0° (c=1 in CHCl₃) | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in methanol (B129727), chloroform (B151607), ethyl acetate (B1210297), and other common organic solvents. Sparingly soluble in water. | [4] |
Spectroscopic Profile
The structural integrity of this compound is routinely confirmed by a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to the structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR (300 MHz, CDCl₃): [4]
-
δ 6.95 (d, J = 8.5 Hz, 2H, ArH): Protons on the aromatic ring ortho to the hydroxyl group.
-
δ 6.72 (d, J = 8.2 Hz, 2H, ArH): Protons on the aromatic ring meta to the hydroxyl group.
-
δ 6.10 (s, 1H, OH): Phenolic hydroxyl proton.
-
δ 5.03 (d, J = 7.9 Hz, 1H, NH): Amide proton of the Boc group.
-
δ 4.47-4.60 (m, 1H, CHN): α-proton of the amino acid backbone.
-
δ 3.71 (s, 3H, CH₃O): Methyl ester protons.
-
δ 2.87-3.08 (m, 2H, CH₂Ar): β-protons of the amino acid backbone.
-
δ 1.41 (s, 9H, (CH₃)₃): Protons of the tert-butyl group.
¹³C NMR (75 MHz, CDCl₃): [4]
-
δ 172.9 (C=O): Carbonyl carbon of the methyl ester.
-
δ 155.6 (C=O): Carbonyl carbon of the Boc group.
-
δ 155.4 (Ar-C): Aromatic carbon attached to the hydroxyl group.
-
δ 130.6 (Ar-CH): Aromatic carbons ortho to the hydroxyl group.
-
δ 127.7 (Ar-C): Aromatic carbon attached to the β-carbon.
-
δ 115.7 (Ar-CH): Aromatic carbons meta to the hydroxyl group.
-
δ 80.5 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.
-
δ 54.9 (CHN): α-carbon of the amino acid backbone.
-
δ 52.5 (CH₃O): Methyl ester carbon.
-
δ 37.8 (CH₂Ar): β-carbon of the amino acid backbone.
-
δ 28.5 ((CH₃)₃): Carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H (phenol) | Stretching |
| ~3350 | N-H (amide) | Stretching |
| ~2970 | C-H (sp³) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1700 | C=O (carbamate) | Stretching |
| ~1510 | Aromatic C=C | Stretching |
| ~1250 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of this compound. The expected molecular ion peak is [M+H]⁺ at m/z 296.15. Fragmentation patterns in mass spectrometry are consistent with the structure, often showing initial loss of the Boc group or parts thereof.[5]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
This protocol describes a two-step, one-pot synthesis from L-tyrosine.
Materials:
-
L-tyrosine
-
Methanol (dry)
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure: [4]
-
Suspend L-tyrosine (27.60 mmol) in dry methanol (100 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension in an ice bath and add thionyl chloride (10 mL) dropwise.
-
Heat the reaction mixture to reflux for 3 hours.
-
Remove the solvent by rotary evaporation.
-
To the residue, add dry methanol (100 mL), di-tert-butyl dicarbonate (43.30 mmol), and triethylamine (90.10 mmol).
-
Stir the mixture under an inert atmosphere for 20 hours at room temperature.
-
Remove the solvents by rotary evaporation.
-
Dilute the residue with water (50 mL) and adjust the pH to 4 with 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (5 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol (100:3) eluent system to obtain pure this compound.
Caption: Synthetic workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.
Instrumentation and Conditions:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for analysis.
Caption: General workflow for HPLC analysis.
Applications in Peptide Synthesis
This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the stepwise elongation of the peptide chain. The methyl ester protects the C-terminus, which is typically deprotected at the final stage of the synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry place away from incompatible materials.
References
An In-depth Technical Guide to the Synthesis of Boc-L-tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(tert-butoxycarbonyl)-L-tyrosine methyl ester (Boc-L-tyrosine methyl ester), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and reproducibility in a laboratory setting.
Introduction
Boc-L-tyrosine methyl ester is a key building block in the synthesis of peptides and peptidomimetics.[1] The tert-butoxycarbonyl (Boc) protecting group on the amino function and the methyl ester on the carboxyl group allow for sequential and controlled peptide chain elongation. This guide outlines two primary synthetic strategies: a one-pot, two-step procedure and a sequential two-step synthesis with isolation of the intermediate.
Synthetic Pathways and Methodologies
The synthesis of Boc-L-tyrosine methyl ester is most commonly achieved through two effective routes starting from L-tyrosine.
Route 1: One-Pot, Two-Step Synthesis
This efficient method involves the initial esterification of L-tyrosine with methanol (B129727) and thionyl chloride, followed by the in-situ protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O without the isolation of the intermediate L-tyrosine methyl ester hydrochloride.[2]
Route 2: Sequential Two-Step Synthesis
This classic approach involves two distinct experimental procedures:
-
Esterification: L-tyrosine is first converted to its methyl ester hydrochloride salt using thionyl chloride in methanol.[3][4]
-
Boc-Protection: The isolated L-tyrosine methyl ester hydrochloride is then reacted with (Boc)₂O in the presence of a base to yield the final product.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from representative synthetic protocols.
Table 1: Reagents and Reaction Conditions
| Parameter | Route 1: One-Pot Synthesis[2] | Route 2: Sequential Synthesis[3] |
| Starting Material | L-Tyrosine | L-Tyrosine |
| Esterification Reagent | Thionyl Chloride in Methanol | Thionyl Chloride in Methanol |
| Boc-Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base for Boc-Protection | Triethylamine (B128534) | Sodium Bicarbonate or Sodium Hydroxide (B78521) |
| Solvents | Methanol, Ethyl Acetate (B1210297), Water | Methanol, Dioxane/Water, Ethyl Acetate |
| Reaction Time (Esterification) | 3 hours | Monitored by TLC |
| Reaction Time (Boc-Protection) | 20 hours | 48 hours[4] |
| Reaction Temperature | Reflux for esterification, Room Temp for Boc-protection | Reflux for esterification, 0°C to Room Temp for Boc-protection |
Table 2: Yield and Purity
| Parameter | Route 1: One-Pot Synthesis[2] | Route 2: Sequential Synthesis[3] |
| Yield (L-tyrosine methyl ester HCl) | Not Isolated | 95.5% - 97.2% |
| Purity (L-tyrosine methyl ester HCl) | Not Applicable | 98.6% - 99.3% (HPLC) |
| Overall Yield (Boc-L-tyrosine methyl ester) | Quantitative (after chromatography) | Not explicitly stated for the full sequence in one source |
| Melting Point (°C) | 105.4-107.5 | Not provided for the final product |
Table 3: Spectroscopic Data for Boc-L-tyrosine methyl ester[2]
| Data Type | Details |
| ¹H NMR (300 MHz, CDCl₃) | δ = 1.41 (s, 9H), 2.87-3.08 (m, 2H), 3.71 (s, 3H), 4.47-4.60 (m, 1H), 5.03 (d, J = 7.9 Hz, 1H), 6.10 (s, 1H), 6.72 (d, J = 8.2 Hz, 2H), 6.95 (d, J = 8.5 Hz, 2H) ppm |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 28.5, 37.8, 52.5, 54.9, 80.5, 115.7, 127.7, 130.6, 155.4, 155.6, 172.9 ppm |
| Specific Rotation [α]D25 | +4.0 (c 0.379, MeOH) |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Boc-L-tyrosine methyl ester [2]
-
Esterification:
-
Suspend L-tyrosine (5.00 g, 27.60 mmol) in dry methanol (100 mL) in a round-bottom flask under an argon atmosphere.
-
Add thionyl chloride (10 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
-
Boc-Protection:
-
To the residue, add dry methanol (100 mL), di-tert-butyl dicarbonate (9.44 g, 43.30 mmol), and triethylamine (9.10 g, 90.10 mmol).
-
Stir the mixture under an argon atmosphere for 20 hours at room temperature.
-
Evaporate the solvents under reduced pressure.
-
-
Work-up and Purification:
-
Dilute the residue with water (50 mL) and adjust the pH to 4 with 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (5 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Evaporate the solvent and purify the crude product by column chromatography (CHCl₃/MeOH 100:3) to obtain Boc-L-tyrosine methyl ester.
-
Protocol 2: Sequential Synthesis of Boc-L-tyrosine methyl ester
Step A: Synthesis of L-tyrosine methyl ester hydrochloride [3]
-
Reaction Setup:
-
To a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, add L-tyrosine (1.81 g, 10 mmol) and methanol (20 mL).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
-
Esterification:
-
Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the temperature remains below room temperature.
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the methanol.
-
Dry the resulting white solid to obtain L-tyrosine methyl ester hydrochloride.
-
Step B: Synthesis of Boc-L-tyrosine methyl ester from its hydrochloride salt [4]
-
Reaction Setup:
-
In a 25 mL round-bottom flask with a magnetic stirrer, dissolve L-tyrosine methyl ester hydrochloride (e.g., 1 mmol, 1 equiv.) in a mixture of 1,4-dioxane (B91453) (2 mL) and water (1 mL).
-
Add 1 M aqueous sodium hydroxide solution (1.1 mL, 1.1 mmol, 1.1 equiv.).
-
Stir the mixture in an ice bath for approximately 15 minutes.
-
-
Boc-Protection:
-
Add di-tert-butyl dicarbonate (240 mg, 1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
-
Work-up and Purification:
-
Reduce the volume of the solution by half using a rotary evaporator to remove the 1,4-dioxane.
-
Add ethyl acetate (15 mL) and acidify to pH 3 with 1 M potassium hydrogen sulfate (B86663) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (3 x 10 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Synthetic routes to Boc-L-tyrosine methyl ester.
Diagram 2: Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of Boc-L-tyrosine methyl ester.
References
A Comprehensive Technical Guide to N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, a critical amino acid derivative in the fields of peptide synthesis and pharmaceutical research. This document outlines its chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern drug development.
Core Properties and Identification
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, also known as N-Boc-L-tyrosine methyl ester or Boc-Tyr-OMe, is a derivative of the amino acid L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the methyl ester on the carboxyl terminus render it a stable and versatile building block for the synthesis of complex peptides.[1] Its CAS Registry Number is 4326-36-7 .[2][3][4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is presented in Table 1. This data is essential for its identification, handling, and use in various experimental settings.
| Property | Value |
| CAS Number | 4326-36-7 |
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol [5] |
| Appearance | White to off-white powder or crystal[1][2][3] |
| Melting Point | 100-109 °C[1][3][6] |
| Optical Rotation [α]D | +48.0 to +52.0° (c=1 in chloroform)[2][3] |
| Purity (HPLC) | ≥97%[1][2][3] |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate[3][5] |
| Synonyms | N-Boc-L-tyrosine methyl ester, this compound[2][4] |
Applications in Research and Drug Development
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester is a fundamental reagent in the synthesis of peptides and peptidomimetics. Its primary applications include:
-
Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of tyrosine residues into peptide chains.[1] The Boc protecting group prevents unwanted side reactions at the amino terminus during peptide coupling.
-
Drug Development: This compound is integral to the development of novel therapeutics, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.[1][7] It is also utilized in the development of targeted cancer therapies, where it can be used to modify compounds to improve their selectivity and potency.[1]
-
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces, which can enhance the efficacy of drug delivery systems.[1][7]
-
Protein Labeling: The derivative is used for labeling proteins in various biochemical assays, aiding in the study of protein interactions and functions.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester and its subsequent use in solid-phase peptide synthesis.
Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester
This protocol describes a common method for the synthesis of N-Boc-L-tyrosine methyl ester from L-tyrosine.
Materials:
-
L-tyrosine
-
Dry Methanol
-
Thionyl chloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Ethyl acetate
-
2 M aqueous HCl
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure: [8]
-
Esterification: Suspend L-tyrosine (1 equivalent) in dry methanol. Add thionyl chloride (4 equivalents) dropwise to the suspension. Heat the reaction mixture at reflux for 3 hours under an inert atmosphere (e.g., argon). After cooling, remove the solvent by rotary evaporation.
-
Boc Protection: To the crude L-tyrosine methyl ester hydrochloride, add dry methanol, di-tert-butyl dicarbonate (1.1 equivalents), and triethylamine (1.1 equivalents). Stir the mixture at room temperature for 48 hours under an inert atmosphere.
-
Work-up and Extraction: Remove the solvents by rotary evaporation. Dilute the residue with water and adjust the pH to approximately 2-3 with a 2 M aqueous HCl solution. Extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester.
Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for using N-Boc-L-tyrosine methyl ester in Boc-based solid-phase peptide synthesis.
Materials:
-
N-Boc-L-tyrosine methyl ester
-
Resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DCM. Wash the resin thoroughly with DCM and then neutralize with a solution of DIPEA in DCM.
-
Coupling: Dissolve N-Boc-L-tyrosine methyl ester and a coupling agent in DMF. Add this solution to the deprotected resin and agitate the mixture to facilitate the coupling reaction.
-
Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
-
Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Visualizations
The following diagrams illustrate the synthesis workflow and the general logic of solid-phase peptide synthesis utilizing N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester.
Caption: Synthesis workflow for N-Boc-L-tyrosine methyl ester.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester | 4326-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester | 4326-36-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 4326-36-7 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of Boc-Tyr-OMe
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr-OMe. It is a crucial intermediate in peptide synthesis and drug development.[1][2] This guide presents its fundamental molecular characteristics in a structured format for easy reference and outlines the standard methodologies used for their determination.
Core Molecular Data
The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate reagent handling, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][3][4][5] |
| Molecular Weight | 295.33 g/mol | [3][4] |
| Exact Mass | 295.14197277 Da | [3] |
| CAS Number | 4326-36-7 | [1][3][4][6] |
| IUPAC Name | methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [3] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, Boc-L-tyrosine methyl ester | [3][4][6] |
| Physical Form | White powder or solid | [1] |
| Melting Point | 100-108 °C | [1] |
Experimental Protocols for Physicochemical Characterization
The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. While specific experimental reports for this particular lot of this compound are proprietary to the manufacturer, the methodologies employed are standardized across the field.
2.1 Determination of Molecular Weight and Formula:
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can measure the mass-to-charge ratio with high precision. This allows for the calculation of the exact mass, which can be used to deduce the elemental composition and confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. By integrating the proton signals and analyzing the chemical shifts, one can confirm the number of different types of protons and carbons, which supports the proposed molecular formula.
-
Elemental Analysis: This combustion-based technique provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen) in the compound. The results are compared against the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.
Visualization of Characterization Workflow
The logical flow for identifying and verifying a chemical compound like this compound is depicted below. This process ensures the material's identity, purity, and structural integrity before its use in sensitive applications like peptide synthesis.
Caption: Workflow for the chemical characterization and validation of this compound.
References
Navigating the Solubility Landscape of Boc-Tyr-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe), a critical building block in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.
Core Data: Solubility of this compound
The solubility of this compound has been characterized in a range of common organic solvents. The following table summarizes the available data, distinguishing between quantitative measurements and qualitative observations. It is important to note that while enantiomers (L- and D-isomers) generally exhibit very similar solubility profiles, the specific data for the L-isomer is presented here unless otherwise noted.
| Solvent | Chemical Formula | Solubility | Data Type | Notes | Citations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (338.60 mM) | Quantitative | Requires sonication for dissolution. | [1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | ~147.67 mg/mL | Quantitative (Derived) | Based on the solubility of the closely related compound Boc-Tyr(Me)-OH (1 mmole in 2 mL). | [3] |
| Methanol (MeOH) | CH₃OH | Highly Soluble | Qualitative | Described as achieving "almost transparency". | [4] |
| Chloroform (CHCl₃) | CHCl₃ | Soluble | Qualitative | Used as a solvent for optical rotation measurements at a concentration of 10 mg/mL (c=1). | [5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Qualitative | The related compound Boc-Tyr(Me)-OH is reported to be soluble in DCM. | [6][7] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Qualitative | The related compound Boc-Tyr(Me)-OH is reported to be soluble in Ethyl Acetate. | [6][7] |
| Acetone | C₃H₆O | Soluble | Qualitative | The related compound Boc-Tyr(Me)-OH is reported to be soluble in Acetone. | [6][7] |
| Water | H₂O | Low Solubility | Qualitative | A related protected amino acid, Boc-D-Tyr(tBu)-OH, is noted to be less soluble in water compared to organic solvents. | [8] |
Note: The tert-butoxycarbonyl (Boc) protecting group is generally known to enhance the solubility of amino acids in organic solvents.[5]
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a standardized protocol for determining the thermodynamic solubility of a compound like this compound in a given organic solvent, based on the widely used shake-flask method.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
2 mL glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or orbital incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard solutions
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a 2 mL glass vial. The excess solid should be clearly visible.
-
Pipette a known volume (e.g., 1 mL) of the desired solvent into the vial.
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound such as this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Tyr(Me)-OH CAS#: 53267-93-9 [m.chemicalbook.com]
- 7. Boc-Tyr(Me)-OH | 53267-93-9 [chemicalbook.com]
- 8. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Boc-Tyr-OMe
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(tert-butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who utilize NMR spectroscopy for structural elucidation and characterization of protected amino acids.
Introduction
This compound is a commonly used protected amino acid derivative in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the carboxylic acid functionality. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are fundamental for verifying the structure and purity of this compound. This guide presents a detailed analysis of its NMR spectra, including peak assignments and experimental protocols.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the Boc protecting group, the amino acid backbone, the tyrosine side chain, and the methyl ester. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ (400 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Integration |
| 6.95 | d | Aromatic CH | 2H |
| 6.74 | d | Aromatic CH | 2H |
| 5.08 | br s | NH | 1H |
| 4.54 | m | α-CH | 1H |
| 3.70 | s | OCH₃ (ester) | 3H |
| 3.03 | m | β-CH₂ | 2H |
| 1.42 | s | Boc (C(CH₃)₃) | 9H |
d: doublet, br s: broad singlet, m: multiplet, s: singlet
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are distinct and allow for unambiguous assignment.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (ester) |
| 155.5 | C=O (Boc) |
| 155.2 | Aromatic C-O |
| 130.3 | Aromatic CH |
| 127.8 | Aromatic C |
| 115.4 | Aromatic CH |
| 80.1 | Boc C(CH₃)₃ |
| 54.8 | α-CH |
| 52.2 | OCH₃ (ester) |
| 37.5 | β-CH₂ |
| 28.3 | Boc C(CH₃)₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents can be used, but may result in different chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve signal appearance.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis in an NMR experiment.
References
A Technical Guide to High-Purity Boc-Tyr-OMe for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity N-Boc-L-tyrosine methyl ester (Boc-L-Tyr-OMe) and N-Boc-D-tyrosine methyl ester (Boc-D-Tyr-OMe), essential building blocks in solid-phase peptide synthesis (SPPS). This document details commercially available sources, comparative technical data, and standardized experimental protocols for their application in the synthesis of peptides for research and drug development.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity Boc-Tyr-OMe in both its L- and D-enantiomeric forms. The quality and specifications of the product can vary between suppliers, making careful selection critical for the success of peptide synthesis. Below is a comparative summary of key quantitative data from prominent commercial sources.
| Supplier | Product Name | Isomer | CAS Number | Purity | Molecular Weight | Melting Point (°C) | Optical Rotation |
| Chem-Impex | Boc-L-Tyr-OMe | L | 4326-36-7 | ≥ 99% (HPLC)[1] | 295.34[1] | 100 - 108[1] | [α]D20 = 51 ± 3º (c=1 in CHCl3)[1] |
| Chem-Impex | Boc-D-Tyr-OMe | D | 76757-90-9 | ≥ 98% (HPLC)[2] | 295.34[2] | - | [α]D20 = -49 ± 2º (c=1 in CHCl3)[2] |
| Otto Chemie | Boc-L-tyrosine methyl ester | L | 4326-36-7 | 98%+[3] | 295.33[3] | 100-104[3] | - |
| Sigma-Aldrich | This compound | L | 4326-36-7 | 97% | 295.33 | 100-104 | [α]22/D +51°, c = 1 in chloroform |
| Thermo Scientific | N-Boc-L-tyrosine methyl ester | L | 4326-36-7 | 99% (99.25% by HPLC on CoA)[4] | - | 99 – 103.2[4] | [α]20/D +49º (c=1, methanol)[4] |
| Thermo Scientific | N-Boc-D-tyrosine methyl ester | D | 76757-90-9 | 96% (99.5% by HPLC on CoA)[5][6] | 295.34[6] | - | - |
| MedChemExpress | Boc-L-Tyrosine methyl ester | L | 4326-36-7 | 99.97% (HPLC)[7] | 295.33[7] | - | - |
| BioCrick | This compound | L | 4326-36-7 | >98%[8] | 295.3[8] | - | - |
| Advanced ChemTech | This compound | L | 4326-36-7 | - | - | - | - |
| Aapptec | This compound | L | 4326-36-7 | - | - | - | - |
| Santa Cruz Biotechnology | This compound | L | 4326-36-7 | - | 295.33 | - | - |
Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)
The following section outlines a generalized, detailed methodology for the incorporation of this compound into a peptide chain using manual Boc-SPPS. This protocol is based on established procedures and can be adapted for automated synthesizers.
Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g substitution) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[9][10]
-
Attachment of the C-terminal Amino Acid: For Merrifield resins, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.[9][10]
-
Dissolve the Boc-amino acid in a mixture of ethanol (B145695) and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.[9]
-
Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.[9]
-
Heat the mixture at 50°C for 12-24 hours.[9]
-
Wash the resin sequentially with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.[9]
-
Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
-
Step 1: Boc Deprotection
-
Wash the peptide-resin with DCM.[9]
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2-5 minutes (pre-wash).[9][10]
-
Filter, and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[9][10]
-
Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then again with DCM to remove residual TFA.[9][10]
-
-
Step 2: Neutralization
-
Step 3: Amino Acid Coupling
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., this compound, 3 equivalents) and an activating agent such as 1-Hydroxybenzotriazole (HOBt, 3 equivalents) in DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 3 equivalents) in DCM and allow the mixture to pre-activate for 10 minutes at 0°C.[9]
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[9]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.[9]
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Preparation: After the final elongation cycle and subsequent deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and methanol, then dry thoroughly under vacuum.[9]
-
HF Cleavage:
-
This procedure requires specialized, HF-resistant equipment and must be performed with extreme caution in a well-ventilated fume hood.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail to trap reactive carbocations generated during cleavage. A common cocktail is a 9:1 mixture of liquid Hydrogen Fluoride (HF) and anisole.[11]
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF): Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative strong acid for cleavage.[12]
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the cleavage mixture.
-
Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of this compound in peptide synthesis.
Caption: A single cycle of the Boc-SPPS workflow for peptide chain elongation.
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-tyrosine methyl ester, 98%+ (4326-36-7) - Boc-L-tyrosine methyl ester, 98%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. N-Boc-D-tyrosine methyl ester, 96% | Fisher Scientific [fishersci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biocrick.com [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
An In-Depth Technical Guide to the Storage and Handling of Boc-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and utilization of N-α-tert-Butoxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe), a key building block in peptide synthesis and other areas of organic chemistry. Adherence to these guidelines is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Physicochemical Properties and Storage Conditions
Proper storage is paramount to maintaining the stability and purity of this compound. The compound is a white to off-white solid.[1] While some suppliers suggest room temperature storage for short periods, long-term storage at colder, controlled temperatures is recommended to prevent degradation.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 100-104 °C | |
| Solubility | Soluble in DMSO and DMF | [2] |
| Optical Rotation | [α]²²/D +51° (c = 1 in chloroform) |
Table 2: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Rationale | References |
| Short-term | Room Temperature | Weeks | Convenient for active use, but not ideal for long-term preservation. | [3] |
| Long-term (Solid) | -20°C | Up to 3 years | Minimizes degradation and preserves the integrity of the compound. | [1] |
| Long-term (Solid) | 4°C | Up to 2 years | A viable alternative to -20°C for long-term storage. | [1] |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions to prevent repeated freeze-thaw cycles. | [1] |
| In Solvent | -20°C | Up to 1 month | Suitable for shorter-term storage of prepared solutions. | [1] |
Experimental Protocols
This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its use in this and other common laboratory procedures.
Preparation of Stock Solutions
For accurate and reproducible experiments, it is essential to prepare stock solutions of this compound with care.
Protocol 2.1.1: Preparation of a this compound Stock Solution in DMF
-
Materials: this compound, anhydrous Dimethylformamide (DMF), volumetric flask, analytical balance.
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a portion of anhydrous DMF to the flask and swirl to dissolve the solid.
-
Once dissolved, add anhydrous DMF to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary application of this compound is in the stepwise synthesis of peptides on a solid support. The following is a generalized workflow for incorporating a this compound residue into a growing peptide chain using Boc chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Protocol 2.2.1: Incorporation of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM).[4]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (e.g., 10% DIEA in DMF) to neutralize the resin.[4]
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) in DMF.[4]
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.[4]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[5]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid.
-
Final Cleavage: After the final amino acid has been coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
Purification: The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Solution-Phase Boc Deprotection
In some synthetic routes, it may be necessary to remove the Boc protecting group from this compound or a small peptide fragment in solution.
Protocol 2.3.1: Boc Deprotection using TFA in DCM
-
Materials: this compound, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).[5]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a base.
-
Stability and Degradation
Understanding the stability of this compound under various conditions is critical for its effective use and to ensure the integrity of synthetic products.
General Stability Profile
Boc-protected amino acids are generally stable under neutral and basic conditions but are labile to strong acids.[6] The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.
Forced Degradation Study Protocol
A forced degradation study can be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Protocol 3.2.1: Forced Degradation of this compound
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.[8]
-
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
Analyze the stressed samples by a stability-indicating method, such as RP-HPLC with UV detection, and compare with an unstressed control sample.[2]
-
Characterize any significant degradation products using techniques like LC-MS.
-
Caption: Workflow for a forced degradation study of this compound.
Handling and Safety Precautions
Safe handling of this compound and associated reagents is essential in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like TFA and DCM.
Waste Disposal
Chemical waste must be disposed of according to institutional and local regulations.
Protocol 4.3.1: Disposal of this compound and Associated Waste
-
Solid Waste:
-
Collect unused this compound and contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container for solid organic waste.
-
-
Liquid Waste (Non-halogenated):
-
Collect solutions of this compound in solvents like DMF or acetonitrile in a labeled container for non-halogenated organic waste.
-
-
Liquid Waste (Halogenated):
-
Solutions containing halogenated solvents such as DCM should be collected in a separate, labeled container for halogenated organic waste.
-
-
Acidic Waste:
-
Waste containing TFA should be collected in a designated, acid-resistant container. Neutralization with a weak base may be required before disposal, depending on institutional guidelines. Caution: Neutralization is exothermic and should be performed slowly in an ice bath within a fume hood.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the full chemical name(s) of the contents and appropriate hazard warnings.
-
Store waste containers in a designated, well-ventilated, and secondary containment area until collection by a licensed waste disposal service.
-
This technical guide provides a foundation for the safe and effective use of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information and adhere to all institutional safety protocols.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sgs.com [sgs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. ijisrt.com [ijisrt.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Key Differences Between Boc-Tyr-OH and Boc-Tyr-OMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core differences between N-α-tert-butyloxycarbonyl-L-tyrosine (Boc-Tyr-OH) and its O-methylated counterpart, N-α-tert-butyloxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe). A thorough understanding of their respective chemical properties, reactivity, and impact on peptide synthesis and biological activity is critical for the strategic design and development of peptide-based therapeutics.
Physicochemical Properties
A fundamental distinction between Boc-Tyr-OH and this compound lies in their chemical structure, which in turn influences their physical properties. Boc-Tyr-OH possesses a free phenolic hydroxyl group on the tyrosine side chain, whereas in this compound, this hydroxyl group is protected by a methyl ether. This structural variance results in different molecular weights, melting points, and solubility characteristics, which are crucial considerations for reaction stoichiometry and solvent selection in peptide synthesis.[1][2][3]
| Property | Boc-Tyr-OH | This compound |
| Synonyms | N-(tert-Butoxycarbonyl)-L-tyrosine | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester |
| CAS Number | 3978-80-1 | 4326-36-7 |
| Molecular Formula | C₁₄H₁₉NO₅ | C₁₅H₂₁NO₅ |
| Molecular Weight | 281.30 g/mol | 295.33 g/mol |
| Melting Point | 133-135 °C | 100-104 °C |
| Appearance | White to off-white solid | White to pale yellow solid |
| Solubility | Soluble in DMF, DCM, and acetic acid.[4] | Soluble in methanol (B129727) and chloroform.[5] |
Role and Performance in Peptide Synthesis
Both Boc-Tyr-OH and this compound are valuable building blocks in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4][6] The primary divergence in their application stems from the reactivity of the tyrosine side chain.
Reactivity of the Phenolic Hydroxyl Group
The unprotected phenolic hydroxyl group in Boc-Tyr-OH is nucleophilic and susceptible to side reactions during peptide synthesis.[7] The most common side reaction is O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages. This can result in undesired side products and incomplete coupling, thereby reducing the overall yield and purity of the target peptide.[7] However, for the synthesis of shorter peptides, Boc-Tyr-OH can be used without side-chain protection, provided that specific coupling conditions are carefully controlled.[4]
In contrast, the methyl ether in This compound serves as a stable and permanent protecting group for the phenolic hydroxyl group. This protection prevents O-acylation and other potential side reactions at the tyrosine side chain under the acidic conditions required for the removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA).[4][6] This leads to a cleaner synthesis with a higher crude peptide purity, especially for longer and more complex peptide sequences.[2]
Comparative Performance in SPPS
While specific yields can vary depending on the peptide sequence and synthesis conditions, the use of a side-chain protected tyrosine derivative like Boc-Tyr(Me)-OH (functionally equivalent to this compound in this context) generally results in higher crude peptide purity and yield compared to using unprotected Boc-Tyr-OH.[2] The milder conditions associated with strategies that avoid side-chain reactions, such as the Fmoc/tBu approach which also utilizes a protected tyrosine, often lead to fewer side products.[2]
| Parameter | Boc-Tyr-OH | This compound (as Boc-Tyr(Me)-OH) |
| Side-Chain Reactivity | Prone to O-acylation | Stable under Boc-SPPS conditions |
| Crude Peptide Purity | Generally lower, sequence-dependent | Generally higher |
| Overall Yield | Potentially lower due to side reactions | Potentially higher |
| Suitability | Shorter, less complex peptides | Longer, more complex peptides |
Experimental Protocols
The following sections outline generalized protocols for the incorporation of Boc-Tyr-OH and this compound (as Boc-Tyr(Me)-OH) into a peptide chain during manual Boc-SPPS.
General Boc-SPPS Cycle
A typical cycle of Boc-SPPS involves the following steps:
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (B109758) (DCM).[6]
-
Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of 50% TFA in DCM.[6][8]
-
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DMF, to yield a free primary amine.[6]
-
Amino Acid Coupling: The next Boc-protected amino acid is activated and coupled to the free amine on the resin.[6]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Coupling Protocol for Boc-Tyr(Me)-OH
Reagents:
-
Boc-D-Tyr(Me)-OH (3 equivalents relative to resin substitution)
-
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3 eq.)
-
Hydroxybenzotriazole (HOBt) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Tyr(Me)-OH, HBTU, and HOBt in DMF. Add DIEA to the solution to activate the amino acid.[4]
-
Coupling: Immediately add the activated solution to the neutralized resin.[4]
-
Agitation: Agitate the reaction mixture for 1-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time (2-4 hours) may be required compared to standard amino acids.[4][6]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[6]
Coupling Protocol for Boc-Tyr-OH
The coupling protocol for Boc-Tyr-OH is similar to that of other standard Boc-amino acids. However, to minimize O-acylation, the use of in situ neutralizing/coupling protocols or coupling reagents that are less likely to activate the phenolic hydroxyl group may be considered. Careful monitoring of the reaction is crucial to ensure complete N-acylation without significant side-product formation.
Final Cleavage
After the peptide chain has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing Tyr(Me), the methyl ether is stable to the standard cleavage cocktail. For peptides synthesized with unprotected Tyr, the final cleavage cocktail must be carefully chosen to avoid modification of the free hydroxyl group by scavengers.
A common cleavage cocktail for peptides containing sensitive residues like Tyr is Reagent K:[9]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
The cleavage is typically performed at room temperature for 1-2.5 hours.[9]
Impact on Biological Activity and Drug Development
The choice between incorporating a tyrosine with a free or a methylated hydroxyl group can have a significant impact on the biological properties of the resulting peptide, a critical consideration in drug development.
Receptor Binding and Signaling
The phenolic hydroxyl group of tyrosine is often a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets such as G-protein coupled receptors (GPCRs).[10] O-methylation of this group can alter the peptide's conformation and its binding affinity for the receptor. This modification can either enhance or diminish binding, or even shift selectivity between receptor subtypes.[10] For example, in the context of opioid peptides, which often target GPCRs, modifications to the tyrosine residue can significantly modulate receptor activity and lead to novel therapeutics with altered potency and selectivity.[6][11]
Metabolic Stability and Pharmacokinetics
Peptides are often susceptible to rapid degradation by proteases in vivo. The incorporation of unnatural amino acids, such as O-methylated tyrosine, can enhance metabolic stability by sterically hindering enzymatic cleavage.[8] This can lead to a longer in vivo half-life and improved bioavailability, which are desirable properties for therapeutic peptides. Furthermore, O-methylation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.
Logical Workflow for Selection
The decision to use Boc-Tyr-OH versus this compound should be based on a careful evaluation of the synthetic strategy and the desired properties of the final peptide.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Methyl Ester in Boc-Tyr-OMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe) is a pivotal amino acid derivative extensively utilized in peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the core functions of the methyl ester (-OMe) group within this molecule. The guide details its role as a carboxyl-protecting group, its influence on the compound's physicochemical properties, and its impact on synthetic workflows. Detailed experimental protocols for its incorporation and subsequent deprotection are provided, alongside a discussion of its application in the synthesis of biologically active peptides, such as opioid receptor modulators.
Introduction: The Dual Protection Strategy of this compound
In the intricate process of peptide synthesis, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. This compound is a classic example of a dual-protected amino acid, where the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected by a methyl ester. This dual protection allows for the tyrosine residue to be used as a nucleophile (via its deprotected amino group) in a coupling reaction without the interference of its own carboxyl group.
The methyl ester's primary role is to render the carboxylic acid unreactive during the peptide bond formation. It is a simple, sterically small protecting group that is stable to the mildly acidic conditions used to remove the Boc group, a key principle in Boc-based solid-phase peptide synthesis (SPPS).[1]
Physicochemical Properties and the Influence of the Methyl Ester
The esterification of the carboxyl group significantly alters the physicochemical properties of the parent Boc-L-Tyrosine (Boc-Tyr-OH). The methyl ester increases the compound's lipophilicity and reduces its polarity, which in turn affects its solubility.
| Property | This compound | Boc-Tyr-OH |
| Molecular Formula | C15H21NO5[2] | C14H19NO5 |
| Molecular Weight | 295.33 g/mol [2] | 281.31 g/mol |
| Melting Point | 100-104 °C[2] | 136-138 °C |
| Appearance | White to pale yellow solid[2] | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Methanol (B129727).[2][3] | Soluble in DMF, DCM. |
| Optical Rotation [α]D | +51° (c=1 in chloroform)[4] | -4.6° (c=1 in methanol) |
Table 1: Comparison of Physicochemical Properties.
The enhanced solubility of this compound in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF), facilitates its handling and use in solution-phase and solid-phase synthesis.
The Methyl Ester in Peptide Synthesis Workflows
The methyl ester is integral to the strategic progression of peptide synthesis. Its stability to the acidic conditions required for Boc-group removal allows for the stepwise elongation of the peptide chain from the N-terminus.
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
In a typical Boc-SPPS workflow, the C-terminal amino acid is first anchored to a solid support (resin). Subsequent amino acids, like this compound, are added one by one. The process involves a cycle of deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid. The methyl ester of a C-terminal residue in solution-phase synthesis, or the resin linkage in SPPS, remains intact during these cycles.
Solution-Phase Synthesis
In solution-phase synthesis, this compound can be used as the C-terminal residue. After coupling with another N-protected amino acid, the resulting dipeptide's methyl ester can be saponified to reveal a free carboxyl group, which can then be activated for further coupling.
Deprotection of the Methyl Ester: Saponification
While stable to acid, the methyl ester is readily cleaved under basic conditions via saponification (hydrolysis). This reaction is typically carried out using a hydroxide (B78521) salt, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107) (THF). The reaction converts the ester into a carboxylate salt, which is then protonated by the addition of a weak acid to yield the free carboxylic acid.
Application in the Synthesis of Bioactive Peptides: Opioid Receptor Modulators
This compound and its derivatives are crucial building blocks for synthesizing peptides that modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets.[5] For instance, tyrosine is a key residue in endogenous opioid peptides like enkephalins and endomorphins, which bind to opioid receptors (μ, δ, and κ).[5] Synthetic analogs of these peptides, often incorporating unnatural amino acid derivatives of tyrosine, are developed to improve properties like receptor selectivity, potency, and metabolic stability.[6][7]
Opioid receptors, upon activation by a peptide agonist, couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to analgesic effects. The G-protein dissociates into Gα and Gβγ subunits, which then modulate downstream effectors.[8][9]
Experimental Protocols
Protocol for Peptide Coupling using Boc-Tyr-OH
This protocol describes a single coupling cycle for adding a tyrosine residue to a growing peptide chain on a solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Tyr-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DCM. Perform N-terminal Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM. Wash the resin thoroughly with DCM and neutralize with 10% DIEA in DMF. Wash again with DMF.
-
Activation of Boc-Tyr-OH: In a separate vessel, dissolve Boc-L-Tyr-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated Boc-Tyr-OH solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the completion of the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, wash the resin thoroughly with DMF and DCM.
| Parameter | Value/Condition | Rationale |
| Amino Acid Excess | 3 equivalents | Drives the coupling reaction to completion. |
| Coupling Reagents | DIC / HOBt | Forms an active ester that couples efficiently and helps to suppress racemization.[10] |
| Solvent | DMF | Excellent solvent for all reactants. |
| Reaction Time | 2-4 hours | Sufficient time for complete coupling. |
| Monitoring | Kaiser Test | Detects free primary amines to confirm reaction completion. |
Table 2: Typical Parameters for Boc-Tyr-OH Coupling.
Protocol for Saponification of a Peptide Methyl Ester
This protocol describes the hydrolysis of a C-terminal methyl ester of a Boc-protected peptide in solution.
Materials:
-
Boc-Peptide-OMe
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
15% aqueous citric acid solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve the Boc-Peptide-OMe (1 equivalent) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add LiOH·H₂O (2 equivalents) to the stirred solution.[3]
-
Reaction: Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification: To the remaining aqueous solution, add 15% aqueous citric acid dropwise until the pH reaches ~3.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-Peptide-OH.
Conclusion
The methyl ester in this compound serves as a simple yet effective protecting group for the carboxylic acid, playing a crucial role in the strategic execution of peptide synthesis. Its stability to the acidic conditions of Boc deprotection, combined with its facile removal under basic conditions, provides the necessary orthogonality for both solid-phase and solution-phase methodologies. By enabling the controlled and sequential addition of tyrosine residues, this compound remains an indispensable tool for chemists synthesizing complex peptides for research and drug development, particularly in targeting systems like the opioid receptors where tyrosine is a key pharmacophoric element.
References
- 1. mdpi.com [mdpi.com]
- 2. Boc-Tyr(Me)-OH CAS#: 53267-93-9 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
Methodological & Application
Application Notes for Boc-Tyr(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction
N-α-tert-Butoxycarbonyl-O-methyl-tyrosine, commonly abbreviated as Boc-Tyr(OMe)-OH or Boc-Tyr(Me)-OH, is a protected amino acid derivative crucial for peptide chemistry and drug discovery.[1] It is particularly valuable in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). The "OMe" or "Me" in its name refers to the methyl ether protecting group on the phenolic side chain of tyrosine, which is stable and robust.[2] This stability prevents unwanted side reactions during the repetitive acid-labile removal of the N-α-Boc protecting group.[2][3]
The incorporation of Boc-Tyr(OMe)-OH, especially its D-enantiomer (Boc-D-Tyr(Me)-OH), is a key strategy in designing peptidomimetics—compounds that mimic natural peptides but possess enhanced pharmacological properties.[1] These modifications can confer resistance to enzymatic degradation, increase metabolic stability, improve bioavailability, and modulate receptor binding affinity and selectivity.[1] Consequently, peptides containing O-methylated tyrosine have shown significant potential in therapeutic areas such as opioid receptor modulation.[3]
These application notes provide detailed protocols, quantitative data, and logical workflows for the efficient incorporation of Boc-Tyr(OMe)-OH into synthetic peptides for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The properties of Boc-D-Tyr(Me)-OH make it highly compatible with standard peptide synthesis workflows.[1]
| Property | Value |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| Appearance | White to off-white powder/solid |
| Purity | ≥97% |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) |
| Storage Temperature | 4°C |
| Source:[1] |
Quantitative Data for SPPS using Boc-Tyr(OMe)-OH
The successful synthesis of peptides containing Boc-Tyr(OMe)-OH depends on optimized reaction conditions. The following tables summarize typical reagents and quantitative parameters for Boc-SPPS.
Table 1: Key Reagents and Their Functions in Boc-SPPS
| Reagent | Abbreviation | Function |
| N,N-Dimethylformamide | DMF | Primary solvent for coupling and washing. |
| Dichloromethane | DCM | Solvent for Boc deprotection and washing. |
| Trifluoroacetic acid | TFA | Reagent for cleaving the Nα-Boc protecting group.[4] |
| Diisopropylethylamine | DIEA | Base for neutralizing the protonated α-amino group after Boc deprotection.[3] |
| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Coupling reagents for activating the incoming amino acid's carboxyl group.[3] |
| HBTU / HATU | - | Alternative, more potent coupling reagents, often used for sterically hindered amino acids.[2] |
| Acetic Anhydride | Ac₂O | Capping agent used to block unreacted amino groups and prevent deletion sequences.[3] |
| Hydrogen Fluoride / Trifluoromethanesulfonic acid | HF / TFMSA | Strong acids for the final cleavage of the peptide from the resin.[3][4] |
| p-Cresol / Thioanisole | - | Scavengers used during final cleavage to prevent side reactions caused by reactive cations.[2][3] |
Table 2: Representative Quantitative Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | PAM resin offers greater stability against repetitive TFA treatments.[3] BHA or MBHA resin is used for C-terminal amides.[2] |
| Resin Substitution Level | 0.4 - 1.0 mmol/g | Lower substitution can be beneficial for synthesizing longer or more complex peptides.[2][3] |
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of amino acid and coupling reagents helps drive the reaction to completion.[3] |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Progress is typically monitored by the Kaiser test for free primary amines.[3] |
| Coupling Time (Boc-D-Tyr(Me)-OH) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance.[3] |
| Coupling Efficiency | >99% (per step) | Essential for synthesizing high-purity peptides. For Boc-D-Tyr(Me)-OH, it may be slightly lower (~95-98%).[2][3] |
| TFA Concentration in DCM | 50% (v/v) | Standard condition for Nα-Boc removal.[3][5] |
| Deprotection Time | 20 - 30 minutes | Often performed in two steps: a short pre-wash followed by a longer treatment.[2][3] |
| Cleavage Cocktail | HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole | The choice depends on the peptide sequence and other side-chain protecting groups present.[3] |
| Cleavage Time | 1 - 2 hours at 0°C | - |
| Crude Peptide Yield | 60 - 85% | Highly dependent on the peptide's length and sequence.[2][3] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification, typically by preparative RP-HPLC.[2] |
Experimental Protocols
This section provides detailed methodologies for the manual solid-phase synthesis of a peptide incorporating Boc-Tyr(OMe)-OH using the Boc/Bzl strategy.
Protocol 1: Peptide Chain Elongation Cycle
This protocol outlines the iterative steps for adding a single amino acid to the growing peptide chain on the solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., 1 g of Merrifield resin, 0.5 mmol/g substitution) in a reaction vessel with DCM (10 mL) for at least 30 minutes.[2][3]
2. Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).[3]
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 1-2 minutes, then drain.[2]
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2][3]
-
Wash the resin thoroughly to remove residual acid. A typical washing sequence is: DCM (3-5 times), Isopropanol (IPA) (2 times), and DCM (3-5 times).[3][6]
3. Neutralization:
-
Wash the resin with DMF (3 x 10 mL).[3]
-
Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step once.[3] This converts the N-terminal ammonium (B1175870) salt to a free amine, which is necessary for the subsequent coupling reaction.[4]
-
Wash the resin with DMF (5 x 10 mL) to remove excess base.[3]
4. Amino Acid Coupling (Incorporating Boc-D-Tyr(Me)-OH):
-
Pre-activation: In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) in DCM and allow the mixture to pre-activate for 10 minutes at 0°C.[3] Alternatively, for sterically hindered amino acids, more potent reagents like HBTU can be used.[2]
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3][6] If the test is positive (blue beads), a second coupling (recoupling) is recommended.[3]
5. Capping (Optional):
-
If unreacted amino groups persist after double coupling, they should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM for 30 minutes.[3]
6. Washing:
-
After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3] The resin is now ready for the next deprotection and coupling cycle.
References
Application Notes: Standard Protocol for Coupling Boc-Protected Tyrosine in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology in peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The Boc (tert-butyloxycarbonyl) strategy, a classical and robust approach, utilizes the acid-labile Boc group for temporary Nα-amino protection.[1][2] The synthesis of peptides containing functionalized amino acids like tyrosine requires careful selection of side-chain protecting groups to prevent unwanted reactions.
This application note details the standard protocol for the incorporation of a Boc-protected tyrosine residue during SPPS. For successful synthesis using the Boc/Bzl strategy, the phenolic hydroxyl group of tyrosine must be protected, typically with a benzyl (B1604629) ether (Bzl) group, yielding the building block Boc-Tyr(Bzl)-OH.[3] The benzyl group is stable to the mildly acidic conditions used for Boc removal (typically Trifluoroacetic Acid, TFA) but can be cleaved simultaneously with the final peptide from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF).[1][4]
The following sections provide a summary of key reaction parameters, a detailed experimental workflow for a standard coupling cycle, and specific protocols for coupling Boc-Tyr(Bzl)-OH using modern, efficient reagents.
Data Presentation
The successful incorporation of Boc-Tyr(Bzl)-OH relies on optimized reaction conditions. The following table summarizes typical quantitative parameters for a standard coupling cycle in Boc-SPPS.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | For peptides with a C-terminal carboxylic acid.[5][6] |
| Resin Substitution | 0.4 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptides.[5][6] |
| Reagent Excess | ||
| Boc-Tyr(Bzl)-OH | 2.5 - 4.0 equivalents | An excess of the amino acid and coupling reagents drives the reaction to completion.[5][6][7] |
| Coupling Reagent (e.g., HBTU) | 2.5 - 4.0 equivalents | Relative to the resin substitution level. |
| Base (e.g., DIEA) | 5.0 - 8.0 equivalents | Required for neutralization and activation when using aminium salt coupling reagents.[6][7] |
| Reaction Times | ||
| Boc Deprotection | 20 - 30 minutes | Typically performed with 50% TFA in Dichloromethane (DCM).[6][8] |
| Coupling Time | 1 - 4 hours | May require longer times or a second coupling for sterically hindered residues.[3][5][6] |
| Process Control | ||
| Coupling Efficiency | > 99% | Monitored by a qualitative method like the Kaiser test to ensure reaction completion.[5][6][9] |
| Crude Peptide Yield | 60 - 85% | Dependent on the length, sequence, and scale of the synthesis.[5] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis steps for incorporating a Boc-Tyr(Bzl)-OH residue into a growing peptide chain.
Workflow for a Standard Boc-SPPS Cycle
Caption: Workflow of a Boc-SPPS cycle for tyrosine coupling.
1. Materials and Reagents
-
Peptide-resin (e.g., Merrifield resin with the initial amino acid attached)
-
Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents (choose one system):
-
System A (Aminium Salt): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
System B (Carbodiimide): DCC (N,N'-Dicyclohexylcarbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt
-
-
Isopropyl Alcohol (IPA)
-
Reagents for Kaiser Test (see protocol below)
2. General Boc-SPPS Cycle Procedure
This procedure assumes the synthesis starts with 1 g of resin with a substitution of 0.5 mmol/g. Adjust volumes and masses accordingly.
-
Step 1: Resin Swelling
-
Step 2: Boc Deprotection
-
Step 3: Washing after Deprotection
-
Wash the resin thoroughly to remove residual acid by performing a series of washes:
-
DCM (3 x 10 mL)
-
IPA (2 x 10 mL)[8]
-
DCM (3 x 10 mL)
-
-
-
Step 4: Neutralization
3. Protocol for Coupling Boc-Tyr(Bzl)-OH (HBTU/HOBt Method)
This method is highly efficient and recommended for most couplings.[3][6]
-
Step 5a: Pre-activation and Coupling
-
In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 eq., ~0.7 g for 0.5 mmol scale), HBTU (3 eq., ~0.57 g), and HOBt (3 eq., ~0.2 g) in DMF (5 mL).
-
Add DIEA (6 eq., ~0.52 mL) to the amino acid solution and vortex briefly.[6]
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5][6]
-
-
Step 6: Monitoring the Coupling Reaction
-
After the coupling time, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test (see protocol below) to check for the presence of free primary amines.[5][9]
-
Interpretation:
-
Negative Test (beads remain yellow): Coupling is complete (>99.5%). Proceed to the final washing step.[9]
-
Positive Test (beads turn blue/purple): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.[6]
-
-
-
Step 7: Final Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection cycle.
-
4. Alternative Coupling Protocol (DCC/HOBt Method)
This is a cost-effective and reliable method.[3]
-
Step 5b: Pre-activation and Coupling
-
In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF (5 mL).
-
Add a solution of DCC (3 eq.) in DCM (5 mL) and allow the mixture to pre-activate for 10 minutes at 0°C.[5]
-
Add the pre-activated solution to the neutralized resin.
-
Agitate for 1-2 hours and monitor completion with the Kaiser test as described above.
-
5. Kaiser Test Protocol for Monitoring
The Kaiser test is a sensitive colorimetric assay to detect free primary amines.[9]
-
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (5-10 mg) and wash thoroughly with DMF and DCM.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[9]
-
Heat the tube in a heating block at 100-110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution. A dark blue or purple color indicates incomplete coupling, while yellow or colorless indicates completion.[9]
-
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Activation Methods in Boc-Tyr-OMe Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the activation methods for the coupling of N-α-Boc-L-tyrosine methyl ester (Boc-Tyr-OMe). The selection of an appropriate coupling reagent and methodology is critical for achieving high yields, minimizing racemization, and ensuring the purity of the resulting peptide. These protocols are designed for use in both solid-phase and solution-phase peptide synthesis.
The incorporation of modified amino acids such as this compound is a key strategy in the development of therapeutic peptides to enhance stability, receptor affinity, and pharmacokinetic profiles. However, the steric hindrance presented by the Boc protecting group and the tyrosine side chain can pose challenges to achieving efficient coupling. The following sections detail various activation strategies to overcome these challenges.
Comparative Summary of Activation Methods
The choice of coupling reagent significantly impacts the efficiency and success of the coupling reaction. The table below summarizes the performance of common coupling reagents used for Boc-amino acid activation.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DCC, DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct of DCC is insoluble, while the diisopropylurea from DIC is soluble, making DIC more suitable for SPPS.[1][2] The addition of HOBt is crucial to suppress racemization and improve efficiency.[1][2][3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast-acting, making them suitable for sterically hindered couplings.[2][4] HATU is generally considered superior for reducing side reactions and increasing speed.[4] These reagents can cause guanidinylation of the N-terminus, which can be minimized by pre-activating the amino acid.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | 15 - 60 minutes | Very Low | Powerful reagents, particularly effective for difficult couplings.[4][6] They are known for clean reactions with minimal side products. The byproduct, HMPA, from BOP is carcinogenic, leading to the development of safer alternatives like PyBOP.[3][7] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound using various activation methods. These should be optimized based on the specific requirements of the peptide sequence and the scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU Activation
This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus using HATU.[4]
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
25-50% Trifluoroacetic acid (TFA) in DCM
-
10% DIPEA in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Boc deprotection using a solution of 25-50% TFA in DCM for 1 x 1 minute and 1 x 20 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[4]
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).[4]
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours at room temperature.[4]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[8]
-
Protocol 2: Solution-Phase Peptide Synthesis using DCC/HOBt Activation
This protocol describes a classic procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reactant Preparation:
-
Coupling Reaction:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add the solution of the free amino acid ester to the cooled this compound solution.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.[4]
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.[4]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with a small amount of DCM.[4]
-
The filtrate can then be washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[9] The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography.
-
Visualizations
General Mechanism of Peptide Bond Formation
The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.[4]
Caption: General mechanism of amide bond formation in peptide coupling.
Boc-SPPS Workflow for a Single Coupling Cycle
Solid-phase peptide synthesis (SPPS) is a standard method for the stepwise assembly of peptides on a solid support. The Boc strategy utilizes an acid-labile Boc group for Nα-protection.[4]
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Decision Tree for Coupling Reagent Selection
The selection of an appropriate coupling reagent is a critical step that depends on several factors.
Caption: Decision tree for selecting a coupling reagent for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Boc-Tyr-OMe in the Synthesis of Novel Opioid Peptides: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel opioid peptides with enhanced stability and receptor affinity is a critical area of study. The use of modified amino acids, such as N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine methyl ester (Boc-Tyr(OMe)-OMe) and its related derivatives, represents a key strategy in modulating the pharmacological properties of these peptides. This document provides detailed application notes and protocols for the incorporation of Boc-Tyr-OMe and similar building blocks into opioid peptides, with a focus on solid-phase peptide synthesis (SPPS).
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the α-amino group that is readily cleaved under acidic conditions. When combined with a methyl ether protection on the tyrosine side chain, as in Boc-D-Tyr(Me)-OH, it prevents unwanted side reactions and contributes to the stability of the final peptide.[1] This modification is particularly relevant in the synthesis of opioid receptor modulators, where O-methylated tyrosine derivatives can enhance receptor affinity and biological activity.[1]
Comparative Performance: Boc vs. Fmoc Strategy
The choice between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for SPPS can significantly impact the yield and purity of the synthesized peptide. While both methods can produce high-purity peptides, the milder reaction conditions of the Fmoc strategy often lead to higher crude yields and purity, especially for peptides containing modified amino acids.[2]
| Parameter | Boc Strategy | Fmoc Strategy | Reference |
| Crude Peptide Yield | ~65% | ~80% | [2] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | [2] |
| Final Purified Peptide Yield | ~25% | ~40% | [2] |
| Final Peptide Purity (by HPLC) | >98% | >98% | [2] |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | [2] |
Experimental Protocols
The following protocols are based on established methodologies for Boc-solid-phase peptide synthesis.
Protocol 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)
This initial step involves the protection of the D-tyrosine amino group.
Materials:
-
D-tyrosine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[3]
Procedure:
-
Dissolve D-tyrosine in a suitable solvent system (e.g., a mixture of THF and water or DCM).[3]
-
Add a base such as sodium bicarbonate or triethylamine to the solution and cool the mixture in an ice bath.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
After the reaction is complete, remove the organic solvent under reduced pressure.[3]
-
Acidify the aqueous solution to pH 2-3 with 0.5 M HCl.[3]
-
Extract the product with an organic solvent like ethyl acetate.[3]
-
Wash the combined organic layers with water and brine.[3]
Protocol 2: Synthesis of Boc-D-Tyr(Me)-OH
This protocol details the methylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.
Materials:
-
Boc-D-Tyr-OH
-
Methyl iodide or dimethyl sulfate
-
Potassium carbonate or sodium hydride
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine[3]
Procedure:
-
Dissolve Boc-D-Tyr-OH in an anhydrous solvent such as DMF or THF.[3]
-
Add a base like potassium carbonate or sodium hydride to the solution and stir at room temperature.[3]
-
Add methyl iodide or dimethyl sulfate dropwise to the mixture.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, quench the reaction by the slow addition of water.[3]
-
Extract the product with ethyl acetate.[3]
-
Wash the combined organic layers with water and brine.[3]
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) of an Opioid Peptide Analog
This protocol outlines the manual synthesis of a peptide on a solid support using the Boc strategy.
Materials and Reagents:
-
Merrifield resin (chloromethylated copolystyrene-2% divinylbenzene) or PAM resin[4][5]
-
Boc-protected amino acids (including Boc-Tyr(OMe)-OH or a similar derivative)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)[1]
Quantitative Parameters for SPPS:
| Parameter | Value/Range | Purpose | Reference |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution can be beneficial for longer peptides. | [1] |
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | Drives the coupling reaction to completion. | [1] |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test. | [1] |
| Coupling Time (Boc-D-Tyr(Me)-OH) | 2 - 4 hours | May require longer times due to steric hindrance. | [1] |
| Coupling Efficiency | > 99% | Essential for high-purity peptides. | [1] |
| TFA Concentration in DCM | 50% (v/v) | Standard condition for Boc group removal. | [1] |
Procedure for One Elongation Cycle:
-
Resin Swelling: Swell the resin in DCM.[5]
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.[1]
-
Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours (or 2-4 hours for sterically hindered residues like Boc-D-Tyr(Me)-OH).[1]
-
Monitor the reaction completion using a Kaiser test. If the test is positive, recouple for another hour.[1]
-
-
Washing: Wash the resin with DMF and DCM.
Repeat steps 2-5 for each amino acid in the peptide sequence.
Final Cleavage and Purification:
-
After the final coupling and deprotection steps, the peptide is cleaved from the resin using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TMSOTf).[5]
-
The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical HPLC.[2]
Visualization of Workflows
The following diagrams illustrate the key processes in opioid peptide synthesis and analysis.
Caption: General workflow for Boc-solid-phase peptide synthesis.
Caption: Workflow for the validation of synthesized peptides.
The incorporation of this compound and its derivatives is a powerful tool in the synthesis of novel opioid peptides. By carefully selecting the synthesis strategy and adhering to rigorous protocols for synthesis, purification, and characterization, researchers can develop new therapeutic agents with improved pharmacological profiles.
References
Application Notes: Synthesis and Evaluation of Enkephalin Analogs Using Boc-Protected Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enkephalins are endogenous pentapeptides that modulate pain perception by binding to opioid receptors.[1] Their therapeutic potential is limited by poor metabolic stability and bioavailability. Consequently, the synthesis of enkephalin analogs is a critical area of research aimed at developing potent and stable analgesics with reduced side effects.[2][3] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and classical method for peptide synthesis.[4] This document provides detailed protocols for the synthesis of enkephalin analogs using Boc-protected tyrosine derivatives via Solid-Phase Peptide Synthesis (SPPS), a highly efficient method for generating peptide libraries.
While the user specified Boc-Tyr-OMe (methyl ester), this derivative is primarily used for the C-terminus in solution-phase synthesis.[2][5][6] For the systematic synthesis of various analogs, SPPS is the preferred method, utilizing Boc-amino acids like Boc-Tyr(Bzl)-OH that are anchored to a solid support.[7][8] These application notes will focus on the versatile Boc-SPPS methodology.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Overview
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy involves the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable groups (like benzyl (B1604629) ethers) for side-chain protection.[4] The synthesis is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a polymer resin.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a [D-Ala²]-Leucine-Enkephalin Analog (Tyr-D-Ala-Gly-Phe-Leu)
This protocol details the manual synthesis of an enkephalin analog using Boc-SPPS on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 0.5-1.0 mmol/g)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, Boc-Tyr(Bzl)-OH
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (B1667542) (scavenger)
Procedure:
-
Resin Preparation and First Amino Acid Attachment: [9][10]
-
Swell Merrifield resin (1 g) in DCM (15 mL) for 1 hour in a reaction vessel.
-
Prepare the cesium salt of Boc-Leu-OH: Dissolve Boc-Leu-OH (2.5 mmol) in an ethanol/water mixture and neutralize to pH 7.0 with aqueous Cs₂CO₃. Lyophilize to obtain the salt.[10]
-
Dissolve the Boc-Leu-Cs salt in DMF (10 mL) and add to the swollen resin.
-
Heat the mixture at 50°C for 24 hours with gentle agitation.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each, 10 mL per wash). Dry the resin under vacuum.
-
-
Peptide Chain Elongation (One Synthetic Cycle for Boc-Phe-OH):
-
-
Wash the resin with DCM (3 x 10 mL).
-
Add 50% TFA in DCM (v/v) (10 mL) and agitate for 2 minutes. Drain.
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
-
Wash the resin with DMF (3 x 10 mL).
-
Add 10% DIEA in DMF (v/v) (10 mL) and agitate for 5 minutes. Drain. Repeat once.
-
Wash the resin with DMF (5 x 10 mL).
-
-
-
In a separate flask, dissolve Boc-Phe-OH (3 mmol) and HOBt (3 mmol) in DMF (5 mL). Cool in an ice bath.
-
Add DIC (3 mmol) and stir for 10 minutes in the ice bath.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Repeat Elongation Cycles:
-
Repeat step 2 for Boc-Gly-OH, Boc-D-Ala-OH, and finally Boc-Tyr(Bzl)-OH to assemble the full pentapeptide.
-
-
Peptide Cleavage and Deprotection: [9][14]
-
Caution: This step uses highly corrosive HF or TFMSA and must be performed in a specialized apparatus and a well-ventilated fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of an HF apparatus. Add anisole (1 mL) as a scavenger.
-
Cool the vessel with liquid nitrogen and condense anhydrous HF (10 mL) into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the peptide. Collect the precipitate by filtration, wash again with cold ether, and dry under vacuum.
-
Protocol 2: Peptide Purification and Characterization
The crude peptide obtained from cleavage requires purification and its identity must be confirmed.
Caption: Workflow for the purification and characterization of synthetic peptides.
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetic acid or an acetonitrile (B52724)/water mixture.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC to identify those with high purity (>95%).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
-
Characterization: [15]
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass.
-
Amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide.
-
Data Presentation
Quantitative data is essential for comparing the synthesis efficiency and biological activity of different enkephalin analogs.
Table 1: Summary of Key Reagents and Conditions in Boc-SPPS
| Parameter | Reagent/Condition | Purpose | Typical Duration | Reference |
|---|---|---|---|---|
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Temporary protection of α-amino group | - | [4] |
| Side-Chain Protection | Bzl (benzyl) for Tyr, Ser, Thr | Semi-permanent protection | - | [4][8] |
| Deprotection | 50% TFA in DCM | Removal of Boc group | 30 min | [9][10][11] |
| Neutralization | 10% DIEA in DMF | Neutralize TFA salt to free amine | 2 x 5 min | [7][10] |
| Coupling Reagents | DIC/HOBt, HBTU, BOP | Activate carboxyl group for amide bond formation | 1 - 4 hours | [5][7][12] |
| Final Cleavage | HF, TFMSA | Cleave peptide from resin and remove side-chain protection | 1 hour | [9][14][16] |
| Scavengers | Anisole, Thioanisole | Trap reactive cations during cleavage | - |[9][14] |
Table 2: Opioid Receptor Binding Affinities (Kᵢ) of Representative Enkephalin Analogs
| Analog | Sequence | µ Kᵢ (nM) | δ Kᵢ (nM) | κ Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| MERF | Tyr-Gly-Gly-Phe-Met-Arg-Phe | 1.8 ± 0.3 | 15.2 ± 2.1 | 35.7 ± 4.5 | [17] |
| Analog I | Tyr-D-Ala-Gly-Phe-Met-Arg-Phe | 2.5 ± 0.4 | 20.1 ± 3.2 | 42.1 ± 5.3 | [17] |
| LYS744 (6) | Dmt-D-Nle-Gly-Phe(p-Cl)-Ppp | - | - | 1.3 | [18] |
| Ligand 16 | Dmt-D-Ala-Gly-Phe-Pip | 0.4 | 0.4 | - | [19] |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 1.7 | 1.26 | - | [20] |
| meta-Cl Analog (1b) | Tyr-Gly-Gly-Phe(m-Cl)-Leu | 0.22 | 0.059 | - | [20] |
Dmt = 2',6'-dimethyl-L-tyrosine; Ppp = N-phenyl-N-piperidin-4-ylpropionamide
Table 3: Functional Activity (GTPγS Assay) of Enkephalin Analogs
| Analog | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
|---|---|---|---|---|
| MERF | Rat Brain Mix | 15.3 ± 2.8 | 100 | [17] |
| Analog III | Rat Brain Mix | 13.8 ± 2.1 | 105 ± 8 | [17] |
| LYS744 (6) | hKOR | - | 122 (Antagonist) | [18] |
EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is the maximum efficacy relative to a standard agonist.
Enkephalin Analog Signaling Pathway
Enkephalin analogs exert their effects primarily through the µ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs).[21] Binding of an analog to these receptors initiates a signaling cascade that ultimately leads to an analgesic effect by reducing neuronal excitability and neurotransmitter release.[1][21]
Caption: Signaling cascade following opioid receptor activation by an enkephalin analog.[22]
Mechanism:
-
Receptor Binding: The enkephalin analog binds to the µ or δ opioid receptor.
-
G-Protein Activation: The receptor activates an associated inhibitory G-protein (Gi/o).
-
Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[22]
-
The Gβγ subunit directly inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[22]
-
-
Overall Effect: The combined actions result in decreased neuronal excitability and a reduction in the transmission of pain signals.
References
- 1. mdpi.com [mdpi.com]
- 2. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Gram-Scale Preparation of C-Terminal-Modified Enkephalin Analogues by Typical Liquid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-cyclo-[Leu5]enkephalin: a rational approach for the synthesis of conformationally restricted cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain.[1] The synthesis of Aβ peptides, particularly the aggregation-prone Aβ(1-42) fragment, is crucial for studying the disease's pathogenesis and for the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a robust method for producing these peptides. Boc-Tyr-OMe, or more commonly its unesterified form Boc-Tyr-OH, serves as a key building block for introducing the critical tyrosine residue into the Aβ sequence. Tyrosine at position 10 of the Aβ peptide has been shown to play a significant role in the peptide's aggregation and neurotoxic properties.[2][3] This document provides detailed protocols for the synthesis of tyrosine-containing Aβ peptides using a Boc-SPPS strategy, summarizes relevant quantitative data, and illustrates the pathological signaling pathway of Aβ.
Data Presentation: Quantitative Data on Aβ Peptide Synthesis
The synthesis of Aβ peptides is known to be challenging due to their hydrophobicity and tendency to aggregate, which can lead to low yields and purity.[4][5] The table below summarizes reported yields and purity levels for Aβ(1-42) synthesis using various methods, providing a benchmark for researchers.
| Synthesis Strategy | Scale | Crude Yield (%) | Crude Purity (%) | Purified Yield | Final Purity (%) | Reference |
| Linear Fmoc-SPPS | 0.1 mmol | 33 | Not Reported | Not Reported | Not Reported | [6] |
| Fmoc-SPPS with Double Linker System | 0.1 mmol | 56 | Not Reported | 13.8 mg | 92 | [6] |
| Microwave-assisted Fmoc-SPPS | Not Reported | 72 | 14 | Not Reported | Not Reported | [7] |
| Optimized Microwave-assisted Fmoc-SPPS | Not Reported | 87 | 67 | Not Reported | Not Reported | [7] |
| Fmoc-SPPS with Photocleavable Tag | Not Reported | Not Reported | Not Reported | 10% (tagged) | >95% (tagged) | [8] |
| Post-photolysis Cleavage of Tag | Not Reported | Not Reported | Not Reported | 60% | >95% | [8] |
Experimental Protocols
Protocol 1: Boc-SPPS of a Tyrosine-Containing Aβ Fragment (Convergent Approach)
This protocol outlines a convergent strategy for the synthesis of Aβ(1-42), which involves the synthesis of protected peptide fragments that are subsequently coupled on the resin. This approach can help to overcome some of the challenges associated with the synthesis of long, aggregating peptides.[5]
1.1. Materials
-
Boc-protected amino acids (including Boc-Tyr(Bzl)-OH)
-
PAM (phenylacetamidomethyl) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HOBt, DIC)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF)
-
Diethyl ether
1.2. Synthesis of a Protected Aβ Fragment (e.g., Aβ(35-42))
-
Resin Swelling: Swell the PAM resin in DCM in a reaction vessel for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[5]
-
Wash the resin with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[5]
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (including Boc-Tyr(Bzl)-OH):
-
In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-Tyr(Bzl)-OH), HOBt, and DIC in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, recouple for another hour.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the fragment.
-
Fragment Protection: After the synthesis of the fragment, keep it protected on the resin.
1.3. Fragment Condensation
-
Synthesize other protected Aβ fragments (e.g., Aβ(1-14), Aβ(15-28), Aβ(29-34)) on separate resins.
-
Cleave the protected fragments from their resins while keeping the side-chain protecting groups intact.
-
Sequentially couple the pre-synthesized protected peptide fragments to the resin-bound fragment from step 1.2.
1.4. Final Cleavage and Deprotection
-
Preparation: Dry the peptide-resin under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate with cold ether and dry under vacuum.
-
1.5. Purification
-
Solubilization: Dissolve the crude peptide in a suitable solvent. For Aβ peptides, which are prone to aggregation, solubilization in basic solutions like 1% aqueous ammonium (B1175870) hydroxide (B78521) can be effective.[10]
-
RP-HPLC: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Visualizations
Experimental Workflow: Boc-SPPS of Aβ Peptides
Caption: General workflow for the Boc-SPPS of Alzheimer's-related peptides.
Signaling Pathway: Amyloid-β Pathological Cascade
Caption: The amyloid cascade hypothesis in Alzheimer's disease pathogenesis.
The use of Boc-protected amino acids, including Boc-Tyr-OH derivatives, in SPPS is a fundamental technique for obtaining synthetic Aβ peptides for Alzheimer's disease research. While the synthesis of these peptides presents significant challenges, strategies such as the convergent approach and the use of specialized resins and purification methods can lead to the successful production of high-purity material. The resulting synthetic peptides are invaluable tools for investigating the molecular mechanisms of Aβ aggregation and neurotoxicity, and for the screening and development of potential therapeutic agents that can inhibit these pathological processes. The tyrosine residue, incorporated using Boc-Tyr-OH, is of particular interest due to its role in the aggregation and pathogenic modifications of the Aβ peptide.
References
- 1. Amyloid-beta peptides and their impact on Alzheimer's disease pathophysiology | 2023, Volume 8 - Issue 1&2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. Tyrosine Regulates β-Sheet Structure Formation in Amyloid-β42: A New Clustering Algorithm for Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitration of tyrosine 10 critically enhances amyloid β aggregation and plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficient synthesis and purification of amyloid-β(1–42) using an oligoethylene glycol-containing photocleavable lysine tag - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03147E [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for the Use of Boc-Tyr-OMe in Antimicrobial Peptide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-tert-Butyloxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe) in the research and development of novel antimicrobial peptides (AMPs). This document outlines the synthesis of tyrosine-containing AMPs, methods for evaluating their antimicrobial efficacy, and discusses their potential mechanisms of action.
Introduction
Antimicrobial resistance poses a significant global health threat, necessitating the development of new therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial membranes.[1] The incorporation of specific amino acids, such as tyrosine, can influence the peptide's structure, hydrophobicity, and interaction with microbial membranes, thereby modulating its antimicrobial potency.
This compound is a protected amino acid derivative that serves as a key building block in solid-phase peptide synthesis (SPPS).[2] The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the methyl ester protects the C-terminus. This allows for the controlled and sequential addition of amino acids to construct a desired peptide chain. The use of this compound and its analogs, such as Boc-D-Tyr(Me)-OH, is a strategic approach in designing peptidomimetics with enhanced stability and biological activity.[3]
Data Presentation
The incorporation of tyrosine and its derivatives into peptide sequences can significantly impact their antimicrobial activity. The following tables summarize quantitative data for a model tyrosine-containing antimicrobial peptide.
Table 1: Physicochemical Properties of M-Brucin (A Model Tyrosine-Containing AMP)
| Property | Value | Reference |
| Amino Acid Sequence | NH₂-His-Thr-Leu-Cys-Met-Gly-Lys-Ala-Thr-Tyr | [4] |
| Molecular Mass | 1124.35 Da | [4] |
| Net Charge (at physiological pH) | +1 | [4] |
| Hydrophobicity | 40% | [4] |
Table 2: Antimicrobial Activity of M-Brucin
| Microorganism | IC₅₀ (µM) |
| Streptococcus pyogenes | 250 |
| Staphylococcus epidermidis | 225 |
Data sourced from a study on a modified Brucin peptide.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing AMP using this compound
This protocol is adapted from established methods for Boc-chemistry SPPS and can be used to synthesize peptides incorporating this compound.[5]
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.[5]
-
Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Attachment (C-terminal amino acid):
-
Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in a mixture of ethanol (B145695) and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.[5]
-
Dissolve the cesium salt in dimethylformamide (DMF, 10 mL) and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.[5]
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (Single Cycle for this compound Incorporation):
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.[5]
-
Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[5]
-
Wash the resin with DCM (3 x 10 mL), isopropanol (B130326) (2 x 10 mL), and DCM (3 x 10 mL).[5]
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step once.[5]
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5 mmol, 3 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.5 mmol, 3 eq.) in DMF (5 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 mmol, 3 eq.) in DCM (5 mL) and pre-activate for 10 minutes at 0°C.[5]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to potential steric hindrance, longer coupling times may be necessary.[5]
-
Monitor the coupling reaction using a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.[5]
-
-
Capping (Optional):
-
If unreacted amino groups remain after coupling, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to block them.
-
-
Washing:
-
After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat step 3 for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry it under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. (Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures) .[5]
-
Evaporate the HF under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of the synthesized peptide.
1. Preparation of Materials:
-
Synthesized and purified tyrosine-containing AMP.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. MIC Assay:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the wells of a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
Visualizations
Experimental Workflow
Caption: Workflow for the development of antimicrobial peptides using this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for a tyrosine-containing antimicrobial peptide.
References
Application Notes and Protocols for Incorporating Boc-Tyr-OMe in Cancer Research Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that offer high specificity and reduced off-target effects.[1][2] Peptide-based therapeutics have emerged as a promising modality due to their ability to mimic natural signaling molecules, offering high specificity and low toxicity.[1][3] However, natural peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids is a key strategy to overcome these hurdles.[4][5]
This document provides detailed application notes and protocols for the incorporation of N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr-OMe) into peptides for cancer research. The methylation of the tyrosine hydroxyl group and the use of the Boc protecting group offer significant advantages in peptidomimetic design, potentially enhancing proteolytic stability and modulating receptor binding affinity, critical factors for developing effective anticancer peptides.[4][6]
Application Notes: Rationale for this compound Incorporation
The strategic inclusion of this compound in a peptide sequence can confer several advantageous properties for cancer research applications:
-
Enhanced Proteolytic Stability: The O-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. This leads to sustained therapeutic concentrations at the tumor site.[6]
-
Modulation of Receptor Interactions: The modification of the tyrosine hydroxyl group alters its hydrogen bonding capacity. This can be leveraged to fine-tune the binding affinity and selectivity of the peptide for specific cancer-associated receptors or proteins.[4][6]
-
Improved Lipophilicity: The methyl group increases the lipophilicity of the amino acid residue, which can influence the peptide's pharmacokinetic profile, including its ability to cross cell membranes.
-
Conformational Rigidity: The introduction of modified amino acids can impose conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation for optimal target engagement.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| Appearance | White to off-white powder/solid |
| Purity | ≥97% |
| Storage Temperature | 4°C |
| Solubility | Soluble in DMF and DMSO |
Representative Data for Peptide Synthesis and Characterization
| Parameter | Representative Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Lower substitution is often beneficial for longer or more complex peptides.[7] |
| Coupling Efficiency (Standard Amino Acid) | >99% | Monitored by a qualitative method like the Kaiser test.[7] |
| Coupling Efficiency (this compound) | ~95-98% | May necessitate double coupling or the use of more potent coupling reagents due to potential steric hindrance.[7] |
| Final Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Purified Peptide Purity (by RP-HPLC) | >95% | Achievable with optimized purification protocols. |
| Expected vs. Observed Mass (by ESI-MS) | <1 Da difference | Confirms the identity of the synthesized peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol details the manual Boc-SPPS for incorporating this compound into a hypothetical anticancer peptide sequence.
Materials:
-
Merrifield resin or pre-loaded Wang resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous diethyl ether
-
Scavengers (e.g., p-cresol, thioanisole)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[8]
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[8]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[8]
-
-
Neutralization:
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, extend the coupling time to 2-4 hours to ensure complete reaction.[8]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, recouple for another hour.[8]
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.[8]
-
For cleavage, use a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[9] A common cleavage cocktail is HF:p-cresol:thioanisole (90:5:5) at 0°C for 1-2 hours.[8] Caution: HF is extremely toxic and requires specialized equipment and safety precautions.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Collection:
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water) to a concentration of approximately 10-20 mg/mL.[10]
-
Mobile Phase Preparation:
-
Purification:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at an appropriate flow rate.[6]
-
Monitor the elution profile at 220 nm and 280 nm (for tyrosine-containing peptides).[6]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of each fraction using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.[6]
Protocol 3: Peptide Characterization by Mass Spectrometry (MS)
Materials:
-
Purified lyophilized peptide
-
Suitable solvent (e.g., 50% ACN/water with 0.1% formic acid)
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements, typically by dissolving it in a suitable solvent mixture.[10]
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.
Protocol 4: In Vitro Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purified this compound-containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with increasing concentrations of the peptide (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptide.
Protocol 5: In Vivo Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Purified this compound-containing peptide
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the peptide (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.[11]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to evaluate the antitumor efficacy of the peptide.[11]
Visualizations
Caption: Workflow for SPPS of a this compound Peptide.
Caption: Hypothetical Targeted Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
References
- 1. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions | MDPI [mdpi.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting cancer with a bi-functional peptide: in vitro and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Peptides Containing Boc-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal with acid. However, when synthesizing peptides containing sensitive residues such as tyrosine, particularly as a C-terminal methyl ester (Tyr-OMe), the choice of deprotection method becomes critical to avoid side reactions and ensure high purity and yield of the final product. These application notes provide a detailed guide to various Boc deprotection methods for peptides containing Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) and N-α-Boc-O-Boc-L-tyrosine methyl ester (Boc-Tyr(Boc)-OMe). We will explore standard and mild deprotection protocols, discuss potential side reactions, and present quantitative data to aid in the selection of the most appropriate method for your specific needs.
A key challenge in the deprotection of peptides containing Boc-Tyr(Boc)-OMe is the selective removal of the N-terminal Boc group without affecting the Boc group on the tyrosine side chain. This requires carefully controlled, milder deprotection conditions. Furthermore, the stability of the C-terminal methyl ester under acidic conditions must be considered to prevent unwanted hydrolysis.
Data Presentation: Comparison of Boc Deprotection Methods
The selection of a Boc deprotection protocol significantly impacts the purity and yield of the final peptide. Below is a summary of quantitative data for common Boc deprotection methods, including a comparison of different concentrations of trifluoroacetic acid (TFA) and the use of hydrogen chloride (HCl) in dioxane.
| Deprotection Reagent | Peptide Type | Deprotection Conditions | Average Purity (%) | Yield (%) | Notes |
| 55% TFA in DCM | C-terminal amides (4-20 residues) | 30 minutes | ~9% higher than 100% TFA[1] | High | Reduced omission of the second amino acid residue compared to 100% TFA.[1] |
| 100% TFA | C-terminal amides (4-20 residues) | 5 minutes | Lower than 55% TFA/DCM[1] | High | Higher incidence of incomplete Boc removal, leading to deletion sequences.[1] |
| 4 M HCl in Dioxane | Various amino acids and peptides | 30 minutes at room temperature[2] | High | High | Offers superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers (excluding phenolic tert-butyl ethers).[2] Less detrimental to C-terminal methyl esters compared to TFA. |
| TFA in DCM (1:1) | PEG-amino acid ester | 30 minutes | Not specified | High (deprotection) | Caused a 10-20% loss of the ester bond.[3] |
| HCl in EtOAc | PEG-amino acid ester | 6 hours | Not specified | High (deprotection) | No significant ester bond cleavage observed.[3] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments related to the Boc deprotection of peptides containing Tyr-OMe.
Protocol 1: Standard N-terminal Boc Deprotection with TFA/DCM
This protocol is suitable for peptides where the tyrosine side chain is unprotected or protected with an acid-stable group (e.g., 2,6-dichlorobenzyl).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., 0.5% dithiothreitol (B142953) - DTE, if Cys, Met, or Trp are present)[4]
-
Diisopropylethylamine (DIEA)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask or peptide synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[4]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (containing scavengers if necessary). Agitate the mixture for 20-25 minutes at room temperature.[4]
-
Washing: Filter the resin and wash thoroughly with DCM (3x), followed by methanol (2x), and finally DCM (3x) to remove residual acid and scavengers.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 2 x 2 minutes to neutralize the resulting trifluoroacetate (B77799) salt.
-
Final Washes: Wash the resin with DCM (3x) and methanol (2x) and dry under vacuum before proceeding to the next coupling step.
Protocol 2: Mild N-terminal Boc Deprotection with HCl in Dioxane
This protocol is recommended for peptides containing acid-sensitive groups, such as a Boc-protected tyrosine side chain (Tyr(Boc)) or to minimize cleavage of the C-terminal methyl ester.
Materials:
-
Boc-protected peptide
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide). Stir the reaction mixture at room temperature for 30 minutes.[2][5] The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Quantification of Side-Product Formation during TFA Treatment of Protected Tyrosine
This protocol allows for the assessment of the stability of different tyrosine side-chain protecting groups under acidic deprotection conditions.
Materials:
-
Protected tyrosine derivative (e.g., Boc-Tyr(Boc)-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system
Procedure:
-
Sample Preparation: a. Dissolve a known concentration of the protected tyrosine derivative in DCM. b. Add an equal volume of TFA to achieve a 50% TFA/DCM solution.[6] c. Incubate the solution at room temperature.
-
Time-Course Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.[6] b. Quench the reaction by neutralizing the aliquot with a suitable base (e.g., DIEA). c. Analyze the sample by RP-HPLC to quantify the remaining starting material and the formation of any deprotected or rearranged products.
Mandatory Visualizations
Signaling Pathway of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reactions.
Experimental Workflow for Selective Boc Deprotection
Caption: Decision workflow for selecting the appropriate Boc deprotection method.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Situ Neutralization in Boc-SPPS with a C-Terminal Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone of peptide and protein synthesis. The in situ neutralization protocol offers a significant refinement over traditional Boc-SPPS methodologies by combining the neutralization and coupling steps. This streamlined approach reduces cycle times, minimizes solvent consumption, and has been shown to improve the efficiency of peptide chain assembly, particularly for sequences prone to aggregation.[1]
This document provides a detailed protocol for the application of in situ neutralization in Boc-SPPS, specifically tailored for syntheses commencing with a C-terminally protected amino acid, exemplified by Boc-L-Tyrosine methyl ester (Boc-Tyr-OMe). The use of a C-terminal ester allows for the synthesis of peptide esters, which can be valuable as intermediates or as final products with modified pharmacokinetic properties.
Principle of In Situ Neutralization
In conventional Boc-SPPS, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as an ammonium (B1175870) salt. A separate neutralization step with a hindered base is then required to liberate the free amine for the subsequent coupling reaction. The in situ neutralization protocol eliminates this separate step. Instead, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of side reactions and peptide aggregation.[1]
Experimental Protocols
This section details the necessary experimental procedures, from the initial loading of the C-terminally protected amino acid onto the resin to the final cleavage of the synthesized peptide.
Resin Preparation and Loading of this compound
The initial step involves the covalent attachment of the C-terminal amino acid ester to the solid support. For this protocol, Merrifield resin is utilized, and the Cesium Salt Method is employed for the esterification.
Protocol 1: Loading of this compound onto Merrifield Resin via the Cesium Salt Method
-
Resin Swelling: Swell the Merrifield resin (1 g, with a substitution of 0.5 mmol/g) in dichloromethane (B109758) (DCM) (10 mL) for at least 1 hour in a suitable reaction vessel.
-
Cesium Salt Formation:
-
Dissolve this compound (2.5 mmol) in a mixture of ethanol (B145695) and water.
-
Neutralize the solution to a pH of 7.0 by the dropwise addition of an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the resulting solution to obtain the dry this compound cesium salt.
-
-
Esterification:
-
Dissolve the dried cesium salt in N,N-dimethylformamide (DMF) (10 mL).
-
Add the cesium salt solution to the swollen Merrifield resin.
-
Heat the reaction mixture to 50°C and agitate for 24 hours.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), and finally with DCM (3 times).
-
Dry the resin under vacuum to a constant weight.
-
Peptide Chain Elongation via In Situ Neutralization
The following protocol outlines the iterative steps for extending the peptide chain using the in situ neutralization method.
Protocol 2: In Situ Neutralization Cycle for Peptide Chain Elongation
-
Resin Swelling: Swell the this compound-loaded resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Filter the solution and add a fresh 50% TFA in DCM solution (10 mL). Agitate for an additional 30 minutes.
-
Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
To the deprotected peptide-resin, add the pre-activated amino acid solution followed immediately by diisopropylethylamine (DIEA) (6 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage of the Peptide Ester from the Resin
The final step is the cleavage of the synthesized peptide from the solid support while retaining the C-terminal methyl ester.
Protocol 3: Cleavage of the Peptide Ester from Merrifield Resin
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under a vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours.
-
Carefully evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold diethyl ether to remove the scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Purify the peptide ester using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables summarize the key reagents and parameters for the described protocols, providing a clear reference for experimental setup.
Table 1: Reagents for Boc-SPPS with In Situ Neutralization
| Reagent | Purpose | Typical Concentration/Amount |
| Merrifield Resin | Solid support | 0.4 - 0.8 mmol/g substitution |
| This compound | First amino acid (C-terminal) | 2.5 equivalents for loading |
| Cesium Carbonate | Base for cesium salt formation | To pH 7.0 |
| Boc-Amino Acids | Building blocks for peptide chain | 3.0 equivalents for coupling |
| HBTU/HOBt | Coupling reagents | 2.9 eq. HBTU, 3.0 eq. HOBt |
| DIEA | Hindered base for in situ neutralization | 6.0 equivalents |
| TFA | Deprotection agent | 50% in DCM (v/v) |
| HF | Cleavage agent | 90% in scavenger mixture |
| p-Cresol/Thioanisole | Scavengers for cleavage | 5% each in cleavage cocktail |
Table 2: Comparison of Standard vs. In Situ Neutralization Boc-SPPS Cycle Times
| Step | Standard Protocol Time (min) | In Situ Neutralization Protocol Time (min) |
| DCM Wash | 3 | 3 |
| TFA Deprotection (2 min) | 2 | 2 |
| TFA Deprotection (30 min) | 30 | 30 |
| DCM Wash | 3 | 3 |
| DMF Wash | 3 | 3 |
| Neutralization | 5 | 0 (combined with coupling) |
| DMF Wash | 5 | 0 |
| Coupling | 60 - 120 | 60 - 120 |
| DMF Wash | 3 | 3 |
| DCM Wash | 3 | 3 |
| Total Cycle Time | 117 - 177 | 107 - 167 |
Visualization
The following diagrams illustrate the key workflows and logical relationships described in this protocol.
Caption: Workflow for Boc-SPPS with In Situ Neutralization and C-Terminal Ester.
Caption: Comparison of Standard and In Situ Neutralization Workflows.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Boc-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction to Microwave-Assisted Synthesis with Boc-Tyr-OMe
N-tert-butoxycarbonyl-L-tyrosine methyl ester (this compound) is a valuable protected amino acid derivative frequently utilized in peptide synthesis and the development of peptidomimetics. Microwave-assisted organic synthesis offers a significant enhancement over conventional heating methods by providing rapid, uniform heating of the reaction mixture.[1] This leads to dramatically reduced reaction times, often improving product yields and purity.[1][2] For drug development professionals and researchers working on tight deadlines, these advantages are critical for accelerating the discovery and development of new therapeutic agents.
Microwave energy directly interacts with polar molecules, causing rapid thermal effects.[3] Solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), are excellent microwave absorbers, making them ideal for this technology.[4] The application of microwave irradiation can be particularly beneficial for sterically hindered couplings or sequences prone to aggregation.[4]
These application notes provide detailed protocols for the use of this compound in microwave-assisted synthesis, focusing on peptide coupling reactions.
Data Presentation: Conventional vs. Microwave-Assisted Peptide Coupling
The following table summarizes a comparison between conventional and microwave-assisted methods for a typical peptide coupling reaction to form a dipeptide. The data is representative of the improvements observed when employing microwave irradiation.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes | [1][5] |
| Typical Yield | 60 - 80% | 75 - 95% | [1] |
| Purity | Good to High | High to Excellent | [1] |
| Temperature | Room Temperature to 60°C | 60°C - 80°C | [1] |
| Energy Input | Conduction/Convection | Direct Dielectric Heating | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solution-Phase Peptide Coupling
This protocol describes the synthesis of a dipeptide, Boc-Tyr-Xaa-OMe, by coupling Boc-Tyr-OH (obtained from the saponification of this compound) with another amino acid methyl ester (H-Xaa-OMe·HCl).
Materials:
-
Boc-L-tyrosine (Boc-Tyr-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Phe-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
10 mL microwave synthesis vial with a magnetic stir bar
-
Microwave reactor (e.g., CEM Discover®, Biotage Initiator+)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.2 mmol).
-
Add anhydrous DMF (3-5 mL).
-
Add DIPEA (2.2 mmol) to neutralize the hydrochloride salt and stir for 2 minutes.
-
Add Boc-Tyr-OH (1.0 mmol).
-
In a separate vial, prepare the coupling agent solution. For example, dissolve DIC (1.2 mmol) and HOBt (1.2 mmol) in a minimal amount of DMF and add it to the reaction vial.
-
-
Microwave Irradiation:
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture for 10-20 minutes at a constant temperature of 70°C, with a power setting of 40-100W.[1] Ensure continuous magnetic stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Confirm the molecular weight of the synthesized dipeptide via Mass Spectrometry (MS).
-
Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol 2: Microwave-Assisted Boc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Boc protecting group from a resin-bound amino acid using microwave energy.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Boc-Tyr(Bzl)-Wang resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Microwave-safe peptide synthesis vessel
-
Automated or manual microwave peptide synthesizer
Procedure:
-
Resin Swelling:
-
Place the resin in a microwave-safe peptide synthesis vessel.
-
Add DCM and allow the resin to swell for 20-30 minutes at room temperature with gentle agitation.
-
-
Boc-Deprotection:
-
Washing:
-
Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with a solution of 5% DIPEA in DMF (2x), and finally with DMF (3x) to prepare for the next coupling step.
-
Visualizations
Caption: Workflow for microwave-assisted solution-phase peptide coupling.
Caption: Workflow for microwave-assisted Boc-deprotection in SPPS.
Applications in Drug Development
The rapid and efficient nature of microwave-assisted synthesis using this compound and its derivatives is highly advantageous in drug discovery. This technology enables:
-
Rapid Library Synthesis: The significant reduction in reaction times allows for the high-throughput synthesis of peptide libraries for screening purposes.
-
Synthesis of Complex Peptides: Microwave heating can overcome challenges associated with difficult sequences, such as those prone to aggregation or containing sterically hindered amino acids.[4][6]
-
Development of Peptidomimetics: this compound is a precursor to various non-natural amino acids used to create peptidomimetics with improved stability, bioavailability, and receptor selectivity.[7][8] Microwave-assisted cross-coupling reactions, for instance, can be used to modify the tyrosine side chain.[8]
-
Process Optimization: Microwave synthesis is a valuable tool for optimizing reaction conditions quickly, leading to more efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs).
By integrating microwave technology into their workflows, researchers and drug development professionals can significantly accelerate the design-make-test-analyze cycle, ultimately shortening the timeline for bringing new peptide-based therapeutics to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. omizzur.com [omizzur.com]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Boc-L-Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides on a large scale is a critical component in the development of novel therapeutics and research tools. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) remains a robust and widely used method for industrial-scale production. This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing tyrosine, with a particular focus on the applications of two key derivatives: N-α-Boc-L-tyrosine with a protected side chain for SPPS, and N-α-Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) for solution-phase synthesis and the production of C-terminal ester peptides.
Tyrosine's phenolic hydroxyl group necessitates protection during synthesis to prevent side reactions, and its role in biological signaling pathways, particularly through phosphorylation, makes tyrosine-containing peptides key targets for drug discovery. This guide will cover detailed methodologies, quantitative data for process optimization, and visual workflows to aid in the successful large-scale synthesis of these important molecules.
Data Presentation: Quantitative Parameters for Large-Scale Boc-SPPS
The following tables summarize typical quantitative parameters for the large-scale synthesis of a model tyrosine-containing peptide using Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale of production.[1]
Table 1: Reagents and Solvents for Large-Scale Boc-SPPS
| Reagent/Solvent | Abbreviation | Function | Typical Excess (relative to resin capacity) |
| Merrifield or PAM Resin | - | Solid support for peptide assembly | 1 equivalent |
| Boc-Amino Acids | Boc-AA-OH | Building blocks for the peptide chain | 2.0 - 4.0 equivalents |
| Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DCC / DIC | Activating agent for coupling reactions | 2.0 - 4.0 equivalents |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to reduce racemization | 2.0 - 4.0 equivalents |
| Dichloromethane | DCM | Solvent for resin swelling and washing | N/A |
| N,N-Dimethylformamide | DMF | Primary solvent for coupling and washing | N/A |
| Trifluoroacetic Acid | TFA | Reagent for Boc group deprotection | N/A (Typically 25-50% in DCM) |
| Diisopropylethylamine | DIEA | Base for neutralization | N/A (Typically 5-10% in DMF) |
| Hydrogen Fluoride / Trifluoromethanesulfonic acid | HF / TFMSA | Reagent for final cleavage from the resin | N/A |
| Scavengers (e.g., anisole, p-cresol) | - | Trap reactive cations during cleavage | N/A (Typically 5-10% of cleavage cocktail) |
Table 2: Representative Process Parameters for Large-Scale Boc-SPPS
| Parameter | Typical Value/Range | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution is often preferred for longer or more complex peptides to minimize steric hindrance. |
| Coupling Time | 1 - 4 hours | May require longer times or double coupling for sterically hindered amino acids like Boc-Tyr(Bzl)-OH. |
| Coupling Efficiency | >99% | Monitored by tests like the Kaiser test to ensure complete reaction before proceeding to the next cycle. |
| Boc Deprotection Time | 20 - 30 minutes | Typically a two-step process with a short pre-wash followed by a longer deprotection step.[2] |
| Neutralization Time | 5 - 10 minutes | Repeated to ensure complete neutralization of the protonated amine. |
| Final Cleavage Time | 1 - 2 hours at 0°C | Dependent on the specific cleavage cocktail and resin used. |
| Crude Peptide Yield | 60 - 85% | Highly dependent on the peptide sequence, length, and success of each coupling/deprotection cycle. |
| Final Purified Peptide Yield | 25 - 40% | Post-purification yield after chromatography.[1] |
| Final Peptide Purity (by HPLC) | >98% | Required for most therapeutic applications.[1] |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Bzl)-OH
This protocol outlines the manual synthesis of a model peptide on a large scale using a Boc-protected tyrosine with a benzyl (B1604629) (Bzl) ether side-chain protecting group on a Merrifield or PAM resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the resin (e.g., 1 kg, 0.5 mmol/g substitution) in a suitable reaction vessel with Dichloromethane (DCM) for 1-2 hours.
-
For the attachment of the first Boc-amino acid (C-terminal), the cesium salt method is commonly employed to prevent racemization.[2]
-
Dissolve the Boc-C-terminal amino acid (2.5 molar equivalents relative to resin substitution) in a mixture of ethanol (B145695) and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
2. Peptide Chain Elongation (One Synthesis Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).
-
Filter and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Wash the resin with DCM, followed by isopropanol (B130326) (IPA) to shrink the resin and remove residual acid, and then again with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DMF for 5-10 minutes. Repeat this step.
-
Wash the resin extensively with DMF to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Tyr(Bzl)-OH, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt, 3 equivalents) in DMF.
-
Add Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the resin-containing vessel and agitate for 1-4 hours. For sterically hindered residues like Boc-Tyr(Bzl)-OH, a longer coupling time or a second coupling may be necessary.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.
-
-
Washing:
-
After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Transfer the dried peptide-resin to a specialized cleavage apparatus suitable for handling strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3]
-
Add a pre-chilled cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin and stir at 0°C for 1-2 hours. The choice of scavengers is critical to prevent side reactions with sensitive residues like tyrosine.
-
Evaporate the strong acid under a stream of inert gas.
4. Peptide Precipitation, Purification, and Analysis:
-
Precipitate the crude peptide by adding cold diethyl ether to the cleavage mixture.
-
Wash the peptide precipitate several times with cold ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify using large-scale preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the target peptide.[1]
Protocol 2: Solution-Phase Synthesis of a Dipeptide Methyl Ester using this compound
Boc-L-tyrosine methyl ester (this compound) is particularly useful in solution-phase synthesis, especially for the preparation of peptide fragments or when a C-terminal methyl ester is the desired final product. This protocol outlines the synthesis of a dipeptide as an example.
1. Coupling Reaction:
-
Dissolve the N-terminal Boc-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent like DMF or DCM in a reaction vessel.
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent.
-
Cool the solution of the N-terminal amino acid to 0°C and add a coupling agent such as DCC or DIC (1.1 equivalents). Stir for 15-20 minutes to form the activated ester.
-
Add the solution of this compound to the activated N-terminal amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
2. Work-up and Purification:
-
Filter the reaction mixture to remove the urea (B33335) byproduct if DCC or DIC was used.
-
Dilute the filtrate with a solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide-OMe.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure protected dipeptide methyl ester.
3. N-terminal Deprotection (Optional):
-
To continue chain elongation, the N-terminal Boc group can be removed by dissolving the purified dipeptide in a solution of 25-50% TFA in DCM and stirring at room temperature for 30-60 minutes.
-
The solvent and excess TFA are then removed under vacuum, and the resulting dipeptide methyl ester TFA salt can be used in the next coupling step after neutralization.
Mandatory Visualizations
Signaling Pathway: Insulin (B600854) Receptor Signaling
Tyrosine phosphorylation is a cornerstone of intracellular signal transduction. The insulin receptor is a classic example of a receptor tyrosine kinase, where insulin binding triggers autophosphorylation of tyrosine residues, initiating a cascade of downstream signaling events that regulate glucose metabolism and cell growth.[4][5][6][7][8]
Caption: Insulin Receptor Signaling Pathway.
Experimental Workflow: Large-Scale Boc-SPPS
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Boc strategy on a large scale.
Caption: Large-Scale Boc-SPPS Workflow.
Logical Relationship: Applications of Boc-Tyr Derivatives
This diagram outlines the decision-making process for selecting the appropriate Boc-tyrosine derivative based on the desired synthetic strategy and final product.
Caption: Applications of Boc-Tyr Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Insulin receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Tyr-OMe
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-Tyr-OMe in peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors, the most common being steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the tyrosine side chain, can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates.[1][2] Other contributing factors include suboptimal reaction conditions, degradation of reagents, and potential aggregation of the peptide on the solid support.[1][3]
Q2: How can I detect if the coupling of this compound is incomplete?
For solid-phase peptide synthesis (SPPS), the most common method for monitoring coupling completion is the qualitative ninhydrin (B49086) (Kaiser) test.[1][4] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[1][5] A negative test (yellow or colorless) suggests the coupling is complete.[5] For more definitive analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any deletion sequences.[4]
Q3: My ninhydrin test is positive after the initial coupling. What should I do?
If an incomplete coupling is detected, the most direct first step is to perform a "double coupling."[6][7] This involves washing the resin to remove old reagents and then repeating the coupling step with a fresh solution of activated this compound.[1][4] If the test remains positive after a second coupling, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences in the final product.[1][5]
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
While standard carbodiimide (B86325) reagents like DCC or DIC can be used, often with an additive like HOBt, they can be inefficient for sterically hindered couplings.[8] More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended to overcome the steric barrier.[2][8] These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[8]
These reagents react rapidly to form the activated species, which can more effectively acylate the sterically hindered amine.[9]
Q5: Can adjusting the reaction conditions improve the coupling efficiency?
Yes, optimizing reaction conditions can significantly improve yields. Consider the following adjustments:
-
Increase Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1][7]
-
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can improve efficiency.[1][6]
-
Increase Temperature: Modestly increasing the reaction temperature (e.g., to 40°C) can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions like racemization.[1][6][8]
Q6: What are potential side reactions, and how can they be minimized?
The primary side reaction of concern during the activation step is racemization , the loss of stereochemical integrity at the α-carbon.[1][10] This can be minimized by:
-
Using additives like HOBt or HOAt, which are known to suppress racemization.[8]
-
Avoiding excessive pre-activation times before adding the activated amino acid to the resin.
-
Performing the reaction at the lowest temperature that allows for a reasonable reaction rate.[10]
When using carbodiimide reagents like DCC, the formation of an insoluble N-acylurea byproduct can occur, which can complicate purification.[1] Using a more soluble carbodiimide like DIC can simplify the removal of this byproduct.[8]
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent is critical for overcoming steric hindrance. The following table provides a qualitative comparison of commonly used reagents for difficult couplings.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Cost | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective option, but often slower for sterically hindered couplings. |
| HBTU/DIEA | Very Good | 30 - 60 minutes | Moderate | A reliable and faster choice for many applications.[1][11] |
| HATU/DIEA | Excellent | 30 - 60 minutes | High | Highly effective for challenging couplings with a lower risk of racemization.[2][12] |
| PyBOP/DIEA | Excellent | 30 - 60 minutes | High | A phosphonium salt-based reagent, also very effective for hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU (SPPS)
This protocol outlines a standard method for coupling this compound onto a peptide-resin using HATU as the activating agent.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1 x 1 min, followed by 1 x 20 min).
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[2]
-
Neutralize the resin-bound amine salt with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).[2]
-
-
Amino Acid Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in anhydrous DMF.[2]
-
Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[1][2]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[1][2]
-
-
Washing and Monitoring:
Protocol 2: Ninhydrin (Kaiser) Test for Monitoring Coupling
This test is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[4]
-
Sample Preparation:
-
Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol (B145695) in a small test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of a solution of 80% phenol (B47542) in ethanol.
-
Add 2-3 drops of a pyridine (B92270) solution containing 2% 0.001 M aqueous KCN.
-
Add 2-3 drops of a 50 mg/mL ninhydrin solution in ethanol.[5]
-
-
Heating and Observation:
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative ninhydrin test, capping is recommended to terminate the unreacted peptide chains and prevent the formation of deletion sequences.[1]
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3x).[5]
-
Capping Reaction:
-
Prepare a capping solution, typically 10-20% acetic anhydride (B1165640) and a base like DIEA or pyridine in DMF.[1]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1][5]
-
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.[5]
Visual Guides
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Chemical pathway for this compound coupling and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Boc-Tyr(OMe)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptide sequences containing Boc-Tyr(OMe) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences containing Boc-Tyr(OMe) prone to aggregation during SPPS?
A1: Peptide aggregation during SPPS is a common issue, particularly for sequences that are hydrophobic or have a tendency to form stable secondary structures like β-sheets. While Boc-Tyr(OMe) itself is not exceptionally hydrophobic, its presence in a sequence, especially when flanked by other hydrophobic residues, can contribute to aggregation. The primary driving force for aggregation is the formation of intermolecular hydrogen bonds between peptide backbones, leading to poor solvation of the growing peptide chain on the solid support. This can result in incomplete deprotection and coupling reactions, ultimately leading to low yields and difficult purification.
Q2: What are the typical signs of on-resin peptide aggregation?
A2: Several indicators can suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear clumped or shrunken and may not swell adequately in the synthesis solvents.
-
Slow or incomplete reactions: You may observe that coupling reactions require significantly longer times. Colorimetric tests, such as the Kaiser test, may remain positive even after extended coupling periods, indicating the presence of unreacted free amines.
-
Physical clumping of the resin: The resin may become sticky and difficult to agitate, leading to inefficient mixing with reagents.
-
Low crude peptide yield and purity: Upon cleavage, a low yield of the desired peptide and the presence of numerous deletion or truncated sequences in the analytical HPLC are strong indicators of aggregation-related problems.
Q3: Are there any specific side reactions to be aware of with Boc-Tyr(OMe) during SPPS?
A3: The methyl ether protecting group on the tyrosine side chain is generally stable under the acidic conditions used for Boc deprotection (e.g., TFA in DCM). This prevents unwanted side reactions at the phenolic hydroxyl group. However, as with any peptide synthesis, other standard side reactions can occur, such as racemization, especially during the activation of the amino acid, and aspartimide formation if your sequence contains aspartic acid.
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection with a Boc-Tyr(OMe) Sequence
This is often the primary symptom of on-resin aggregation. The following table outlines potential solutions and their underlying principles.
| Potential Cause | Recommended Solution | Principle of Action | Experimental Protocol |
| Peptide Aggregation | Incorporate Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1] | See Protocol 1 |
| Use Chaotropic Salts | Disrupts the hydrogen bonding network between water molecules, which weakens the hydrophobic interactions driving aggregation.[2][3] | See Protocol 2 | |
| Elevated Temperature Synthesis | Increased thermal energy can disrupt intermolecular hydrogen bonds and improve reaction kinetics. | See Protocol 3 | |
| Steric Hindrance | Double Coupling | Repeats the coupling step with fresh reagents to drive the reaction to completion. | Standard double coupling procedure. |
| Use a More Potent Coupling Reagent | Reagents like HATU or HBTU are more effective for sterically hindered couplings. | Follow manufacturer's recommendations for the specific coupling reagent. |
Quantitative Data
The choice of synthetic strategy can significantly impact the outcome of synthesizing aggregation-prone peptides. Below is a comparison of different approaches.
Table 1: Comparative Performance of Boc vs. Fmoc Strategy for a Model Peptide Containing O-Methylated D-Tyrosine
Peptide Sequence: H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂
| Parameter | Boc-D-Tyr(Me)-OH Strategy | Fmoc-D-Tyr(OMe)-OH Strategy | Reference |
| Crude Peptide Yield | ~65% | ~80% | [4] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | [4] |
| Final Purified Peptide Yield | ~25% | ~40% | [4] |
| Final Peptide Purity (by HPLC) | >98% | >98% | [4] |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | [4] |
| Note: This data is illustrative and highlights that for some modified peptides, the milder conditions of Fmoc-SPPS can lead to higher crude yield and purity. However, the Boc strategy, with its acid-labile deprotection, can be advantageous in disrupting aggregation for certain "difficult sequences".[5] |
Table 2: Impact of Pseudoproline Dipeptides on the Synthesis of a "Difficult Sequence"
Peptide Sequence: Amyloid Beta-Peptide (Aβ42)
| Synthesis Strategy | Crude Yield | Outcome | Reference |
| Standard Fmoc/tBu SPPS | ~5% | Low yield of the desired peptide. | [6] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | ~12% | Modest but significant improvement in crude yield, enabling the synthesis of a usable amount of the peptide. | [6] |
| Note: For many challenging sequences, the incorporation of pseudoproline dipeptides can be the critical factor in obtaining the desired product.[6] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 eq.)
-
Coupling reagent (e.g., HATU) (5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and HATU in a minimal volume of DMF. Add DIPEA and mix for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to remove the Fmoc group from the newly added dipeptide.
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
This protocol details a wash step with a chaotropic salt to break up existing on-resin aggregates before a difficult coupling.
Materials:
-
Peptide-resin post-Fmoc deprotection and DMF washes
-
Chaotropic salt solution: 0.8 M LiCl or NaClO₄ in DMF
Procedure:
-
Chaotropic Wash: After the standard DMF washes following Fmoc deprotection, wash the peptide-resin twice with the chaotropic salt solution for 1 minute each time. This helps to disrupt secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 3: High-Temperature Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for performing a coupling reaction at an elevated temperature using microwave irradiation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 eq.)
-
Coupling reagent (e.g., HBTU, 3 eq.)
-
Base (e.g., DIPEA, 6 eq.)
-
Solvent (e.g., NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP in a microwave-compatible reaction vessel.
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and DIPEA in NMP.
-
Coupling: Add the activated amino acid solution to the resin. Place the vessel in the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 75-86°C) for a specified time (e.g., 5-10 minutes).
-
Washing: After the coupling, wash the resin thoroughly with NMP and DCM.
Visualizations
References
Technical Support Center: Tyrosine Side Reactions in Boc-SPPS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the side reactions of the tyrosine phenol (B47542) group during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the tyrosine side chain a concern during Boc-SPPS?
A: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo several undesirable side reactions during peptide synthesis.[1] If left unprotected, it can be acylated during coupling steps, leading to branched peptides and reduced yield of the target product.[2][3] Furthermore, the electron-rich aromatic ring is susceptible to electrophilic attack by reactive species generated during the repetitive acid treatments characteristic of the Boc/Bzl protection strategy.[4]
Q2: What is the most common side reaction when using the standard Boc-Tyr(Bzl)-OH derivative?
A: The most prevalent side reaction is the acid-catalyzed O- to C-migration of the benzyl (B1604629) (Bzl) protecting group.[5] During the repetitive Nα-Boc deprotection steps using trifluoroacetic acid (TFA), the benzyl group can be partially cleaved, generating a benzyl cation. This electrophile can then attack the activated aromatic ring of the tyrosine, resulting in the formation of 3-benzyltyrosine, an impurity that is difficult to separate from the desired peptide.[4][5]
Q3: How can the formation of 3-benzyltyrosine be minimized or prevented?
A: There are two primary strategies to suppress this side reaction:
-
Use a More Acid-Stable Protecting Group: Employing a protecting group with enhanced stability to TFA is highly effective. The 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether is a superior alternative to the standard benzyl ether, as it is significantly more stable in 50% TFA and less prone to migration due to steric hindrance.[4][6] Other options include the 2-bromobenzyloxycarbonyl (2-BrZ) group, which is also stable to TFA and cleanly removed by hydrogen fluoride (B91410) (HF).[2]
-
Modify Deprotection Conditions: The loss of the O-benzyl group and subsequent formation of 3-benzyltyrosine can be suppressed by using a mixture of 70% TFA and 30% acetic acid for the Boc deprotection steps.[5]
Q4: My final peptide has an unexpected mass addition of +56 Da. What is the likely cause?
A: A mass increase of 56 Da on a tyrosine-containing peptide is a strong indicator of alkylation by a tert-butyl cation. These reactive carbocations are generated during the TFA-mediated deprotection of Boc groups or other tert-butyl-based side-chain protecting groups (e.g., from Asp, Glu, Ser, Thr).[6][7][8] The tert-butyl cation can attack the activated tyrosine ring, resulting in the formation of 3-tert-butyltyrosine. This side reaction is mitigated by using an efficient scavenger cocktail during the final cleavage step.[6][7]
Q5: What are scavengers and why are they critical for tyrosine-containing peptides?
A: Scavengers are nucleophilic reagents added to the final cleavage cocktail (e.g., HF or TFMSA) to trap or "scavenge" reactive cationic species generated during the deprotection of side-chain protecting groups.[7][9] For tyrosine, scavengers like p-cresol (B1678582) or thioanisole (B89551) are essential to quench electrophiles such as benzyl and tert-butyl cations, preventing them from modifying the tyrosine ring.[5][10] Without effective scavengers, significant levels of alkylated and other modified peptide impurities can form.[7]
Q6: Is it possible to use unprotected tyrosine in Boc-SPPS?
A: While it is possible to incorporate tyrosine without side-chain protection, especially in the synthesis of short peptides, it is generally not recommended.[2][3] The unprotected phenol group can be acylated, leading to side products and requiring the use of more activated amino acid to ensure complete coupling of the main chain.[2] Additionally, the unprotected ring is highly susceptible to modification by cationic species released during deprotection and cleavage steps.[2][3]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution / Prevention |
| Unexpected peak in HPLC/MS with a +90 Da mass shift. | Formation of 3-benzyltyrosine. This is due to the O- to C-migration of the benzyl protecting group from Boc-Tyr(Bzl)-OH during TFA deprotection steps.[4][5] | 1. Replace Boc-Tyr(Bzl)-OH with the more acid-stable Boc-Tyr(2,6-Cl2Bzl)-OH .[2][4]2. For Boc deprotection, use a milder acid mixture such as 7:3 TFA/acetic acid .[5]3. Ensure an effective scavenger like p-cresol is used in the final cleavage.[5] |
| Unexpected peak in HPLC/MS with a +56 Da mass shift. | Formation of 3-tert-butyltyrosine. This results from alkylation by tert-butyl cations generated from Boc or other tBu-based protecting groups during cleavage.[6][8] | 1. Use an optimized scavenger cocktail for the final cleavage. Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust option.2. Add dithiothreitol (DTT) to the cleavage mixture to help suppress oxidation and act as a scavenger.[8] |
| Broad peaks or multiple hard-to-separate impurities. | O-acylation of unprotected tyrosine. This occurs if tyrosine is incorporated without a side-chain protecting group, leading to branched peptides.[2] | 1. Always use a side-chain protected tyrosine derivative, such as Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH .[1][2]2. If unprotected tyrosine must be used, increase the equivalents of activated amino acid during subsequent coupling steps to drive the reaction to completion.[2] |
| Peptide discoloration (yellow/brown) after cleavage. | Nitration or sulfonation of the tyrosine ring. This can occur if strong oxidizing acids (e.g., nitric acid, sulfuric acid) are present as contaminants or used in specific protocols.[11] | 1. Use high-purity TFA for deprotection and cleavage steps.2. Ensure the reaction environment is free from oxidizing agents unless a specific modification is intended. |
Quantitative Data Summary
Table 1: Comparison of Common Tyrosine Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Stability in 50% TFA/DCM | Final Cleavage Conditions | Common Side Reactions |
| Benzyl | Bzl | Partially labile; significant loss can occur with repeated exposure.[2][5] | HF, TFMSA[10] | O- to C-migration leading to 3-benzyltyrosine.[4][5] |
| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Highly stable.[2][4] | HF, TFMSA[6] | Significantly reduced risk of migration due to steric hindrance and electronic effects.[6] |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | Stable.[2] | HF[2] | Gives no significant side product upon HF removal. |
TFMSA: Trifluoromethanesulfonic acid
Key Reaction Mechanisms & Workflows
Caption: Acid-catalyzed O- to C-migration of the benzyl group on tyrosine.
Caption: Role of scavengers in preventing alkylation of tyrosine.
Caption: Troubleshooting workflow for identifying tyrosine side reactions.
Experimental Protocols
Protocol 1: Assessing Protecting Group Stability under Simulated Boc-SPPS Deprotection
This protocol allows for the quantification of a protecting group's stability under the acidic conditions used for Nα-Boc removal.[4]
-
Sample Preparation: a. Dissolve a known quantity (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH) in dichloromethane (B109758) (DCM). b. Add an equal volume of TFA to achieve a 50% TFA/DCM (v/v) solution. c. Incubate the solution at room temperature.
-
Time-Course Analysis: a. At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. b. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., water/acetonitrile). c. Analyze the sample by HPLC to quantify the remaining protected amino acid and the formation of any deprotected or side products.
Protocol 2: Final Cleavage of a Tyrosine-Containing Peptide from Merrifield Resin
This protocol outlines a standard HF cleavage procedure, emphasizing the use of scavengers to protect the tyrosine residue.
-
Peptide-Resin Preparation: a. Following synthesis, thoroughly wash the peptide-resin with DCM and methanol, then dry it completely under a high vacuum. b. Weigh the dry peptide-resin and place it in an HF-resistant reaction vessel (e.g., Kel-F).
-
Scavenger Addition: a. Add the appropriate scavenger to the vessel. A common choice is p-cresol (1.0 mL per gram of resin). Thioanisole can also be included.
-
HF Cleavage: a. Cool the reaction vessel to 0°C in an ice bath. b. Carefully condense liquid hydrogen fluoride (HF) into the vessel (approx. 10 mL per gram of resin). c. Stir the mixture at 0°C for 1-2 hours.
-
Work-up and Peptide Precipitation: a. Remove the HF by evaporation under a stream of nitrogen or under a vacuum. b. Wash the remaining resin and peptide residue with cold diethyl ether to remove the scavengers and cleaved protecting groups. c. Precipitate the peptide by adding a sufficient volume of cold diethyl ether. d. Isolate the crude peptide precipitate by centrifugation or filtration. e. Wash the peptide pellet several times with cold ether, then dry under vacuum.
-
Analysis: a. Dissolve the crude peptide in an appropriate aqueous buffer or solvent. b. Analyze the peptide by HPLC and mass spectrometry to confirm its identity and assess purity, checking for common tyrosine-related side products.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drivehq.com [drivehq.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Boc-Tyr(OMe)-OH Coupling Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Boc-Tyr(OMe)-OH in peptide synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the coupling of Boc-Tyr(OMe)-OH.
| Symptom | Possible Cause | Suggested Solution |
| Positive Ninhydrin (B49086) (Kaiser) Test after Coupling | Incomplete Coupling: The reaction has not gone to completion, leaving free primary amines on the resin.[1] | 1. Double Coupling: Wash the resin after the first coupling and repeat the coupling step with a fresh solution of activated Boc-Tyr(OMe)-OH.[1][2] 2. Increase Reagent Equivalents: Use a 3-4 fold excess of Boc-Tyr(OMe)-OH and coupling reagents relative to the resin loading capacity.[1] 3. Switch to a More Potent Coupling Reagent: Use a stronger activating agent such as HATU, HBTU, or HCTU.[2] 4. Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours or more. A moderate increase in temperature (e.g., to 40°C) can also improve the reaction rate, but should be monitored to avoid side reactions.[1] |
| Low Crude Peptide Yield | Steric Hindrance: The bulky Boc protecting group and the O-methylated side chain hinder the approach of the activated amino acid to the resin-bound amine.[1][3] | 1. Pre-activation: Allow the Boc-Tyr(OMe)-OH to pre-activate with the coupling reagent and a base for 2-5 minutes before adding it to the resin.[1][3] 2. Optimize Coupling Reagent: Use highly efficient coupling reagents like HATU or HBTU, which are known to be effective for sterically hindered amino acids.[3][] |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[2][5] | 1. Change Solvent Composition: Incorporate structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) (10-20%) into the DMF.[2][5] 2. Use Chaotropic Salts: Add salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[5] 3. Elevated Temperature/Microwave: Perform the coupling at a higher temperature or use microwave-assisted synthesis to reduce aggregation.[5] | |
| Presence of Deletion Sequences in Final Peptide (Confirmed by MS) | Incomplete Coupling and Failure to Cap: Unreacted amines from an incomplete coupling step react in the subsequent coupling cycle, leading to a peptide chain missing one amino acid. | Capping: After a double coupling that still results in a positive ninhydrin test, cap the unreacted amines using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA.[6] This will prevent them from reacting further. |
| Presence of Diastereomeric Impurities (Confirmed by HPLC) | Racemization: The chiral center of the amino acid can epimerize during the activation step.[2][3] | 1. Use Racemization-Suppressing Additives: Employ additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., OxymaPure) with your coupling reagent.[2][3][7] 2. Avoid Excess Base: Use a weaker base like N-methylmorpholine (NMM) or a stoichiometric amount of a stronger base like DIEA.[2] 3. Minimize Pre-activation Time: Do not allow the amino acid to sit in the activating solution for longer than necessary before adding it to the coupling reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Tyr(OMe)-OH often inefficient?
A1: The primary reason for poor coupling efficiency is steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the methyl ether on the tyrosine side chain creates significant spatial obstruction.[1][3] This bulkiness can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain, resulting in slower reaction rates and incomplete coupling.[1]
Q2: What are the visible signs of an inefficient Boc-Tyr(OMe)-OH coupling?
A2: A common indicator of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[1] A blue or violet color indicates that a significant number of N-terminal amines have not reacted with the Boc-Tyr(OMe)-OH.[1] Other signs can include a lower-than-expected weight gain of the resin after the coupling step.
Q3: Which coupling reagents are recommended for Boc-Tyr(OMe)-OH?
A3: For sterically hindered amino acids like Boc-Tyr(OMe)-OH, uronium or phosphonium (B103445) salt-based coupling reagents are highly recommended due to their high reactivity.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for difficult couplings.[3][9]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that shows high coupling efficiency and is more soluble in a wider range of solvents.[10]
Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) can also be used, but almost always require an additive like HOBt to improve efficiency and reduce the risk of racemization.[3][]
Q4: Should I use the Boc or Fmoc strategy for a peptide containing Tyr(OMe)?
A4: Both strategies can yield high-purity peptides. However, the Fmoc strategy is often favored for peptides with modified amino acids.[11] This is because the milder basic conditions used for Fmoc deprotection (piperidine) can lead to fewer side reactions and a cleaner crude product compared to the harsh acidic conditions (TFA) required for Boc deprotection.[11] This generally results in higher crude peptide yields and purity with the Fmoc strategy.[11]
Q5: Can I perform the coupling of Boc-Tyr(OMe)-OH in solution phase?
A5: Yes, Boc-Tyr(OMe)-OH can be coupled in solution-phase synthesis. A common method involves activating the carboxylic acid of Boc-Tyr(OMe)-OH with a coupling reagent like DCC and an additive like HOBt, and then reacting it with the methyl ester of the other amino acid in a suitable solvent like dichloromethane (B109758) (DCM).[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Double Coupling of Boc-Tyr(OMe)-OH using HATU
This protocol outlines a standard procedure for coupling the sterically hindered Boc-Tyr(OMe)-OH to a resin-bound peptide with a free N-terminus.
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (1 x 1 minute, then 1 x 20 minutes).[3]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[3]
-
-
Neutralization:
-
First Coupling:
-
Pre-activation: In a separate vessel, dissolve Boc-Tyr(OMe)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1][3]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.[1]
-
Washing: Wash the resin thoroughly with DMF.
-
-
Monitoring and Second Coupling:
-
Perform a ninhydrin (Kaiser) test.[1]
-
If the test is positive (blue/purple beads), proceed with a second coupling.
-
Second Coupling: Prepare a fresh solution of activated Boc-Tyr(OMe)-OH as described in step 3 and add it to the resin. Allow the reaction to proceed for another 1-4 hours.[1]
-
Final Washing: Once the ninhydrin test is negative (yellow/colorless beads), wash the resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.[1][3]
-
Protocol 2: Solution-Phase Coupling of Boc-Tyr(OMe)-OH using DCC/HOBt
This protocol describes a general procedure for forming a dipeptide in solution.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents) in anhydrous DCM.
-
Add triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1.1 equivalents) and stir for 10 minutes at room temperature to generate the free amine.[3]
-
-
Activation of Boc-Tyr(OMe)-OH:
-
In a separate flask, dissolve Boc-Tyr(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[3]
-
Cool this solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add the solution of the free amino acid ester from step 1 to the cooled Boc-Tyr(OMe)-OH solution.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.[3]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[3]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of DCM.[3]
-
The filtrate can then be washed with dilute acid, base, and brine, dried over sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Strategies to minimize racemization of Boc-Tyr-OMe during activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-Tyr-OMe during the critical activation step of peptide synthesis.
Troubleshooting Guide: High Racemization Detected
If you are experiencing significant racemization of your this compound residue upon activation and coupling, consult the following guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Tyr diastereomer in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (B86325) reagent like DCC or DIC without a racemization-suppressing additive is a common cause of racemization. These reagents form a highly reactive O-acylisourea intermediate that readily cyclizes to form a 5(4H)-oxazolone, the primary culprit in racemization.[1][2][3][4] | Solution: Switch to a modern onium salt-based coupling reagent such as HBTU, HATU, HCTU (aminium/uronium salts), or PyBOP (a phosphonium (B103445) salt).[2][5] These reagents are designed for high coupling efficiency with minimal racemization.[5] Alternatively, if using a carbodiimide, it is essential to include an additive like HOBt, HOAt, or OxymaPure.[1][6] |
| Strong or Sterically Unhindered Base: The base used to neutralize the reaction mixture can abstract the α-proton of the activated amino acid, leading to racemization.[6][4][5] Stronger or less sterically hindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are more prone to cause this side reaction.[6][2] | Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred to minimize racemization.[2][5][7][8] The stoichiometry of the base should also be carefully controlled. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including the formation of the oxazolone (B7731731) intermediate and subsequent racemization.[4][8][9][10][11] This is a critical consideration in microwave-assisted peptide synthesis.[9][10][11] | Solution: Perform the coupling reaction at a lower temperature. For carbodiimide-mediated couplings, it is often recommended to run the reaction at 0°C.[4][5][8] If using a microwave synthesizer, consider reducing the temperature for the this compound coupling step.[10] | |
| Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and racemization.[6][4][8][12] | Solution: Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[8] If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes).[4] | |
| Inappropriate Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used but may not always be the optimal choice for preventing racemization. | Solution: Consider using less polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), which can sometimes reduce the extent of racemization.[6][13] In some cases, solvent mixtures containing DMSO can help to disrupt peptide aggregation, which may indirectly contribute to side reactions.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids like this compound?
A1: The primary mechanism of racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs after the carboxylic acid group of this compound is activated by a coupling reagent. The proton on the α-carbon of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity.[1] While the urethane-based Boc protecting group is designed to resist racemization, the risk is still significant under non-optimized coupling conditions.[5][7]
Q2: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?
A2: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][15] They work by reacting with the highly reactive activated intermediate (e.g., the O-acylisourea) to form an active ester.[6][15] This active ester is more stable and less prone to cyclize into the problematic oxazolone intermediate, yet it is still reactive enough to couple efficiently with the amine component.[6][15]
Q3: Are onium salt coupling reagents (HBTU, HATU, etc.) always superior to carbodiimides with additives?
A3: Onium salts like HBTU and HATU are generally preferred for their high efficiency and low potential for racemization.[5] They are often more effective, especially for sterically hindered couplings.[2] However, a well-optimized protocol using a carbodiimide like DIC in combination with an additive such as OxymaPure can also provide excellent results with very low racemization.[2][5] The choice may also depend on factors like cost and the specific sequence being synthesized.
Q4: Can the phenolic hydroxyl group of tyrosine contribute to side reactions during activation?
A4: Yes, the phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can potentially undergo side reactions, such as O-acylation, if it is not protected. While the Boc protecting group is on the alpha-amino group, for many synthetic strategies, the tyrosine side chain is also protected (e.g., with a benzyl (B1604629) or t-butyl group) to prevent such side reactions. This technical guide assumes that if side-chain protection is required for the overall synthetic strategy, it is in place.
Q5: How can I quantify the extent of racemization for my this compound coupling?
A5: A common method to determine the level of racemization is to synthesize a model tripeptide and analyze the product mixture by chiral HPLC or GC.[1] For example, you can couple Boc-L-Tyr-OMe to a chiral amine (e.g., H-L-Phe-OMe) and then analyze the resulting dipeptide for the presence of the unwanted Boc-L-Tyr-D-Phe-OMe diastereomer. By comparing the peak areas, you can quantify the percentage of racemization.
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general trends in racemization observed with various coupling reagents and additives. While specific quantitative data for this compound is not always available, these trends are generally applicable to most amino acids.
| Coupling Reagent/Additive | Base | Racemization Level | Comments |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic and cost-effective method. Racemization is generally low but can be higher than with onium salts.[2] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often demonstrating superior racemization suppression.[2][5] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and reliable coupling reagent with a good balance of speed and low racemization.[2][3] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[2][3][5] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[2][5] |
| COMU | DIEA / NMM | Very Low | A newer uronium salt based on Oxyma, known for its high reactivity and very low tendency for racemization.[16] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed for the manual coupling of this compound where minimizing racemization is a primary concern.
-
Resin Preparation: If performing solid-phase synthesis, swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes. For solution-phase, ensure the amine component is appropriately prepared in a suitable solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (1.5 equivalents) and OxymaPure (1.5 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the amine component (resin or solution).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a suitable method (e.g., ninhydrin (B49086) test for solid-phase).
-
Work-up: After completion, proceed with the standard washing protocol for your synthesis.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for challenging couplings, including sterically hindered residues, and provides a high degree of racemization suppression.
-
Preparation: In a reaction vessel, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in DMF.
-
Addition of Amine: Add this solution to your amine component (e.g., resin with a free N-terminus).
-
Initiation: Add a hindered base, such as N,N-diisopropylethylamine (DIEA) (3.0 equivalents), to the reaction mixture.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor for completion.
-
Work-up: Upon completion, wash the product according to your standard procedure to remove excess reagents and byproducts.
Visualizing the Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. fiveable.me [fiveable.me]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Boc deprotection side reactions and scavenger cocktails
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Boc deprotection, particularly focusing on side reactions and the use of scavenger cocktails.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The deprotection of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form an ammonium (B1175870) salt.[1][2][3]
Q2: What are the primary causes of side reactions during Boc deprotection?
A2: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation during the cleavage of the Boc group.[4][5][6][7] This electrophilic carbocation can attack nucleophilic side chains of certain amino acid residues, leading to undesired modifications.[4][5][6]
Q3: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A3: Amino acids with nucleophilic side chains are particularly vulnerable to modification by the tert-butyl cation. The most susceptible residues include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to alkylation.[5][6][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt and is also susceptible to oxidation.[5][6][9]
-
Cysteine (Cys): The free thiol group is nucleophilic and can be readily alkylated.[4][5][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[4][5][6]
-
Arginine (Arg): While the guanidinium (B1211019) group itself is protonated, the protecting groups often used for Arginine (e.g., Pmc, Mtr) can generate reactive cations upon cleavage that can alkylate other residues, particularly Tryptophan.[5]
Q4: What are scavengers and how do they prevent side reactions?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[4][5] By reacting with the carbocations at a much faster rate than the sensitive amino acid residues, they prevent unwanted side reactions.[4]
Q5: What is a good general-purpose scavenger cocktail?
A5: For many peptides that do not contain highly sensitive residues, a mixture of TFA/Triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5 v/v/v) is a widely used and effective cleavage cocktail.[4][5][10] TIS is an excellent carbocation scavenger, and water can also act as a scavenger and aids in the hydrolysis of some side-chain protecting groups.[5]
Troubleshooting Guides
Issue 1: Presence of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific amino acid composition of your peptide.[4][10]
-
For Tryptophan-containing peptides: Use scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (B43112) (EDT) to prevent alkylation of the indole ring.[4][5] The use of Fmoc-Trp(Boc)-OH during synthesis can also significantly suppress this side reaction.[5]
-
For Methionine-containing peptides: Thioanisole (B89551) is effective in preventing S-alkylation.[4] To prevent oxidation to methionine sulfoxide, it is recommended to work under an inert atmosphere and use degassed solvents.[5] The addition of dimethyl sulfide (B99878) (DMS) and ammonium iodide can also help reduce any formed sulfoxide.[4][9]
-
For Cysteine-containing peptides: 1,2-ethanedithiol (EDT) is a commonly used scavenger to protect the free thiol group from alkylation and prevent disulfide bond formation.[4][10]
-
For peptides with multiple sensitive residues: A more complex scavenger cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust option.[4][10][11][12]
-
Issue 2: Incomplete Boc deprotection.
-
Possible Cause 1: Insufficient acid concentration or reaction time. [4][13] The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[13] If the TFA concentration is too low or the reaction time is too short, the deprotection may not go to completion.[13]
-
Solution: Increase the TFA concentration (e.g., use 50% TFA in DCM for solid-phase synthesis or up to 95% for final cleavage) or extend the reaction time.[1][13] Monitor the reaction progress using a suitable analytical method like HPLC or a Kaiser test.[13] For particularly difficult deprotections, a stronger acid such as 4M HCl in dioxane can be used.[4]
-
-
Possible Cause 2: Steric hindrance. Amino acids with bulky side chains or certain protecting groups can sterically hinder the approach of the acid, slowing down the cleavage of the Boc group.[4][13]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a slight increase in temperature (e.g., to 40°C) may be necessary.[4] However, be aware that higher temperatures can also increase the rate of side reactions, making the use of an effective scavenger cocktail crucial.[4]
-
-
Possible Cause 3: Poor resin swelling (for solid-phase synthesis). For the acid to efficiently access the peptide, the resin support must be adequately swollen.[13]
-
Solution: Ensure the resin is properly swollen in a suitable solvent like DCM before adding the deprotection solution. In some cases, a mixture of TFA and DCM may lead to better resin swelling than 100% TFA.[13]
-
Issue 3: Observation of a peak with a +16 Da mass shift in a Methionine-containing peptide.
-
Possible Cause: Oxidation of the Methionine thioether to Methionine sulfoxide.[5]
-
Solution:
-
Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5]
-
Add thioanisole to the cleavage cocktail to suppress oxidation.[5][12]
-
For highly sensitive peptides, consider using "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[5][12]
-
Issue 4: Aspartimide formation.
-
Possible Cause: Peptides containing an Aspartic acid (Asp) residue, especially followed by Glycine, Alanine, or Serine, are prone to forming a cyclic aspartimide intermediate under acidic conditions.[11][14] This can lead to a mixture of α- and β-aspartyl peptides.
-
Solution:
-
Use milder deprotection conditions and minimize the exposure time to the acid.[11][14]
-
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution has been shown to reduce aspartimide formation in the context of Fmoc deprotection and may be considered.[11]
-
Data Presentation
Table 1: Common Scavengers and Their Applications in Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Function |
| Triisopropylsilane (TIS) | General, Trp | 2.5% - 5% | Traps tert-butyl cations.[4][5] |
| Triethylsilane (TES) | General, Trp | 5% - 10% | Traps tert-butyl cations.[4] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys, Met | 2.5% - 5% | Traps tert-butyl cations, protects thiols.[4][5][10] |
| Thioanisole | Met, Trp | 5% - 10% | Prevents S-alkylation of Met and alkylation of Trp.[4][5][12] |
| Phenol | Tyr, Trp | 5% | Acts as a carbocation scavenger.[10][11][12] |
| Water | General | 2.5% - 5% | Acts as a carbocation scavenger and aids in hydrolysis.[4][5] |
| Dimethyl sulfide (DMS) | Met | 2% - 5% | Reduces Met(O) to Met.[4][9][12] |
Table 2: Composition of Common Scavenger Cocktails
| Cocktail Name | Composition (v/v/v/v/v) | Primary Application |
| Standard | TFA/TIS/Water (95:2.5:2.5) | General purpose, for peptides without highly sensitive residues.[4][5][10] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Robust cocktail for peptides with a variety of sensitive residues including Arg(Pmc/Pbf).[4][10][11][12] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize oxidation of Methionine.[5][12] |
| "Odorless" Cocktail (Reagent B) | TFA/phenol/water/TIS (88:5:5:2) | Alternative to cocktails with thiols for scavenging cationic species.[12] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[1][2]
-
Cooling: Cool the solution to 0 °C using an ice bath to control any potential exotherm.[1][2]
-
Scavenger Addition (if required): Add the appropriate scavenger(s) to the solution. For example, add 10-20 equivalents of triethylsilane (TES).[4]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 20-50% (v/v) TFA in DCM.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).[1][4]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo. The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a mild base.
Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.[2][11]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail by combining TFA and the selected scavengers. For example, for "Reagent K", mix TFA, phenol, water, thioanisole, and EDT in the specified ratios.[11] Always add the acid to the other components. Prepare the cocktail fresh before use.[8][15]
-
Cleavage and Deprotection: Drain the DCM from the resin and add the cleavage cocktail (typically 10-20 mL per gram of resin).[2][8][11]
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 4 hours.[1][2][11]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1][2]
-
Precipitation: Add the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate) to precipitate the peptide.[1][2][11]
-
Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. Dry the peptide under vacuum.[1][2][11]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Boc-Tyr(Me)-OH Coupling
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH). The information provided offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to steric hindrance and improve coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Tyr(Me)-OH often inefficient?
A1: The primary reason for poor coupling efficiency with Boc-Tyr(Me)-OH is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl ether on the tyrosine side chain, creates significant spatial obstruction.[1] This bulkiness can physically block the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: What are the signs of an incomplete or failed Boc-Tyr(Me)-OH coupling reaction?
A2: The most common indicator of incomplete coupling is a positive result from a qualitative ninhydrin (B49086) (Kaiser) test, which detects unreacted primary amines on the resin.[1][3] A blue or violet color on the resin beads signifies that a significant number of N-terminal amines have not reacted.[1] Other signs include lower than expected weight gain of the resin after the coupling step and the detection of deletion sequences (peptides missing the Boc-Tyr(Me)-OH residue) in the final product during analysis by mass spectrometry or HPLC.[1]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-Tyr(Me)-OH?
A3: For sterically hindered couplings, standard carbodiimide (B86325) reagents like DCC or DIC can be inefficient.[4] It is highly recommended to use more potent uronium/aminium or phosphonium (B103445) salt-based reagents.[1] Reagents such as HATU, HBTU, HCTU, and COMU are generally more effective because they form highly reactive activated esters that can overcome the steric barrier.[1][5] HATU, in particular, is noted for its high efficiency in difficult couplings due to the formation of reactive OAt esters.[6]
Q4: Besides steric hindrance, what other side reactions can occur?
A4: While incomplete coupling is the main challenge, racemization (loss of stereochemical integrity) is a potential concern, especially with prolonged activation times or stronger bases.[1][7] However, the urethane-based Boc protecting group generally suppresses racemization.[1] When using uronium reagents like HBTU or HATU, a side reaction known as guanidinylation of the N-terminal amine can occur, which caps (B75204) the peptide chain and prevents further elongation.[6] This is more problematic in slow couplings.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[4][7] This strategy is highly effective for driving difficult reactions to completion and is recommended whenever a positive ninhydrin test is observed after the first coupling attempt with a sterically hindered residue.[1][4][7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution & Protocol |
| Positive Ninhydrin Test (Blue/Purple Beads) After Coupling | 1. Inefficient Coupling Reagent: The activating agent is not potent enough to overcome the steric hindrance.[1] | Switch to a more powerful coupling reagent. Uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyAOP, PyBOP) are recommended.[1][2][6] See Protocol 1 for a standard HATU coupling. |
| 2. Insufficient Reaction Time/Temperature: The coupling time was too short, or the temperature was too low for the sterically hindered reaction to proceed to completion.[1] | Increase reaction time and/or temperature. Extend the coupling time to 4 hours or overnight.[1] A moderate temperature increase (e.g., to 40°C) can also improve the rate, but should be applied cautiously to avoid side reactions.[1] | |
| 3. Low Reagent Concentration: An insufficient excess of amino acid and coupling reagents was used.[1] | Increase reagent equivalents. Use a 3- to 4-fold excess of Boc-Tyr(Me)-OH and coupling reagents relative to the resin loading capacity.[1] | |
| Low Yield of Final Peptide and Presence of Deletion Sequences | 1. Incomplete Coupling at the Hindered Residue: Unreacted amines from the failed coupling step continued to react in subsequent cycles, leading to peptides missing the Boc-Tyr(Me)-OH.[1] | Perform a "double coupling". After the first coupling, if the ninhydrin test is positive, repeat the coupling step with fresh reagents to ensure the reaction goes to completion.[1][4] See Protocol 2. |
| 2. Peptide Aggregation: The growing peptide chain on the solid support is folding or aggregating, blocking access to the reactive N-terminal amine.[4][7] | Use structure-disrupting solvents. Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) (10-20%) into the DMF solvent during the coupling step to disrupt secondary structures.[7] | |
| Presence of Unexpected Side Products in Final Analysis | 1. Guanidinylation: The uronium-based coupling reagent (e.g., HBTU, HATU) has reacted with the N-terminal amine, capping the peptide chain. | Use phosphonium-based reagents. Switch to a reagent like PyBOP or PyAOP, which do not cause this side reaction.[6] Alternatively, ensure that the coupling reagent is not used in large excess relative to the carboxylic acid.[8] |
| 2. Racemization: The chiral center of the amino acid has epimerized during activation.[1] | Minimize pre-activation time and avoid excess base. Pre-activate the amino acid for only 2-5 minutes before adding it to the resin.[2][7] If racemization is a persistent issue, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[7] |
Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (Hindered Couplings) | Reaction Time | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | High (>90%)[6][9] | 1 - 4 hours[2][6] | Advantages: Highly efficient for hindered couplings, low racemization.[6][9] Disadvantages: More expensive, based on potentially explosive HOAt.[6] Can cause guanidinylation.[6] |
| HBTU | Aminium/Uronium Salt | High (>90%)[9] | 1 - 4 hours[1] | Advantages: Very popular and effective general coupling reagent. Disadvantages: Can cause guanidinylation.[6] Less reactive than HATU for very difficult couplings. |
| COMU | Aminium/Uronium Salt | High[6] | 1 - 2 hours[6] | Advantages: Efficiency comparable to HATU, based on non-explosive OxymaPure, reduced allergenic potential.[6][10] Disadvantages: Limited stability in solution.[6] |
| PyBOP | Phosphonium Salt | >90% Conversion[6] | Can be longer (e.g., 16 hours)[6] | Advantages: Avoids guanidinylation side reaction, byproducts are less hazardous than older BOP reagent.[6] Disadvantages: Generally less reactive than HATU.[6] |
| DIC/HOBt | Carbodiimide / Additive | Lower | Longer | Advantages: Cost-effective. Disadvantages: Often inefficient for sterically hindered amino acids, can lead to formation of N-acylurea byproduct.[1][4] |
Experimental Protocols
Protocol 1: Standard Coupling Using HATU (Solid-Phase)
This protocol is for a standard coupling on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the DMF.[2]
-
Neutralization (if necessary): If the N-terminal amine is protonated (e.g., as a TFA salt after Boc deprotection), neutralize the resin by washing with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash the resin thoroughly with DMF (5x).[2]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (0.3 mmol, 3.0 eq.) and HATU (0.29 mmol, 2.9 eq.) in anhydrous DMF.[2]
-
Coupling Reaction: Add DIPEA (0.6 mmol, 6.0 eq.) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[2] Add this pre-activated solution to the prepared resin.[2]
-
Agitation: Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 1-4 hours at room temperature.[2]
-
Monitoring and Washing: Perform a ninhydrin (Kaiser) test to check for completion.[2] A negative test (yellow beads) indicates the reaction is complete. Once complete, drain the solution and wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).[2]
Protocol 2: Double Coupling Procedure
This protocol should be performed if the ninhydrin test is positive after completing Protocol 1.
-
First Coupling: Follow steps 1-5 of the Standard Coupling Protocol.
-
Wash: After the first coupling period, wash the resin thoroughly with DMF (3x) to remove soluble reagents.[1]
-
Second Coupling: Prepare a fresh solution of activated Boc-Tyr(Me)-OH as described in step 3 & 4 of Protocol 1.[1]
-
Reaction: Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[1]
-
Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction.[1] Once the test is negative, wash the resin extensively with DMF and DCM as in the final step of Protocol 1.[1] If the test remains positive, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent deletion sequences.[1]
Visualizations
Caption: A logical workflow for troubleshooting incomplete coupling of Boc-Tyr(Me)-OH.
Caption: Experimental workflow for peptide coupling highlighting the steric hindrance challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Improving the Solubility of Peptides Containing Boc-Tyr(OMe)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptide sequences containing N-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(OMe)-OH).
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the solubility of peptides incorporating the hydrophobic, protected amino acid Boc-Tyr(OMe)-OH.
FAQs
Q1: Why is my peptide containing Boc-Tyr(OMe)-OH difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of your peptide is likely due to the presence of the Boc-Tyr(OMe)-OH residue. Several factors contribute to this:
-
Increased Hydrophobicity: The O-methyl group on the tyrosine side chain and the tert-butyloxycarbonyl (Boc) protecting group both significantly increase the hydrophobicity of the amino acid residue.[1] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in water.[2][3]
-
Peptide Aggregation: Hydrophobic sequences are prone to self-association and aggregation through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets that are difficult to solvate.[4][5]
-
Neutral Charge: If the overall net charge of your peptide at a given pH is close to zero (isoelectric point), its solubility will be at its minimum.[3]
Q2: What is the first step I should take when my Boc-Tyr(OMe)-OH-containing peptide won't dissolve?
A2: The recommended initial approach is to test the solubility of a small amount of the peptide rather than risking the entire sample.[2] Start with a small volume of sterile, deionized water or a standard buffer (e.g., phosphate (B84403) or Tris at pH 7).[2][6] If the peptide does not dissolve, proceed to the troubleshooting strategies outlined below.
Q3: Can sonication or warming help dissolve my peptide?
A3: Yes, both methods can aid in dissolution.
-
Sonication: A brief sonication in a water bath can help break up solid peptide particles and enhance solubilization.[2][7] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to cool the sample on ice in between to prevent overheating.[2]
-
Warming: Gently warming the solution (e.g., to less than 40°C) can also increase solubility.[6][8] However, excessive heating should be avoided as it may degrade the peptide.[2]
Q4: Are there specific organic solvents that are recommended for peptides with Boc-Tyr(OMe)-OH?
A4: Yes, for highly hydrophobic peptides, initial dissolution in a small amount of a water-miscible organic solvent is often necessary.[9][10] The most commonly recommended solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO) [2][9][11]
After the peptide is fully dissolved in the organic solvent, the aqueous buffer can be added dropwise while gently vortexing to reach the desired final concentration.[11] Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments; for many biological assays, the DMSO concentration should not exceed 1%.[11]
Q5: How does pH adjustment affect the solubility of my peptide?
A5: Adjusting the pH of the solvent can significantly improve solubility by moving the pH away from the peptide's isoelectric point (pI), thus increasing its net charge.[3][12]
-
For basic peptides (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[10]
-
For acidic peptides (net negative charge): A slightly basic solution, like 10% ammonium (B1175870) bicarbonate, may be effective.[10]
Since lyophilized peptides often contain residual trifluoroacetic acid (TFA) from purification, the initial solution may be more acidic than expected.[12]
Q6: Can additives or chaotropic agents be used to improve solubility?
A6: Yes, in cases of severe aggregation, denaturing agents can be used. These include:
These agents disrupt the hydrogen bonding networks that contribute to aggregation.[2] However, they are often incompatible with biological systems and may need to be removed before subsequent experiments.[2][7]
Data Presentation
Table 1: Solubility of a Model Hydrophobic Peptide (Ac-Phe-Leu-Ile-Val-Boc-Tyr(OMe)-Ala-NH₂) in Various Solvents.
| Solvent System | Concentration (mg/mL) | Observation |
| Deionized Water | 1 | Insoluble, suspension |
| PBS (pH 7.4) | 1 | Insoluble, suspension |
| 10% Acetic Acid | 1 | Partially soluble, cloudy |
| 100% DMSO | 20 | Soluble, clear solution |
| 100% DMF | 20 | Soluble, clear solution |
| 50% Acetonitrile in Water | 5 | Soluble, clear solution |
Table 2: Effect of pH on the Solubility of a Model Amphipathic Peptide (Ac-Lys-Gly-Boc-Tyr(OMe)-Leu-Glu-NH₂).
| Solvent | pH | Concentration (mg/mL) | Observation |
| Phosphate Buffer | 4.0 | 5 | Soluble, clear solution |
| Phosphate Buffer | 7.0 | 1 | Partially soluble, cloudy |
| Phosphate Buffer | 9.0 | 5 | Soluble, clear solution |
Experimental Protocols
Protocol 1: General Solubilization Procedure for Hydrophobic Peptides
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[6] Centrifuge the vial briefly to collect all the powder at the bottom.[2]
-
Initial Dissolution in Organic Solvent: Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.
-
Vortexing/Sonication: Gently vortex the solution. If dissolution is slow, sonicate the vial for short intervals in a water bath, cooling on ice between sonications.[2]
-
Dilution with Aqueous Buffer: Once the peptide is completely dissolved, slowly add your desired aqueous buffer dropwise to the peptide solution while gently agitating. This gradual dilution helps prevent the peptide from precipitating out of solution.
-
Final Check: The final solution should be clear and free of particulates. If any precipitate is observed, centrifuge the solution and use the supernatant.[11]
Protocol 2: Solubility Testing with pH Adjustment
-
Peptide Characterization: Determine the theoretical isoelectric point (pI) and net charge of your peptide sequence at neutral pH.
-
Solvent Selection:
-
If the peptide is acidic (net negative charge), prepare a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
If the peptide is basic (net positive charge), prepare a small amount of an acidic solution (e.g., 0.1 M acetic acid).
-
-
Solubility Test: Add a small volume of the selected acidic or basic solution to a pre-weighed small amount of your peptide.
-
Observation: Vortex and observe for dissolution. If the peptide dissolves, you can then neutralize the solution carefully with a counter-ion solution if required for your experiment.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting peptide solubility issues.
Caption: A step-by-step decision tree for troubleshooting the solubility of peptides.
Caption: A workflow diagram for the solubilization of hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. bachem.com [bachem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Synthesis Knowledge Base [peptide2.com]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with incomplete coupling reactions, specifically focusing on the capping of unreacted amines after a failed Boc-Tyr-OMe coupling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a failed this compound coupling reaction?
The inefficient coupling of this compound is most often attributed to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methoxy (B1213986) group on the tyrosine side chain, physically obstructs the approach of the activated amino acid to the free amine on the growing peptide chain.[1] This hindrance slows down reaction kinetics, leading to incomplete coupling under standard conditions.[2] Other contributing factors can include peptide aggregation on the resin, suboptimal activation of the amino acid, or the use of old or degraded reagents.[1][3]
Q2: What happens if I don't cap the unreacted amines after an incomplete coupling?
If left unblocked, these free primary amines will react during the subsequent amino acid coupling cycle. This results in the formation of "deletion sequences," which are peptides missing the intended this compound residue.[4][5] These deletion impurities are often chemically similar to the target peptide, making them difficult to separate during purification and ultimately reducing the overall yield and purity of the final product.[5][6]
Q3: What is "capping" and how does it resolve the issue of failed coupling?
Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain, preventing them from participating in future coupling steps.[5] This is typically achieved through acetylation, where an acetyl group is added to the N-terminus of the unreacted chains.[4] The most common reagent used for this purpose is acetic anhydride (B1165640).[4][5] The resulting acetylated, truncated peptides are chemically distinct from the desired full-length peptide, which generally facilitates their removal during the final purification process.[5][6]
Q4: How can I confirm that the coupling has failed and that capping is necessary?
The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin (B49086) test).[1][3][7][8] This colorimetric test detects the presence of free primary amines on the resin beads.[2][7]
-
Positive Result: An intense blue or purple color on the beads and in the solution indicates a significant number of unreacted primary amines, confirming an incomplete coupling.[1][2][3]
-
Negative Result: A yellow or colorless result signifies that a negligible amount of free amines is present, indicating a successful coupling.[1][2]
If the Kaiser test is positive after the initial coupling attempt, it is advisable to cap the unreacted amines before proceeding to the next deprotection step.[1]
Q5: What are the standard reagents used for a capping step?
The most widely used capping solution consists of acetic anhydride as the acetylating agent, combined with a base such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270).[4][6] These reagents are typically dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[4]
Q6: What should I do if the Kaiser test is still positive after the capping procedure?
A positive Kaiser test after the capping reaction indicates that the acetylation was incomplete. In this case, the capping procedure should be repeated.[9] Ensure that fresh capping reagents are used, as old acetic anhydride may have degraded. After the second capping treatment, wash the resin thoroughly and perform another Kaiser test to confirm the absence of free amines before moving on to the next step of your synthesis.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial this compound coupling. | Steric hindrance of the amino acid, peptide aggregation, or suboptimal coupling conditions.[1][2] | 1. Double Coupling: Wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound for an extended reaction time (e.g., 1-4 hours).[1][2] 2. Perform Kaiser Test: Check for completion again. 3. Proceed to Capping: If the test remains positive, capping is necessary to block unreacted amines.[1][6] |
| Uncertainty in choosing a capping solution. | Different protocols recommend varying concentrations and bases. | For most standard applications, a solution of acetic anhydride and a base in DMF is effective. See the table below for common formulations. Pyridine or DIPEA are commonly used bases.[6][9] |
| Kaiser test remains positive after the first capping attempt. | Inefficient capping reaction due to degraded reagents or insufficient reaction time. | 1. Wash Resin: Wash the resin thoroughly with DMF to remove byproducts. 2. Repeat Capping: Prepare a fresh capping solution and repeat the capping procedure for 30 minutes.[9] 3. Verify: Perform a final Kaiser test to ensure all amines are capped before proceeding.[5] |
Capping Solution Compositions
The following table summarizes common capping reagent mixtures used in solid-phase peptide synthesis.
| Capping Agent | Base | Solvent | Typical Concentration / Ratio | Reference |
| Acetic Anhydride | Pyridine | DMF | 50 equivalents of each reagent based on resin substitution. | [6][9] |
| Acetic Anhydride | Pyridine | N/A | 3:2 ratio of acetic anhydride to pyridine. | [10] |
| Acetic Anhydride | DIPEA | DMF | 10-20% solution of acetic anhydride with DIPEA. | [1] |
| Acetic Anhydride | DIPEA | DMF | 2% v/v acetic anhydride and 1% v/v DIPEA. | [11] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Detecting Unreacted Amines
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Solution A: 80% Phenol in ethanol.
-
Solution B: 2% of 0.001 M aqueous KCN in pyridine.
-
Solution C: 2% Ninhydrin in ethanol.
Procedure:
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.[3]
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[3]
-
Observe the color of the resin beads and the solution.[2]
Interpretation:
-
Intense Blue/Purple: High concentration of free amines (incomplete coupling/capping).[2][3]
-
Yellow/Colorless: Absence or negligible amount of free amines (complete coupling/capping).[2][3]
Protocol 2: Standard Capping of Unreacted Amines
This procedure should be performed after a failed coupling has been confirmed by a positive Kaiser test.
Procedure:
-
Washing: Following the final coupling attempt, drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents.[4][6]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride (50 eq) and pyridine (50 eq) in DMF.[6][9] Alternatively, a 20% solution of acetic anhydride with a base like DIPEA in DMF can be used.[1][3]
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[4]
-
Agitation: Gently agitate the reaction mixture at room temperature for 30 minutes.[1][6][9]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.[4][5]
-
Verification: Perform a Kaiser test (Protocol 1) to confirm the successful capping of all unreacted amines. If the test is negative (yellow), you may proceed to the next Fmoc-deprotection step. If the test remains positive, repeat the capping procedure.[5][9]
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for capping after a failed coupling reaction.
Caption: Chemical principle of capping unreacted primary amines with acetic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Impact of different coupling reagents on Boc-Tyr-OMe incorporation
This technical support center is a resource for researchers, scientists, and drug development professionals who are incorporating Boc-Tyr-OMe and related derivatives in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound or its derivatives sometimes inefficient?
A1: The primary reason for poor coupling efficiency is often steric hindrance.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the tyrosine side chain, can create significant spatial obstruction.[1] This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1]
Q2: What are the signs of an incomplete or failed coupling reaction?
A2: A common and immediate indicator of incomplete coupling is a positive result from a qualitative ninhydrin (B49086) (Kaiser) test.[1][2] A blue or violet color indicates the presence of unreacted primary amines on the resin.[1] Other signs can include lower-than-expected weight gain of the resin after the coupling step and, upon analysis of a test cleavage, the presence of deletion sequences (peptides missing the tyrosine residue) in the HPLC and Mass Spectrometry data.[2]
Q3: Which coupling reagent is best for this compound?
A3: The choice of coupling reagent is critical. While standard carbodiimides like DCC or DIC can be used, they are often inefficient for sterically hindered amino acids.[3] Uronium/aminium or phosphonium-based reagents are generally more effective.[3]
-
HATU is often considered a superior reagent for difficult couplings due to its high reactivity, which leads to faster and more complete reactions.[4] It forms a highly reactive OAt-ester intermediate.[4]
-
HBTU is also a very efficient and popular reagent, though it is generally considered slightly less reactive than HATU.[4][5]
-
DIC/HOBt is a classic and cost-effective combination that minimizes racemization.[6][7] However, it may require longer reaction times for hindered couplings compared to HATU or HBTU.[3]
Q4: How can I minimize racemization when coupling tyrosine derivatives?
A4: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a major concern during peptide bond formation.[8][9] It often occurs through the formation of a planar oxazolone (B7731731) intermediate.[9] Several strategies can suppress this side reaction:
-
Use of Additives: Always use carbodiimide (B86325) reagents (DCC, DIC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[6][7][9] These additives suppress racemization.[10]
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA where possible, as it has been shown to cause less racemization.[8]
-
Lower Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can reduce the rate of racemization.[9][11]
Q5: What are common side reactions with tyrosine, and how can they be prevented?
A5: Besides racemization, the main side reaction for tyrosine is modification at the side-chain hydroxyl group. If the phenolic hydroxyl group is not protected, it can be susceptible to alkylation from carbocations generated during the cleavage of other protecting groups (like t-Butyl) or O-acylation during the coupling step.[6] Using a derivative with a permanently protected hydroxyl group, such as the methyl ether in Boc-Tyr(Me)-OH, is a common strategy to prevent these side reactions.
Troubleshooting Guide
This guide addresses the common problem of low coupling yield for this compound.
dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes Start [label="Low Coupling Yield Detected\n(e.g., Positive Kaiser Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Step 1: Evaluate\nCoupling Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Step 2: Optimize\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStrategy [label="Step 3: Adjust\nCoupling Strategy", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Uronium [label="Switch to HATU, HCTU,\nor HBTU for higher reactivity.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Time [label="Increase coupling time\n(e.g., 2-4 hours or overnight).", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Temp [label="Increase temperature moderately\n(e.g., to 40°C), but monitor\nfor side reactions.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Double [label="Perform a 'double coupling':\nwash resin and repeat the\ncoupling step with fresh reagents.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Preactivate [label="Pre-activate the amino acid with\nthe coupling reagent and base for\n2-5 minutes before adding to the resin.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
End [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckReagents [label="Using DIC/HOBt?"]; CheckReagents -> Sol_Uronium [color="#4285F4"]; Sol_Uronium -> CheckConditions [style=dashed];
Start -> CheckConditions [label="Using potent reagent?"]; CheckConditions -> Sol_Time [color="#4285F4"]; CheckConditions -> Sol_Temp [color="#4285F4"]; Sol_Time -> CheckStrategy [style=dashed]; Sol_Temp -> CheckStrategy [style=dashed];
Start -> CheckStrategy [label="Conditions optimized?"]; CheckStrategy -> Sol_Double [color="#4285F4"]; CheckStrategy -> Sol_Preactivate [color="#4285F4"];
Sol_Double -> End [style=dashed]; Sol_Preactivate -> End [style=dashed]; } caption: Troubleshooting workflow for low this compound coupling yield.
Issue: Low Coupling Yield or Positive Kaiser Test
-
Possible Cause 1: Insufficient Reagent Reactivity
-
Solution: For sterically hindered residues like this compound, standard carbodiimide reagents may be too slow.[3] Switch to a more potent uronium/aminium reagent like HATU or HBTU, which are known to be more effective for such couplings.[3][12] Using HATU can lead to higher purity and fewer deletion products compared to HBTU.[4]
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution A: Increase Reaction Time: Sterically hindered couplings are inherently slower.[3][13] Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1][13]
-
Solution B: Increase Temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier.[3][13] However, this should be done with caution to avoid potential side reactions like racemization.[13]
-
-
Possible Cause 3: Incomplete Reaction
-
Solution A: Double Couple: After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of activated this compound.[1][13] This is a very common and effective strategy for difficult residues.
-
Solution B: Pre-activation: Instead of adding all components to the resin at once, pre-activate the this compound.[1][14] In a separate vessel, dissolve the amino acid and coupling reagent (e.g., HATU) in DMF, add the base (e.g., DIPEA), and allow the mixture to pre-activate for 2-5 minutes before adding it to the resin.[1][14]
-
-
Possible Cause 4: Aggregation
Data Summary
The choice of coupling reagent significantly impacts the efficiency, purity, and potential for side reactions during the incorporation of this compound. The following table provides a comparative summary of common reagents.
| Coupling Reagent/System | Relative Reactivity | Racemization Risk | Key Considerations & Recommendations |
| HATU + Base | Very High | Low | The reagent of choice for sterically hindered couplings and "difficult" sequences.[4][15] Promotes fast reaction times and high purity.[4] |
| HBTU + Base | High | Low | A highly popular and effective reagent, suitable for most applications.[5][16] Slightly less reactive than HATU but a robust choice.[4] |
| DIC + HOBt/Oxyma | Moderate | Very Low | A classic, cost-effective method. The addition of HOBt or Oxyma is essential to suppress racemization.[6][7][9] May require longer reaction times or double coupling for hindered residues. |
| DCC + HOBt | Moderate | Low | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most solvents, making it unsuitable for solid-phase synthesis.[16] |
| PyBOP + Base | High | Low | A phosphonium-based reagent that is also very effective for hindered couplings.[12] Does not form guanidinylation byproducts that can occur with excess HBTU/HATU.[15] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Tyr(Me)-OH using HATU in SPPS
This protocol describes a standard procedure for coupling Boc-D-Tyr(Me)-OH onto a resin-bound peptide with a free N-terminus using HATU, a highly efficient uronium salt coupling agent.[14]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-Tyr(Me)-OH (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc-SPPS) or 50% TFA in DCM (for Boc-SPPS)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
N-α-Deprotection:
-
Neutralization: Neutralize the resin-bound amine salt by washing with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF (5x) to remove excess base.[14]
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.[14]
-
Add DIPEA (6.0 eq.) to the solution and vortex. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1][14]
-
Add the pre-activated amino acid solution to the drained, neutralized resin.[14]
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-4 hours at room temperature.[1][14]
-
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[8]
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling.[1] A yellow result indicates completion. If the test is blue, consider a second coupling (repeat steps 4-5).
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This test is used to qualitatively check for the completion of a coupling reaction.[2]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Withdraw a small sample of the peptide-resin (a few beads) after the coupling and subsequent washing steps.
-
Wash the beads thoroughly with ethanol to remove any residual DMF or reagents.[2]
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of each Reagent (A, B, and C).
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color:
-
Blue/Violet Beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: On-Resin Detection of Failed Boc-Tyr-OMe Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and addressing incomplete coupling of Boc-Tyr-OMe during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of a failed or incomplete this compound coupling reaction?
A1: The most direct evidence of a failed coupling is a positive result from a qualitative colorimetric test that detects unreacted primary amines on the resin.[1] Other signs can include a lower-than-expected weight gain of the resin after the coupling step and the identification of deletion sequences (peptides lacking the intended tyrosine residue) in the final product upon analysis by mass spectrometry or HPLC.[1]
Q2: Why can this compound coupling be challenging?
A2: The primary challenge in coupling this compound lies in steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, in combination with the tyrosine side chain, can physically impede the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support. This can result in slower reaction rates and incomplete coupling.[1][2]
Q3: Which on-resin tests can be used to detect unreacted primary amines after this compound coupling?
A3: Several qualitative tests are available to detect free primary amines on the resin, indicating an incomplete coupling reaction. The most common are the Kaiser (ninhydrin) test, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, and the picric acid test.[3][4][5]
Q4: What should I do if a test indicates that the coupling is incomplete?
A4: If a monitoring test shows the presence of unreacted N-terminal amines, a second coupling (double coupling) should be performed.[3] This involves washing the resin and repeating the coupling step with fresh reagents. If a significant amount of unreacted amine remains after the second coupling, it may be due to peptide aggregation. In such cases, changing the solvent or coupling reagent may be beneficial.[3] If unreacted amines persist, they should be "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.[3]
Q5: Are there specific tests for secondary amines, and are they relevant for this compound coupling?
A5: Yes, tests like the chloranil (B122849) test and the isatin (B1672199) test are used to detect secondary amines, such as the N-terminal of proline.[3][4] While the N-terminus of the growing peptide chain before the this compound coupling is a primary amine, these tests are generally not the primary choice for this specific step unless the preceding amino acid is a secondary amine.
Troubleshooting Guide: On-Resin Detection Methods
This section provides an overview of common qualitative tests for detecting unreacted primary amines on the resin.
Summary of Qualitative Tests
| Test Name | Target Amine | Positive Result Color | Negative Result Color | Key Considerations |
| Kaiser (Ninhydrin) Test | Primary Amines | Intense Blue/Purple[3][6] | Yellow/Colorless[7] | Very sensitive for primary amines. Not reliable for secondary amines (e.g., proline) which give a reddish-brown or yellow color.[3][7][8] |
| TNBS Test | Primary Amines | Red/Orange[3] | Colorless/Yellow | A rapid and sensitive test.[4][9] |
| Picric Acid Test | Primary Amines | Yellow/Orange | Colorless | A non-destructive method that can provide information not detectable with the ninhydrin (B49086) test.[10][11] |
| Chloranil Test | Primary & Secondary Amines | Blue/Blue-Green[3][12] | Yellow[12] | Useful for detecting both primary and secondary amines. |
Experimental Protocols
Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive method for detecting primary amines in solid-phase peptide synthesis.[3]
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.[13]
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.[13]
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[13]
Procedure:
-
Take a small sample of resin beads (approximately 1-5 mg) in a small test tube.[3]
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.[7]
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive: An intense blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction.[3][6]
-
Negative: A yellow or colorless solution and beads indicate a complete coupling reaction.[7]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
This test is a rapid and sensitive alternative for detecting primary amines.[4][9]
Reagents:
-
Reagent A: 1% TNBS in DMF.
-
Reagent B: 10% Diisopropylethylamine (DIEA) in DMF.
Procedure:
-
Place a small sample of resin beads in a test tube.
-
Wash the beads thoroughly with DMF.[3]
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[3]
-
Let the mixture stand at room temperature for 5 minutes.[3]
-
Wash the beads with DMF and observe their color.[3]
Interpretation:
-
Positive: Red or orange beads indicate the presence of unreacted primary amines.
-
Negative: Colorless or pale yellow beads suggest the coupling is complete.
Chloranil Test
The chloranil test is effective for detecting both primary and secondary amines.
Reagents:
Procedure:
-
Place 1 to 5 mg of resin in a small test tube.[3]
-
Add 1 drop of Reagent A.[3]
-
Add 1 drop of Reagent B.[3]
-
Let the mixture stand at room temperature for 5 minutes.[3]
-
Observe the color of the beads.
Interpretation:
-
Positive: Blue or blue-green beads indicate the presence of free amines.[3][12]
-
Negative: Yellow beads suggest a complete reaction.[12]
Workflow for On-Resin Detection of Failed Coupling
Caption: Troubleshooting workflow for failed this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. microbenotes.com [microbenotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. An evaluation of the advantages and effectiveness of picric acid monitoring during solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.unifesp.br [repositorio.unifesp.br]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-Tyr(Bzl)-OH vs. Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protection strategy is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice between the two dominant methodologies—the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies—profoundly impacts synthesis efficiency, crude peptide purity, and the overall feasibility of obtaining the target molecule. This guide provides an objective, data-driven comparison of the quintessential tyrosine derivatives for each strategy: Boc-Tyr(Bzl)-OH for the traditional Boc/Bzl approach and Fmoc-Tyr(tBu)-OH for the modern Fmoc/tBu orthogonal scheme.
The fundamental difference lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc group is acid-labile, necessitating repetitive treatments with moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a mild base, typically piperidine (B6355638).[1] This dictates the choice of "permanent" side-chain protecting groups, creating two distinct orthogonal systems.
Executive Summary: A Tale of Two Strategies
The Fmoc/tBu strategy , utilizing building blocks like Fmoc-Tyr(tBu)-OH, has become the predominant method in modern SPPS.[2] Its key advantages include milder deprotection conditions, which are compatible with a wider range of sensitive peptide sequences and modifications, and its full orthogonality, which simplifies the synthesis process and often leads to higher purity crude products.[3][4] The process is also highly amenable to automation and avoids the use of highly hazardous reagents like liquid hydrogen fluoride (B91410) (HF).[3]
Conversely, the Boc/Bzl strategy , with derivatives such as Boc-Tyr(Bzl)-OH, remains a powerful and relevant technique, particularly for the synthesis of "difficult" sequences.[5] Peptides that are long, hydrophobic, or prone to aggregation during synthesis can benefit from the repetitive acidic deprotection steps of the Boc strategy, which help to disrupt secondary structures and maintain resin solvation.[5][]
Quantitative Performance Comparison
While the final yield and purity of a peptide are highly sequence-dependent, general performance trends can be summarized based on the chosen strategy. The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product for most standard peptides.
| Performance Metric | Boc/Bzl Strategy (using Boc-Tyr(Bzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Tyr(tBu)-OH) | Key Considerations & References |
| Typical Crude Peptide Purity | ~55% (Illustrative) | ~75% (Illustrative) | Fmoc strategy's milder conditions generally lead to fewer side reactions and a cleaner crude product.[4] |
| Typical Final Purified Yield | ~25% (Illustrative) | ~40% (Illustrative) | Higher crude purity simplifies purification, leading to better recovery of the final product.[4] |
| Stepwise Coupling Efficiency | High, but can be affected by aggregation | >99% | The Boc strategy's acidic deprotection can help mitigate aggregation in difficult sequences.[3][5] |
| Common Side Reactions | - 3-Benzyltyrosine formation : Migration of the benzyl (B1604629) group on the tyrosine ring due to repeated acid exposure.[7][8]- Aspartimide formation : Can occur under acidic conditions.[9] | - t-Butylation : Alkylation of sensitive residues (e.g., Trp, Met, Cys) by t-butyl cations generated during final TFA cleavage.[10]- Aspartimide formation : Can be promoted by the basic deprotection conditions.[11] | The choice of more stable side-chain protecting groups (e.g., Boc-Tyr(2,6-Cl₂Bzl)-OH) can mitigate side reactions in Boc-SPPS.[7] Scavengers are crucial in the final cleavage step for both strategies. |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable and standard for most automated platforms | Fmoc deprotection allows for easy UV monitoring of the reaction progress.[2] |
| Safety & Reagents | Requires handling of hazardous liquid HF or TFMSA for final cleavage, necessitating specialized equipment. | Avoids the use of HF; final cleavage with TFA is less hazardous.[3] | TFA is still a highly corrosive acid and must be handled with care in a fume hood. |
Orthogonal Protection Strategies: A Visual Comparison
The core principle differentiating the two methods is orthogonality. The Fmoc/tBu strategy is truly orthogonal, as the base-labile Fmoc group and the acid-labile side-chain/linker groups are removed by completely independent chemical mechanisms. The Boc/Bzl strategy relies on graduated acid lability, where the Nα-Boc group is removed by a moderate acid (TFA), while the side-chain benzyl groups and the resin linker require a much stronger acid (HF) for cleavage.[1][2]
Experimental Protocols
Detailed methodologies for manual solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin characteristics.
Protocol 1: Manual Fmoc-SPPS Cycle using Fmoc-Tyr(tBu)-OH
This protocol outlines one cycle of amino acid addition (deprotection and coupling) on a Wang resin.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fritted glass reaction vessel
1. Resin Swelling:
- Place the peptide-resin in the reaction vessel.
- Wash with DMF (3 x 10 mL/g resin).
- Swell the resin in DMF for 30-60 minutes. Drain the DMF.
2. Nα-Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for an initial 3-5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
3. Coupling of Fmoc-Tyr(tBu)-OH:
- Activation Mixture: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads), indicating complete coupling. If the test is positive, extend the coupling time or perform a recoupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Manual Boc-SPPS Cycle using Boc-Tyr(Bzl)-OH
This protocol outlines one cycle of amino acid addition on a Merrifield resin.
Materials:
-
Boc-protected peptide-resin
-
Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
50% (v/v) TFA in DCM
-
10% (v/v) DIPEA in DMF (Neutralization solution)
-
Coupling reagents: e.g., DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)
1. Resin Swelling:
- Place the peptide-resin in the reaction vessel.
- Wash with DCM (3 x 10 mL/g resin).
- Swell the resin in DCM for 30-60 minutes. Drain the DCM.
2. Nα-Boc Deprotection:
- Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the acid and wash the resin with DCM (3-5 times), followed by isopropanol (B130326) (2 times), and then DCM again (3-5 times).
3. Neutralization:
- Wash the resin with DMF (3 times).
- Add 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step once more.
- Wash the resin thoroughly with DMF (5 times).
4. Coupling of Boc-Tyr(Bzl)-OH:
- Activation Mixture: In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF. Cool to 0°C. Add DCC (3 eq.) dissolved in DCM. Allow the mixture to pre-activate for 10 minutes at 0°C.
- Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
- Monitoring: Perform a Kaiser test to confirm complete coupling.
5. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
Protocol 3: Final Peptide Cleavage
Fmoc/tBu Strategy (from Wang Resin):
-
Reagents: Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).[13]
-
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood (approx. 10 mL per gram of resin).
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
-
Boc/Bzl Strategy (from Merrifield Resin):
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole (B1667542) or p-cresol). (EXTREME CAUTION: HF is highly toxic and corrosive and requires specialized apparatus).
-
Procedure:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add the scavenger (e.g., 1 mL anisole per gram of resin).
-
Condense HF (approx. 10 mL per gram of resin) into the vessel at low temperature (e.g., -78°C).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin/peptide mixture with cold diethyl ether to remove organic scavengers.
-
Extract the peptide with an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize.
-
Experimental Workflow and Biological Context
The synthesis of peptides is often the first step in studying complex biological processes. Tyrosine residues are particularly important as they are key substrates for phosphorylation, a post-translational modification that is central to cellular signaling.
Tyrosine Phosphorylation in Cell Signaling
Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to an extracellular ligand (e.g., a growth factor), dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. These newly formed phosphotyrosine (pTyr) residues act as docking sites for intracellular signaling proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[14][15] Synthesized peptides containing tyrosine are invaluable tools for studying these pathways.
Conclusion
The choice between Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH is fundamentally a choice between two robust, well-established peptide synthesis strategies. For the majority of applications, the Fmoc/tBu strategy offers significant advantages in terms of safety, ease of use, automation compatibility, and the purity of the crude product , making Fmoc-Tyr(tBu)-OH the go-to reagent for routine tyrosine incorporation.[9] However, the Boc/Bzl strategy remains an indispensable tool for specific challenges, such as the synthesis of long or aggregation-prone peptides , where its unique chemical properties can lead to superior outcomes. A thorough understanding of the chemistry, advantages, and limitations of each approach empowers researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Boc-Tyr-OMe and Boc-Tyr(Bzl)-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) strategy, the choice of protected amino acid derivatives is critical to the success of synthesizing high-purity peptides. This guide provides an objective comparative analysis of two commonly used tyrosine derivatives: N-α-Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) and N-α-Boc-O-benzyl-L-tyrosine methyl ester (Boc-Tyr(Bzl)-OMe). The primary distinction lies in the protection of the phenolic hydroxyl group of the tyrosine side chain, a choice that carries significant implications for synthesis strategy, deprotection, and the purity of the final product.
Core Comparison: The Role of Side-Chain Protection
The fundamental difference between this compound and Boc-Tyr(Bzl)-OMe is the state of the tyrosine side-chain hydroxyl group.
-
This compound features a free phenolic hydroxyl group. This makes it suitable for short peptide sequences where the risk of side reactions is minimal. However, the unprotected hydroxyl group can be acylated during subsequent coupling steps, leading to the formation of branched peptide impurities.[1]
-
Boc-Tyr(Bzl)-OMe has its phenolic hydroxyl group protected by a benzyl (B1604629) (Bzl) ether. This "permanent" side-chain protecting group prevents unwanted acylation during synthesis. It is the preferred choice for the synthesis of longer peptides to ensure the integrity of the final product.[2] The Bzl group is designed to be stable during the repetitive acidolytic cleavage of the temporary Nα-Boc group and is removed only at the final cleavage step from the resin, typically with strong acids like anhydrous hydrofluoric acid (HF).[3]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of the two tyrosine derivatives is presented below. Note that data for Boc-Tyr(Bzl)-OMe is often reported for its carboxylic acid precursor, Boc-Tyr(Bzl)-OH, which is the direct building block used in SPPS.
| Property | This compound | Boc-Tyr(Bzl)-OH |
| Molecular Formula | C₁₅H₂₁NO₅ | C₂₁H₂₅NO₅ |
| Molecular Weight | 295.33 g/mol | 371.43 g/mol |
| Appearance | White to off-white powder/solid | White to off-white powder |
| Melting Point | 100-104 °C | 110-112 °C |
| Optical Rotation | [α]²²/D +51° (c=1 in chloroform) | [α]²⁰/D +27.0±1.5° (c=2% in ethanol) |
| CAS Number | 4326-36-7 | 2130-96-3 |
Performance in Peptide Synthesis: A Comparative Overview
While direct, quantitative side-by-side performance data is scarce in literature, a qualitative and strategic comparison based on established principles of Boc-SPPS highlights the distinct advantages and disadvantages of each derivative.
| Performance Metric | This compound (Unprotected Side-Chain) | Boc-Tyr(Bzl)-OMe (Protected Side-Chain) |
| Suitability | Short peptides; when tyrosine is near the N-terminus. | Medium to long peptides. |
| Risk of Side Reactions | High : Risk of O-acylation of the free hydroxyl group, leading to branched peptides. | Low : Benzyl group protects the hydroxyl function from acylation during coupling steps. |
| Deprotection Complexity | N-terminal Boc group removed with TFA in each cycle. No side-chain deprotection needed. | N-terminal Boc group removed with TFA; final cleavage with strong acid (e.g., HF) required to remove the Bzl group. |
| Key Challenge | Preventing side-chain modification during synthesis. | Benzyl group migration : During repetitive TFA treatment for Boc removal, the benzyl group can migrate from the phenolic oxygen to the aromatic ring, forming 3-benzyltyrosine, an impurity that is difficult to separate.[1][4][5] |
| Purity of Crude Peptide | Potentially lower due to O-acylation byproducts. | Generally higher, but can be compromised by benzyl group migration if synthesis is prolonged or conditions are not optimized. |
Experimental Protocols
Detailed methodologies for key transformations involving these derivatives are crucial for reproducible research.
Protocol 1: Synthesis of Boc-L-tyrosine methyl ester (this compound)
This protocol involves the esterification of L-tyrosine followed by the protection of the α-amino group.
Materials:
-
L-tyrosine
-
Thionyl chloride
-
Dry Methanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend L-tyrosine (1 equivalent) in dry methanol.
-
Add thionyl chloride dropwise to the suspension and heat the reaction mixture for 3 hours under an inert atmosphere.
-
Evaporate the solvent.
-
Add dry methanol, followed by Boc₂O (1.5-2 equivalents) and triethylamine (approx. 3 equivalents).
-
Stir the mixture under an inert atmosphere for approximately 20 hours.
-
Evaporate the solvents.
-
Dilute the residue with water and adjust the pH to 4 using 2 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the product by column chromatography to yield this compound.[6]
Protocol 2: Nα-Boc Deprotection with Trifluoroacetic Acid (TFA)
This procedure is a standard step in each cycle of Boc-SPPS to deprotect the N-terminal amino acid for the next coupling reaction.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole (B1667542), thioanisole) - Crucial for Boc-Tyr(Bzl)-OH
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection solution. For Boc-Tyr(Bzl)-OH, a common mixture is 50% TFA in DCM. To mitigate benzyl group migration, scavengers like anisole (5-10 equivalents) should be added.[4]
-
Add the deprotection solution to the resin and agitate at room temperature for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.
-
Neutralize the resulting amine salt on the resin with a base (e.g., 10% DIEA in DCM) before the next coupling step.
Protocol 3: Final Cleavage and Benzyl Group Deprotection with HF
This protocol is used at the end of the synthesis to cleave the peptide from the resin and remove the benzyl side-chain protection from tyrosine residues.
Materials:
-
Peptide-resin containing Tyr(Bzl)
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Remove the final N-terminal Boc group with TFA.
-
Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., anisole or p-cresol) to the vessel. Scavengers are essential to trap the benzyl carbocations generated during cleavage, preventing re-alkylation of other nucleophilic residues like tryptophan or methionine.
-
Cool the vessel in a dry ice/methanol bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold ether to remove scavengers.[7]
Mandatory Visualizations
Conclusion and Recommendations
The choice between this compound and Boc-Tyr(Bzl)-OMe is dictated by the specific requirements of the peptide being synthesized.
-
This compound should be reserved for the synthesis of short peptides where the tyrosine residue is not subjected to numerous subsequent coupling cycles, thereby minimizing the risk of O-acylation.
-
Boc-Tyr(Bzl)-OMe is the more robust and generally recommended option for synthesizing longer or more complex peptides within the Boc/Bzl strategy. However, researchers must be vigilant about the potential for benzyl group migration. Optimizing TFA deprotection steps by using scavengers and minimizing exposure time is critical to ensure the purity of the final peptide. For very long synthetic endeavors, considering alternative, more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) may be warranted.[1]
References
A Comprehensive Guide to the Stability of O-Protected Tyrosine Derivatives for Researchers and Drug Development Professionals
Introduction: The strategic selection of protecting groups for the phenolic hydroxyl function of tyrosine is a critical determinant of success in peptide synthesis and the development of tyrosine-containing therapeutics. Inadequate protection can lead to a host of side reactions, including O-acylation and alkylation, which compromise the yield, purity, and biological activity of the final product. This guide provides a comprehensive comparison of the stability of various O-protected tyrosine derivatives under diverse chemical and biological conditions, supported by experimental data and detailed protocols. Visual diagrams of a key signaling pathway, an experimental workflow for stability assessment, and a logical decision tree for protecting group selection are included to facilitate informed decision-making in your research endeavors.
Data Presentation: Comparative Stability of O-Protected Tyrosine Derivatives
The stability of a protecting group is paramount and is dictated by the specific conditions of peptide synthesis and subsequent biological assays. The following table summarizes the stability of commonly used O-protected tyrosine derivatives under acidic, basic, and other relevant deprotection conditions.
| Protecting Group | Abbreviation | Structure | Stable To | Labile To | Key Features & Potential Side Reactions |
| tert-Butyl | tBu | -C(CH₃)₃ | Bases (e.g., piperidine), mild acids.[1] | Strong acids (e.g., TFA).[1] | Features: Gold standard for Fmoc/tBu SPPS.[2] Side Reactions: Formation of 3-tert-butyltyrosine adducts if scavengers are not used during cleavage.[1] |
| Benzyl (B1604629) | Bzl | -CH₂-C₆H₅ | Mild acids and bases.[1] | Strong acids (e.g., HF, TFMSA), catalytic hydrogenolysis.[1] | Features: Commonly used in Boc/Bzl SPPS. Side Reactions: Susceptible to partial cleavage by TFA, leading to O-acylation or migration of the benzyl group to the 3-position of the tyrosine ring.[2] |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | 50% TFA in DCM, bases.[2] | Strong acids (e.g., HF).[1] | Features: Increased acid stability compared to Bzl due to electron-withdrawing chlorine atoms, making it a more robust choice for Boc-SPPS.[2] |
| 2-Chlorotrityl | 2-Cl-Trt | -C(C₆H₅)₂(C₆H₄Cl) | Bases (e.g., piperidine). | Very mild acids (e.g., 1% TFA in DCM).[3] | Features: Highly acid-labile, useful for the synthesis of protected peptide fragments.[3] |
| Allyloxycarbonyl | Alloc | -C(O)O-CH₂-CH=CH₂ | Acidic (TFA) and basic (piperidine) conditions.[1] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger.[1] | Features: Orthogonal protecting group, allowing for selective deprotection on-resin for side-chain modification. |
| tert-Butyldimethylsilyl | TBDMS/TBS | -Si(CH₃)₂(C(CH₃)₃) | Basic conditions, mild acidic conditions. | Fluoride ions (e.g., TBAF), strong acids. | Features: Relative stability is greater than TMS but less than TIPS. Cleavage rate is dependent on steric hindrance. |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Basic conditions, mild to moderate acidic conditions. | Fluoride ions (e.g., TBAF), strong acids. | Features: More sterically hindered and thus more stable to acid than TBDMS. |
| ortho-Nitrobenzyl | oNB | -CH₂-C₆H₄-o-NO₂ | Standard peptide synthesis conditions (acid, base). | UV light (typically 300-365 nm).[4] | Features: Photolabile protecting group enabling spatiotemporal control of peptide/protein activation. Side Reactions: Phototoxic byproducts can be generated.[4] |
| Phosphate (B84403) | PO₃H₂ | -PO₃H₂ | - | Alkaline and acid phosphatases.[5] | Features: Mimics native phosphotyrosine. Side Reactions: Enzymatically labile, which can be a feature or a drawback depending on the application. |
| Difluoromethylenephosphonate | F₂Pmp | -P(O)(OH)CH₂F₂-C₆H₄- | Phosphatases, acidic and basic conditions. | - | Features: Non-hydrolyzable phosphotyrosine mimetic, stable to enzymatic degradation.[6] |
Mandatory Visualization
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases are crucial cell surface receptors that mediate cellular responses to growth factors. The following diagram illustrates a simplified RTK signaling cascade, a pathway where tyrosine phosphorylation is a central event.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Stability Assessment of O-Protected Tyrosine Derivatives
A systematic approach is essential for the objective comparison of the stability of different O-protected tyrosine derivatives. The following workflow outlines a comprehensive experimental design for such a comparative analysis.
Caption: Experimental workflow for stability comparison.
Logical Relationship: Decision Tree for Protecting Group Selection
The selection of an appropriate O-protected tyrosine derivative is a multifactorial decision. This decision tree provides a logical framework for choosing a suitable protecting group based on the synthetic strategy and experimental requirements.
Caption: Decision tree for selecting a tyrosine protecting group.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Evaluation of Acid Stability (Simulated Boc-SPPS Deprotection)
This protocol quantifies the degradation of protected tyrosine derivatives under conditions simulating the repetitive Nα-Boc deprotection steps in Boc-SPPS.
Materials:
-
Protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-diCl-Bzl)-OH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative in anhydrous DCM (e.g., 1 mL). b. Add an equal volume of TFA to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
-
Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. b. Quench the reaction by neutralizing the TFA with DIPEA. c. Evaporate the solvent under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by RP-HPLC, monitoring at 220 nm and 280 nm. c. Use a suitable gradient to separate the starting material from any degradation or side products (e.g., 3-benzyltyrosine). d. Quantify the percentage of the remaining protected tyrosine derivative and any major byproducts at each time point.
-
Mass Spectrometry Analysis: a. Confirm the identity of the peaks observed in the HPLC chromatogram by mass spectrometry.
Protocol 2: Evaluation of Base Stability (Simulated Fmoc-SPPS Deprotection)
This protocol assesses the stability of protected tyrosine derivatives to the basic conditions used for Fmoc group removal in Fmoc-SPPS.
Materials:
-
Protected tyrosine derivative (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Tyr(Bzl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: a. Prepare a 20% (v/v) solution of piperidine in DMF. b. Dissolve a known amount of the protected tyrosine derivative in the 20% piperidine/DMF solution. c. Incubate the solution at room temperature.
-
Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by adding an excess of a weak acid (e.g., acetic acid).
-
HPLC and Mass Spectrometry Analysis: a. Analyze the quenched aliquots directly by RP-HPLC and mass spectrometry to quantify the extent of deprotection or degradation of the side-chain protecting group.
Protocol 3: Orthogonal Deprotection of the Alloc Group
This protocol describes the selective removal of the Alloc protecting group from a tyrosine residue.
Materials:
-
Peptide-resin containing Tyr(Alloc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Acetic acid (AcOH)
-
N-Methylmorpholine (NMM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection cocktail by dissolving Pd(PPh₃)₄ (e.g., 0.2-0.5 equivalents relative to the peptide) in a mixture of CHCl₃/AcOH/NMM (e.g., 37:2:1 v/v/v).
-
Add the palladium catalyst solution to the resin.
-
Add a scavenger such as phenylsilane (e.g., 20 equivalents).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Wash the resin extensively with DCM, a solution of 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to remove palladium residues), and finally with DMF and DCM.
Protocol 4: Photocleavage of the o-Nitrobenzyl Group
This protocol outlines the light-induced removal of the oNB protecting group.
Materials:
-
oNB-protected tyrosine-containing peptide
-
A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvette
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the oNB-protected peptide in the buffer to a known concentration in a quartz cuvette.
-
Irradiate the solution with the UV lamp for a defined period.
-
At various time points, withdraw aliquots and analyze by RP-HPLC to monitor the disappearance of the starting material and the appearance of the deprotected peptide.
-
Quantify the extent of photocleavage over time.
-
Confirm the identity of the product by mass spectrometry.
Protocol 5: Enzymatic Stability Assay for Phosphate-Protected Tyrosine
This protocol assesses the stability of a phosphate-protected tyrosine derivative in the presence of a phosphatase.
Materials:
-
Phosphate-protected tyrosine derivative (e.g., Fmoc-Tyr(PO₃H₂)-OH)
-
Alkaline phosphatase (or another suitable phosphatase)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂)
-
p-Nitrophenyl phosphate (pNPP) for a colorimetric assay, or an HPLC-based method for direct monitoring.
-
Spectrophotometer or RP-HPLC system
Procedure (Colorimetric Assay):
-
Prepare a solution of the phosphate-protected tyrosine derivative in the assay buffer.
-
Add alkaline phosphatase to initiate the reaction.
-
At various time points, take aliquots and add them to a solution of pNPP.
-
The remaining active phosphatase will hydrolyze pNPP to the chromogenic p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[7]
-
A decrease in the rate of pNPP hydrolysis over time indicates that the phosphatase is being consumed by the dephosphorylation of the tyrosine derivative.
Procedure (HPLC-based Assay):
-
Prepare a solution of the phosphate-protected tyrosine derivative in the assay buffer.
-
Add alkaline phosphatase to initiate the reaction.
-
At various time points, quench the reaction (e.g., by adding a phosphatase inhibitor or by acidification).
-
Analyze the quenched samples by RP-HPLC to directly quantify the conversion of the phosphorylated tyrosine derivative to unprotected tyrosine.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Tyr-OMe Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of peptide building blocks is paramount for the synthesis of high-quality, reliable peptides. Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) is a crucial derivative used in peptide synthesis, and its purity directly impacts the final peptide's quality, yield, and biological activity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques. Experimental protocols and supporting data are provided to assist in method selection and implementation.
Comparison of Analytical Methods for Purity Assessment
The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be crucial for comprehensive characterization.
Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment
| Feature | HPLC | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation and quantification of impurities. | Molecular weight determination and identification of impurities. | Structural elucidation and quantification. |
| Information Provided | Purity (%), retention time, presence of impurities. | Molecular weight confirmation, impurity identification. | Confirmation of chemical structure, detection of structural isomers and impurities. |
| Typical Use | Routine quality control, purity determination. | Identity confirmation, impurity profiling. | Structural confirmation, analysis of complex mixtures. |
| Advantages | High resolution, quantitative, robust. | High sensitivity, high specificity for mass. | Provides detailed structural information, non-destructive. |
| Limitations | Requires reference standards for impurity identification. | Quantification can be challenging without standards. | Lower sensitivity than MS, requires higher sample concentration. |
HPLC Methodologies for this compound Analysis
RP-HPLC is the industry standard for determining the purity of synthetic peptides and their derivatives.[1] The separation is based on the hydrophobicity of the molecules. For Boc-protected amino acids, the Boc group increases their hydrophobicity, making RP-HPLC an ideal analytical method.[2]
Potential Impurities in this compound Synthesis
A thorough purity analysis requires the separation of this compound from potential impurities that may arise during its synthesis. Common synthetic routes involve the esterification of L-tyrosine followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. Potential impurities include:
-
Starting materials: Unreacted L-tyrosine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Intermediates: Boc-L-tyrosine (from hydrolysis of the methyl ester) and L-tyrosine methyl ester (from incomplete Boc protection).
-
Byproducts: Di-peptides or tri-peptides formed during the protection step.[3] Racemization can also lead to the formation of the D-enantiomer.
Comparative HPLC Methods
The choice of HPLC column and mobile phase conditions can significantly impact the resolution of this compound from its potential impurities. C18 columns are the most common choice for the analysis of Boc-protected amino acids.[2]
Table 2: Comparison of RP-HPLC Methods for this compound Purity Analysis
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Instrumentation | Standard HPLC system with UV detector | Standard HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B in 15 min | 30-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
| Expected Outcome | Faster analysis time, suitable for in-process monitoring. | Better resolution of closely eluting impurities, ideal for final purity assessment. |
Experimental Protocols
HPLC Analysis Protocol
This protocol provides a general procedure for the purity assessment of this compound by RP-HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Method B - High-Resolution):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 30% B (linear gradient)
-
40-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chain).[4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all observed peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Alternative Purity Assessment Protocols
1. Mass Spectrometry (LC-MS) Protocol:
-
Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Chromatography: Use the same HPLC conditions as described above, but replace the TFA in the mobile phase with 0.1% formic acid for better MS compatibility.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Confirm the molecular weight of the main peak corresponding to this compound ([M+H]⁺, [M+Na]⁺). Analyze the mass spectra of minor peaks to identify potential impurities.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic singlet of the nine protons of the Boc group at approximately 1.4 ppm. The aromatic protons of the tyrosine ring should appear between 6.7 and 7.1 ppm. The methyl ester protons will be a singlet around 3.7 ppm. Integrate the peaks to confirm the proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Identify the carbonyl carbon of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, and the aromatic carbons to confirm the structure.
-
Visualizing the Workflow and Comparative Logic
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical comparison of analytical methods for this compound analysis.
References
Mass Spectrometry of Boc-Tyr-OMe Peptides: A Comparative Guide to Fragmentation
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is crucial for ensuring quality and understanding biological activity. The incorporation of unnatural amino acids, such as N-tert-butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr-OMe), is a common strategy to enhance peptide properties. However, the labile nature of the Boc protecting group presents unique challenges during mass spectrometric analysis. This guide provides a comparative overview of the fragmentation behavior of peptides containing this compound under different mass spectrometry techniques, supported by illustrative data and detailed experimental protocols.
The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under the energetic conditions of mass spectrometry, particularly with Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). This lability can lead to the premature loss of the protecting group, complicating spectral interpretation and peptide identification. In contrast, Electron Transfer Dissociation (ETD) offers a "softer" fragmentation method that can preserve such labile modifications. Understanding the fragmentation patterns under each of these techniques is essential for selecting the optimal analytical strategy.
Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality of tandem mass spectrometry (MS/MS) data obtained for peptides containing this compound. While CID and HCD are widely used, their energetic nature can lead to the dominance of neutral loss fragments, diminishing the abundance of sequence-informative b- and y-ions. ETD, on the other hand, promotes cleavage of the peptide backbone while often leaving the Boc group intact.
Below is a summary of the expected fragmentation behavior of a model peptide, Ac-Gly-Ala-Val-(this compound)-Leu-NH₂, under CID, HCD, and ETD.
| Fragmentation Technique | Predominant Ion Types | Characteristic Neutral Losses | Suitability for this compound Peptides |
| CID | b- and y-ions | - Loss of isobutylene (B52900) (56 Da)- Loss of Boc group (100 Da) | Moderate, spectra can be dominated by neutral loss, complicating sequencing. |
| HCD | b- and y-ions | - Loss of isobutylene (56 Da)- Loss of Boc group (100 Da) | Moderate to Low, higher energy can exacerbate neutral loss. |
| ETD | c- and z-ions | Minimal loss of Boc group | High, preserves the labile Boc group, providing clearer backbone fragmentation for sequencing. |
Illustrative Quantitative Fragmentation Data
The following table presents hypothetical, yet representative, relative intensities of key fragment ions for the model peptide Ac-Gly-Ala-Val-(this compound)-Leu-NH₂ when subjected to CID, HCD, and ETD. This data illustrates the expected differences in fragmentation patterns.
| Fragment Ion | m/z | Expected Relative Intensity (CID) | Expected Relative Intensity (HCD) | Expected Relative Intensity (ETD) |
| Precursor - 56 | Varies | 100% | 100% | < 5% |
| Precursor - 100 | Varies | 80% | 90% | < 5% |
| y₄ | 565.3 | 40% | 30% | 80% |
| b₄ | 494.3 | 35% | 25% | 75% |
| c₄ | 511.3 | - | - | 90% |
| z₄ | 549.3 | - | - | 85% |
| Immonium Ion (Tyr-OMe) | 150.1 | 15% | 20% | 10% |
Note: These are illustrative values to demonstrate the expected trends.
Experimental Protocols
Accurate characterization of peptides with this compound requires careful optimization of sample preparation and mass spectrometry methods to minimize in-source decay and promote informative fragmentation.
Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for infusion or LC-MS/MS analysis. The use of formic acid is recommended over trifluoroacetic acid (TFA), as TFA can promote the loss of the Boc group.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 300 nL/min.
-
Mass Spectrometer: An Orbitrap or other high-resolution mass spectrometer equipped with CID, HCD, and ETD capabilities.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Settings:
-
Scan Range: m/z 300-2000
-
Resolution: 60,000
-
-
MS2 Settings (Data-Dependent Acquisition):
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
ETD: Calibrated ETD reaction time.
-
Activation Type: Decision tree can be used to favor ETD for precursors with charge states of +2 and higher.
-
Visualizing the Workflow and Fragmentation Logic
To better understand the experimental process and the rationale behind choosing a particular fragmentation method, the following diagrams are provided.
Caption: Experimental workflow for the characterization of this compound peptides.
Caption: Decision logic for selecting the optimal fragmentation method.
Conclusion
The mass spectrometric characterization of peptides containing the labile this compound modification requires careful consideration of the fragmentation technique employed. While CID and HCD can provide some sequence information, the resulting spectra are often complicated by significant neutral loss of the Boc group. For unambiguous sequence determination, ETD is the superior method as it preserves the protecting group and yields clear backbone fragmentation. By selecting the appropriate analytical strategy and optimizing experimental parameters, researchers can confidently characterize these challenging but important modified peptides.
References
A Comparative Guide to Purification Techniques for Peptides Containing Boc-Tyr-OMe
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating Boc-Tyr-OMe, achieving high purity is paramount for the reliability of subsequent biological assays and the overall success of the therapeutic development pipeline. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the O-methyl ether on the tyrosine residue imparts a significant hydrophobic character to the peptide, influencing the selection of an optimal purification strategy. This guide provides an objective comparison of the most common chromatographic techniques for the purification of these modified peptides, supported by experimental protocols and performance data.
Performance Comparison of Purification Techniques
The choice of purification technique is a critical determinant of the final purity, yield, and scalability of the peptide production process. Below is a summary of the key performance indicators for the most prevalent methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), and Size-Exclusion Chromatography (SEC).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity. | Separation based on net charge. | Separation based on hydrodynamic radius (size and shape). |
| Typical Purity | High (>95% to >98%).[1][2][3] | Variable, often used as an initial capture step to increase purity to ~90-96% before a polishing step.[4][5][6] | Lower resolution for closely related impurities, primarily used for desalting, buffer exchange, or removing large aggregates.[7] |
| Typical Yield | Good to high (can be >90% with optimized methods).[8] | Generally high, as it is often a binding and elution technique. | High, as there is minimal interaction with the stationary phase. |
| Resolution | Very high, capable of separating closely related impurities like deletion sequences. | Moderate to high, effective for separating molecules with different net charges.[9] | Low, not suitable for separating peptides of similar size.[7] |
| Suitability for this compound Peptides | Excellent, due to the hydrophobicity imparted by the Boc and OMe groups, leading to strong retention and good separation. | Moderate, can be used as an initial purification step if the peptide has a net charge, but less effective at resolving hydrophobic, charge-neutral impurities. | Limited, primarily useful for removing salts or very large/small impurities, not for high-resolution purification of the target peptide from synthesis-related impurities. |
| Scalability | Readily scalable from analytical to preparative and industrial scale. | Highly scalable, commonly used in large-scale biopharmaceutical manufacturing. | Scalable, but often limited by sample volume constraints for high-resolution separations. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the peptide sequence.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for peptide purification due to its high resolving power.[5] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Stationary Phase: C18 silica (B1680970) column with a wide pore size (e.g., 300 Å) is often preferred for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[10]
Procedure:
-
Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to a concentration suitable for injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and begin a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often used to achieve high resolution.[10]
-
Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Pooling: Analyze the purity of each fraction by analytical RP-HPLC. Pool the fractions that meet the desired purity specifications.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge at a specific pH.[9] For peptides containing this compound, this technique is most effective if the peptide sequence contains other charged amino acids, allowing it to bind to an ion-exchange resin. It is often employed as an initial capture and purification step.[6]
Instrumentation:
-
Chromatography system (can be a simple low-pressure or a high-performance liquid chromatography system).
-
Stationary Phase: A strong cation exchanger (e.g., sulfopropyl - SP) or a strong anion exchanger (e.g., quaternary ammonium (B1175870) - Q), depending on the peptide's isoelectric point (pI).
-
Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the peptide is charged and will bind to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Buffer B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Binding Buffer. Ensure the conductivity and pH of the sample are similar to the Binding Buffer.
-
Column Equilibration: Equilibrate the ion-exchange column with Binding Buffer.
-
Sample Loading: Load the sample onto the column. The target peptide should bind to the resin.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (mixing Buffer A and Buffer B) or a step gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target peptide using analytical RP-HPLC.
-
Desalting: The purified peptide will be in a high-salt buffer and will likely require a subsequent desalting step, often performed using RP-HPLC or SEC.[9]
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size in solution.[11] Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. For peptides, SEC is primarily used for buffer exchange, desalting, or removing large aggregates, rather than for high-resolution purification of synthesis-related impurities which are often similar in size to the target peptide.[7]
Instrumentation:
-
HPLC or low-pressure chromatography system.
-
Stationary Phase: A gel filtration resin with a pore size appropriate for the molecular weight of the peptide.
-
Mobile Phase: A buffer that is compatible with the peptide and the downstream application (e.g., phosphate-buffered saline, ammonium acetate).
Procedure:
-
Sample Preparation: Dissolve the peptide in the desired mobile phase.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Application: Apply a small sample volume (typically less than 5% of the column volume for high resolution) to the top of the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the eluate by UV absorbance. Analyze fractions for the presence of the peptide.
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of each purification technique.
RP-HPLC Purification Workflow
Ion-Exchange Chromatography Workflow
Size-Exclusion Chromatography Workflow
References
- 1. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. downstreamcolumn.com [downstreamcolumn.com]
- 5. polypeptide.com [polypeptide.com]
- 6. bio-works.com [bio-works.com]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. peptide.com [peptide.com]
- 11. goldbio.com [goldbio.com]
A Comparative Guide to Boc and Fmoc Strategies for Tyrosine-Containing Peptides
For researchers, scientists, and drug development professionals embarking on the synthesis of tyrosine-containing peptides, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the Nα-protecting group and the conditions required for its removal. The Boc group is labile to acid and is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is base-labile, requiring treatment with a secondary amine like piperidine (B6355638) for its cleavage.[1] This distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and the final cleavage conditions.
Performance Comparison: Boc vs. Fmoc for Tyrosine-Containing Peptides
The synthesis of peptides containing the nucleophilic hydroxyl group of tyrosine necessitates robust side-chain protection to prevent unwanted acylation and other side reactions.[2][3] The choice of the Nα-protection strategy directly influences the selection of the tyrosine side-chain protecting group.
In Boc-SPPS , the tyrosine side chain is commonly protected with benzyl-based groups, such as in Boc-Tyr(Bzl)-OH. However, the repetitive acid treatments required for Boc deprotection can lead to the partial cleavage of the benzyl (B1604629) group, resulting in the formation of impurities like 3-benzyltyrosine.[4] A more acid-stable alternative, Boc-Tyr(2,6-Cl2Bzl)-OH, offers enhanced stability against premature deprotection.[4]
In Fmoc-SPPS , the standard is to use a tert-butyl (tBu) protecting group for the tyrosine side chain, as in Fmoc-Tyr(tBu)-OH.[2] The tBu group is stable to the basic conditions used for Fmoc removal and is efficiently cleaved under the final acidic conditions, providing excellent orthogonality.[]
The milder deprotection conditions of the Fmoc strategy generally translate to higher crude peptide purity and yield, especially for complex or modified peptides.[6]
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) using both Boc and Fmoc strategies, highlighting the typically observed differences in performance.
| Parameter | Boc Strategy | Fmoc Strategy | Key Observations |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often achieved with the Fmoc strategy due to its milder reaction conditions.[6] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder deprotection steps in Fmoc-SPPS generally lead to fewer side reactions and a cleaner crude product.[6] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies the purification process, resulting in a better overall recovery of the final peptide.[6] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after appropriate purification.[6] |
Experimental Protocols
Detailed methodologies for the solid-phase synthesis of a generic tyrosine-containing peptide using both Boc and Fmoc strategies are provided below.
Boc Solid-Phase Peptide Synthesis Protocol for a Tyrosine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM) (10 mL) for 1 hour in a reaction vessel.[7]
2. First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve Boc-C-terminal amino acid-OH (2.5 mmol) in an ethanol/water mixture and neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in N,N-dimethylformamide (DMF) (10 mL) and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.[7]
3. Peptide Chain Elongation (One Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Treat the resin with a 50% TFA solution in DCM (10 mL) for 2 minutes, filter, and then treat with a fresh 50% TFA solution for 30 minutes.[7]
-
Wash the resin with DCM (3 x 10 mL), isopropanol (B130326) (2 x 10 mL), and DCM (3 x 10 mL).[7]
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (10 mL) twice for 5 minutes each.
-
Wash the resin with DMF (5 x 10 mL).[8]
-
-
Coupling (Standard Amino Acid):
-
In a separate vial, pre-activate the next Boc-amino acid (1.5 mmol, 3 eq.) with a coupling reagent like DCC (1.5 mmol, 3 eq.) and an additive such as HOBt (1.5 mmol, 3 eq.) in DMF (5 mL) for 10 minutes at 0°C.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
Monitor the reaction completion using a Kaiser test.[7]
-
-
Coupling (Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH):
-
Follow the same procedure as for a standard amino acid, but the coupling time may need to be extended. A double coupling may be necessary if the Kaiser test remains positive.
-
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail such as HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Precipitate the peptide in cold diethyl ether, wash the pellet, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol for a Tyrosine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[9]
2. Fmoc Deprotection (Initial):
-
Treat the resin with 20% piperidine in DMF (8 mL) for 1 hour to remove the Fmoc group from the resin.[9]
-
Wash the resin with DMF (3x).[9]
3. Peptide Chain Elongation (One Cycle):
-
Coupling (Standard Amino Acid):
-
Coupling (Fmoc-Tyr(tBu)-OH):
-
Follow the same procedure as for a standard amino acid.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (5 mL) for 20 minutes.
-
Wash the resin with DMF (3x).
-
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically 95% TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-3 hours at room temperature.[10]
-
Precipitate the peptide in cold diethyl ether, wash the pellet, and dry.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical strategies discussed.
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
A Comparative Guide to Analytical Methods for Confirming Successful Boc-Tyr-OMe Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of protected amino acids is a critical determinant of the final product's integrity and purity. This guide provides a comprehensive comparison of key analytical methods to confirm the successful incorporation of N-tert-butyloxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe). We will delve into the principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols.
The primary analytical techniques for monitoring and confirming the incorporation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). Each method offers distinct advantages in terms of the information it provides, its sensitivity, and its application in the synthesis workflow.
Comparison of Analytical Techniques
The choice of an analytical method often depends on the stage of the synthesis, the desired level of structural detail, and the available instrumentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the molecule.[1] It is invaluable for confirming the presence of the Boc protecting group and the methyl ester, as well as for verifying the overall structure of the resulting peptide. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed for unambiguous signal assignments.[1]
-
Mass Spectrometry (MS) is the gold standard for confirming the molecular weight of the synthesized peptide.[2][3] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can accurately determine the mass-to-charge ratio (m/z) of the product, confirming the addition of the this compound residue.[2]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the synthesized peptide.[2][4] Reversed-phase HPLC (RP-HPLC) is commonly used to separate the desired product from starting materials and byproducts, allowing for quantification of purity.[4][5]
-
Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method for monitoring the progress of a reaction in real-time.[6][7] It is particularly useful for quickly determining the consumption of starting materials and the formation of the product.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for each analytical method when used to confirm the incorporation of this compound.
| Analytical Method | Key Parameters & Expected Values | Sample Requirement | Throughput | Primary Use |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) in CDCl₃: - Boc group: ~1.4 (singlet, 9H)[1] - Methyl ester: ~3.7 (singlet, 3H)[1] - Aromatic protons: ~6.7-7.0 (multiplet, 4H)[9] - α-proton: ~4.5 (multiplet, 1H)[9] | 5-10 mg[1] | Low | Structural Confirmation |
| ¹³C NMR Spectroscopy | Characteristic Chemical Shifts (ppm): - Boc carbonyl: ~155 - Ester carbonyl: ~172 - Boc quaternary carbon: ~80 - Methyl ester carbon: ~52 | 5-10 mg[1] | Low | Structural Confirmation |
| Mass Spectrometry (ESI-MS) | Expected m/z: - [M+H]⁺: 296.15[4] - [M+Na]⁺: 318.13 | 1-3 µg[10] | High | Molecular Weight Confirmation |
| HPLC (RP-HPLC) | Purity: ≥97%[4] Retention Time: Varies based on column and gradient[4] | ~1 mg/mL[2] | High | Purity Assessment |
| Thin-Layer Chromatography | Rf Value: Varies with eluent system. The product should have a distinct Rf from starting materials.[6][8] | Micro-scale spotting | Very High | Reaction Monitoring |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the peptide containing the this compound residue.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1][11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Analyze the spectra for the characteristic signals of the Boc group, the methyl ester, and the tyrosine aromatic and backbone protons.[1]
Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the synthesized peptide.[2]
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent mixture (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS) to a concentration of approximately 1 mg/mL.[2]
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.[2]
-
Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of the peptide with the incorporated this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized peptide.[4]
Procedure:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient: A linear gradient from a lower to a higher percentage of Solvent B over a set time (e.g., 5% to 95% B over 30 minutes).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 220 nm and 280 nm.[4]
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.[4]
Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of the coupling reaction.[6]
Procedure:
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil and mark lanes for the starting material, the reaction mixture, and a co-spot.[6]
-
Spotting: Using a capillary tube, spot a small amount of the starting amino acid, the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) on the baseline.[6]
-
Elution: Place the TLC plate in a chamber with a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).[8]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp or by staining with an appropriate reagent like ninhydrin (B49086) or potassium permanganate.[6][7]
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for confirming the successful incorporation of this compound and the logical relationship between the different analytical methods.
Caption: General workflow for synthesizing and confirming the incorporation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Mass Spectrometry Analysis [biosyn.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Protected Tyrosine Derivatives in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall cost of the synthetic process. This is particularly true for trifunctional amino acids like tyrosine, where the reactive hydroxyl group on the phenol (B47542) side chain necessitates a robust protecting group to prevent unwanted side reactions. This guide provides a comprehensive cost-benefit analysis of using Boc-Tyr(OMe)-OH in comparison to other commonly employed alternatives, namely Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH.
Executive Summary
The choice between Boc-Tyr(OMe)-OH, Boc-Tyr(Bzl)-OH, and Fmoc-Tyr(tBu)-OH hinges on a balance of factors including the overall synthetic strategy (Boc vs. Fmoc), the stability of the protecting group under specific reaction conditions, the potential for side reactions, and cost. Boc-Tyr(OMe)-OH offers the advantage of a stable O-methyl protecting group that is generally resistant to the acidic conditions of Boc-SPPS, but it may be susceptible to partial demethylation during the final cleavage step. Boc-Tyr(Bzl)-OH is a more traditional choice in Boc chemistry, but the benzyl (B1604629) group is known to be labile under the repeated acidic treatments required for Boc deprotection, leading to potential side reactions. Fmoc-Tyr(tBu)-OH, used in the orthogonal Fmoc/tBu strategy, provides excellent stability during synthesis but is typically the most expensive option.
Cost Comparison of Protected Tyrosine Derivatives
The cost of raw materials is a significant consideration in any peptide synthesis project, particularly for large-scale production. The following table provides an approximate cost comparison of the three tyrosine derivatives, standardized to US dollars per gram. It is important to note that prices can vary significantly between suppliers and are subject to change.
| Derivative | Supplier A (USD/g) | Supplier B (USD/g) | Supplier C (USD/g) | Average (USD/g) |
| Boc-Tyr(OMe)-OH | $25.00 (for 5g)[1] | - | - | $25.00 |
| Boc-Tyr(Bzl)-OH | $4.20 (for 25g)[2] | $26.60 (for 5g)[3] | - | $15.40 |
| Fmoc-Tyr(tBu)-OH | $2.20 (for 25g)[4] | $23.96 (for 5g)[5] | - | $13.08 |
Note: Prices are derived from publicly available information and are intended for illustrative purposes only. Actual costs may vary.
Performance and Stability Comparison
The performance of a protected amino acid is judged by its coupling efficiency, the stability of its protecting group throughout the synthesis, and its propensity to participate in or cause side reactions.
| Parameter | Boc-Tyr(OMe)-OH | Boc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH |
| Nα-Protecting Group | Boc | Boc | Fmoc |
| Side-Chain Protecting Group | Methyl (Me) | Benzyl (Bzl) | tert-Butyl (tBu) |
| Protecting Group Stability | O-methyl group is generally stable to TFA used for Boc deprotection but can undergo partial demethylation during final HF or TFMSA cleavage.[3] | Benzyl group is partially labile to the repeated TFA treatments in Boc-SPPS, leading to premature deprotection.[6] | The tBu group is stable to the basic conditions (piperidine) used for Fmoc deprotection.[4] |
| Potential Side Reactions | Partial demethylation during final cleavage, leading to the formation of unprotected tyrosine. | O-acylation of the deprotected hydroxyl group and migration of the benzyl group to the 3-position of the tyrosine ring (3-benzyltyrosine formation).[7][8] | Minimal side reactions related to the protecting group under standard Fmoc-SPPS conditions. |
| Illustrative Crude Peptide Purity | ~55% (in a model pentapeptide synthesis using Boc strategy)[7] | Potentially lower due to side reactions. | ~75% (in a model pentapeptide synthesis using Fmoc strategy)[7] |
| Illustrative Final Purified Yield | ~25% (in a model pentapeptide synthesis using Boc strategy)[7] | Potentially lower due to purification challenges. | ~40% (in a model pentapeptide synthesis using Fmoc strategy)[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and making informed decisions. Below are generalized protocols for the incorporation of each tyrosine derivative in SPPS.
Protocol 1: Boc-SPPS using Boc-Tyr(OMe)-OH or Boc-Tyr(Bzl)-OH
This protocol outlines a manual solid-phase synthesis on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using the cesium salt method or another appropriate esterification method.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat once).
-
Wash the resin with DMF.
-
-
Coupling of Boc-Tyr(OMe)-OH or Boc-Tyr(Bzl)-OH:
-
Pre-activate 3 equivalents of the Boc-tyrosine derivative with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.[9] If the test is positive, recouple for another hour.
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
For Boc-Tyr(OMe)-OH: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol) to minimize demethylation.
-
For Boc-Tyr(Bzl)-OH: Use a similar strong acid cleavage cocktail. The choice of scavengers is critical to suppress the formation of 3-benzyltyrosine.
-
Protocol 2: Fmoc-SPPS using Fmoc-Tyr(tBu)-OH
This protocol outlines a manual solid-phase synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15-20 minutes.
-
Wash the resin with DMF.
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Pre-activate 3 equivalents of Fmoc-Tyr(tBu)-OH with 3 equivalents of a coupling reagent (e.g., HCTU or HATU) and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Repeat Cycles: Repeat steps 2-3 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
After the final Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (B1312306) (TIS), for 2-3 hours to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.
-
Visualization of Experimental Workflows
To further clarify the synthetic processes, the following diagrams illustrate the key steps in Boc and Fmoc solid-phase peptide synthesis.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion and Recommendations
The selection of a protected tyrosine derivative is a multifaceted decision with no single "best" choice for all applications.
-
Boc-Tyr(OMe)-OH presents a viable option within the Boc-SPPS framework, offering good stability during chain elongation. Its primary drawback is the potential for demethylation during the final, harsh acid cleavage. This can be mitigated by careful selection of cleavage conditions and scavengers. It is a good candidate for the synthesis of peptides where the final product is intended to contain an O-methylated tyrosine and where the potential for a small amount of the demethylated impurity can be managed during purification.
-
Boc-Tyr(Bzl)-OH remains a widely used reagent in Boc chemistry, primarily due to its lower cost compared to some alternatives. However, its use is associated with a higher risk of side reactions, most notably the formation of 3-benzyltyrosine, which can complicate purification and reduce the overall yield of the desired peptide.[7][8] Its use may be acceptable for shorter peptides or where the purification of the final product from the side products is not anticipated to be overly challenging.
-
Fmoc-Tyr(tBu)-OH is the preferred choice for Fmoc-SPPS. The orthogonality of the Fmoc/tBu strategy ensures high stability of the side-chain protecting group throughout the synthesis, leading to higher crude purity and, often, a better overall yield of the final peptide.[7] While the initial cost of the amino acid derivative may be higher, the potential for increased efficiency and reduced purification efforts can make it a more cost-effective option in the long run, especially for complex or lengthy peptide sequences.
Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, the scale of the synthesis, the available equipment and expertise, and a careful consideration of the trade-offs between the cost of the starting materials and the overall efficiency and purity of the final product.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Tyr-OMe
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a critical aspect of their work. The choice of coupling reagent, in particular, can significantly impact reaction yield, purity, and the overall success of a synthesis. This guide provides a side-by-side comparison of common coupling reagents for the solution-phase synthesis of a dipeptide using N-Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) as a model, a frequently encountered building block in peptide chemistry.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While direct, side-by-side quantitative data for the synthesis of a specific dipeptide with this compound is not extensively available in a single study, the following table summarizes the expected performance of each reagent based on available data for similar peptide couplings, particularly those involving sterically hindered amino acids.
| Coupling Reagent | Additive | Typical Yield | Typical Reaction Time | Relative Cost | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | None | >95% | 15 - 45 minutes | High | Very Low | Advantages: High reactivity and speed, particularly effective for sterically hindered amino acids; low risk of racemization. Disadvantages: Higher cost compared to other reagents. |
| HBTU | HOBt | >90% | 30 - 60 minutes | Medium | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | None | >90% | 30 - 60 minutes | High | Low | Advantages: Highly efficient for sterically hindered couplings; avoids the formation of carcinogenic byproducts associated with its predecessor, BOP. Disadvantages: Higher cost. |
| EDC / HOBt | HOBt | 70-90% | 2 - 12 hours | Low | Low to Moderate | Advantages: Cost-effective; water-soluble byproducts are easily removed by aqueous workup. Disadvantages: Generally lower reactivity and longer reaction times compared to onium salts. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of Boc-Tyr-OH with a generic amino acid methyl ester (H-AA-OMe) to yield Boc-Tyr-AA-OMe. These protocols are based on standard procedures found in the literature.
Protocol 1: Coupling using HATU
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Tyr-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq.) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.2 eq.). Stir for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the amino acid methyl ester solution to the Boc-Tyr-OH/HATU solution.
-
Stir the reaction mixture at room temperature for 15-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Coupling using HBTU/HOBt
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Tyr-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
In a separate flask, prepare the free amino acid methyl ester as described in Protocol 1.
-
-
Coupling Reaction:
-
Add the amino acid methyl ester solution to the Boc-Tyr-OH/HBTU/HOBt solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
-
Protocol 3: Coupling using PyBOP
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Tyr-OH (1.0 eq.) and PyBOP (1.0 eq.) in anhydrous DMF.
-
Prepare the free amino acid methyl ester as described in Protocol 1.
-
-
Coupling Reaction:
-
Add the amino acid methyl ester solution to the Boc-Tyr-OH/PyBOP solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
-
Protocol 4: Coupling using EDC/HOBt
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Tyr-OH (1.0 eq.), HOBt (1.1 eq.), and the amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add EDC (1.1 eq.) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used) or wash with water to remove the water-soluble urea (B33335) byproduct of EDC.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Peptide Coupling Workflow and Reagent Activation
To better understand the peptide coupling process, the following diagrams illustrate the general workflow and the activation mechanisms of the different classes of coupling reagents.
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Caption: Activation pathways for different classes of peptide coupling reagents.
Safety Operating Guide
Proper Disposal of Boc-Tyr-OMe: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-tert-Butoxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe) in a laboratory setting. This document outlines the necessary precautions, step-by-step disposal procedures, and institutional best practices to ensure the safety of personnel and environmental protection. While this compound is not classified as hazardous by the Occupational Safety and Health Administration (OSHA), some global classifications indicate potential for skin, eye, and respiratory irritation, warranting careful handling and disposal.[1][2]
Safety and Handling Profile
Before handling this compound, it is crucial to be aware of its chemical and physical properties, as well as the necessary personal protective equipment (PPE).
| Property | Data | Source |
| Synonyms | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester; this compound | [1] |
| CAS Number | 4326-36-7 | [1] |
| Molecular Formula | C15H21NO5 | Chem-Impex |
| Molecular Weight | 295.33 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 100-104 °C | [3] |
| Storage Class | Combustible Solid | [3] |
| GHS Hazard Statements | May cause skin, eye, and respiratory irritation (reported in some classifications) | [2] |
| Recommended PPE | N95 dust mask, safety goggles with side-shields, protective gloves, lab coat | [3] |
Experimental Protocol: Disposal of this compound
The following protocol details the step-by-step procedure for the proper disposal of solid this compound waste and contaminated materials. This process is designed to comply with general laboratory safety standards and environmental regulations.
Materials:
-
Waste this compound (solid)
-
Contaminated materials (e.g., weigh boats, gloves, pipette tips)
-
Clearly labeled, sealable waste container for non-hazardous chemical waste
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation:
-
At the point of generation, separate waste this compound and any materials lightly contaminated with it from other waste streams.
-
Do not mix this waste with hazardous chemical waste, biological waste, or sharps.
-
-
Containerization:
-
Place all solid waste this compound and contaminated disposables into a designated, durable, and sealable waste container.
-
The container must be clearly labeled as "this compound Waste" or with a similar identifier that clearly indicates its contents.
-
-
Labeling:
-
Ensure the waste container label includes the full chemical name (N-tert-Butoxycarbonyl-L-tyrosine methyl ester), the CAS number (4326-36-7), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
-
Institutional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Boc-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-tert-Butoxycarbonyl-L-tyrosine methyl ester (Boc-Tyr-OMe). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to avoid potential irritation and contamination.[1] Some sources indicate a potential for skin, eye, and respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile | To prevent skin contact. |
| Eye Protection | Safety Glasses | With side shields | To protect eyes from dust particles. |
| Respiratory Protection | Dust Mask | N95 or equivalent | To prevent inhalation of fine particles, especially when handling powder. |
| Body Protection | Laboratory Coat | Standard | To protect clothing and skin from accidental spills. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents, strong acids, and strong bases.[1]
2. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a specific benchtop area with minimal air disturbance, to prevent dust formation.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a clean spatula and weigh paper or a weighing boat for measuring the desired amount.
-
Keep the container sealed when not in use.
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
4. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and absorbent material.
-
Dispose of all cleaning materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to environmental and laboratory safety.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Empty Containers: "Empty" containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
2. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Do not dispose of solid or liquid this compound waste in the regular trash or down the sink.
-
All waste containers must be properly sealed and labeled with the full chemical name before being handed over to the EHS department or a licensed chemical waste disposal contractor.
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
